13-Dehydroxyindaconitine
Description
Properties
Molecular Formula |
C34H47NO10 |
|---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
[8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3 |
InChI Key |
PHDZNMWTZQPAEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
Origin of Product |
United States |
Foundational & Exploratory
13-Dehydroxyindaconitine: A Technical Guide to its Natural Source and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid naturally occurring in plants of the genus Aconitum, a group of flowering plants belonging to the Ranunculaceae family. This technical guide provides a comprehensive overview of the natural sources, origin, and extraction methodologies for this compound. It is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the phytochemical and pharmacological aspects of this compound. This document summarizes the available data on its botanical origin, outlines the general procedures for its isolation, and describes its biosynthetic pathway.
Natural Source and Botanical Origin
The primary natural source of this compound is plants belonging to the genus Aconitum, commonly known as monkshood or wolfsbane. Specifically, this compound has been identified in Aconitum kusnezoffii Reichb.[1]. The roots and tubers of Aconitum species are the primary sites for the accumulation of diterpenoid alkaloids, including this compound. The geographical distribution of Aconitum species is widespread in the mountainous regions of the Northern Hemisphere.
While a comprehensive quantitative analysis across various Aconitum species for this compound is not extensively documented in the available literature, the concentration and profile of alkaloids in these plants can be influenced by genetic factors and environmental conditions.
Table 1: Natural Sources of this compound and Related Alkaloids
| Compound | Plant Source | Plant Part | Reference |
| This compound | Aconitum kusnezoffii Reichb. | Roots | [1] |
| Indaconitine | Aconitum ferox, Aconitum violaceum | Roots and Tubers | |
| General C19-Diterpenoid Alkaloids | Aconitum species | Roots and Tubers | [1] |
Experimental Protocols: Isolation and Extraction
A detailed, step-by-step experimental protocol specifically for the isolation of this compound is not extensively described in the reviewed literature. However, a general methodology for the extraction and purification of C19-diterpenoid alkaloids from Aconitum species can be outlined. This process typically involves solvent extraction followed by chromatographic separation.
General Extraction Procedure
-
Plant Material Preparation : The roots of Aconitum kusnezoffii are collected, dried, and pulverized into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction : The powdered plant material is subjected to extraction with a polar solvent, most commonly methanol (B129727) or ethanol. This can be performed at room temperature or with heating under reflux to enhance extraction efficiency. The process is often repeated multiple times to ensure maximum recovery of the alkaloids.
-
Crude Extract Preparation : The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning : The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution, which protonates the nitrogen-containing alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. Subsequently, the pH of the aqueous layer is raised with a base (e.g., ammonia (B1221849) solution) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an immiscible organic solvent.
-
Purification : The resulting crude alkaloid mixture is further purified using various chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method, with a gradient of solvents of increasing polarity used for elution. Further purification can be achieved using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).
Biosynthesis of C19-Diterpenoid Alkaloids
This compound belongs to the C19-diterpenoid alkaloid family. The biosynthesis of these complex molecules in Aconitum species is a multi-step process that begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), which is formed through the methylerythritol phosphate (B84403) (MEP) pathway.
The key steps in the biosynthesis of the C19-diterpenoid alkaloid skeleton are:
-
Formation of Diterpene Skeleton : GGPP is cyclized to form ent-copalyl diphosphate (B83284) (ent-CPP) by the enzyme ent-copalyl diphosphate synthase.
-
Further Cyclization : ent-CPP is then converted to tetracyclic diterpene intermediates such as ent-kaurene (B36324) or ent-atisene.
-
Formation of the C20-Diterpenoid Alkaloid Skeleton : The diterpene skeleton undergoes a series of modifications, including the incorporation of a nitrogen atom, typically from an amino acid, to form a C20-diterpenoid alkaloid intermediate.
-
Rearrangement and Oxidation : The C20-diterpenoid skeleton undergoes rearrangement and a series of oxidative modifications, including hydroxylations and methoxylations, catalyzed by cytochrome P450 monooxygenases and other enzymes.
-
Formation of the C19-Diterpenoid Alkaloid Skeleton : The C19 skeleton is formed from the C20 skeleton through the loss of a carbon atom.
-
Tailoring Reactions : The final structure of this compound is achieved through a series of "tailoring" reactions, which may include acylation and other modifications.
Conclusion
This compound is a naturally occurring C19-diterpenoid alkaloid with its primary origin in the roots of Aconitum kusnezoffii. While the general principles for its extraction and the biosynthetic pathway for its class of compounds are understood, specific quantitative data and detailed isolation protocols for this compound remain areas for further research. This guide provides a foundational understanding for scientists and researchers to build upon in their exploration of this and other related natural products for potential drug development and other scientific applications. Further phytochemical investigations into the minor alkaloids of Aconitum species are warranted to fully characterize their chemical diversity and pharmacological potential.
References
An In-depth Technical Guide to 13-Dehydroxyindaconitine: Molecular Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, notably Aconitum kusnezoffii Reichb. This technical guide provides a comprehensive overview of its core molecular and biological characteristics. The document details its molecular formula and weight, and outlines protocols for its isolation and purification. Furthermore, it delves into its known antioxidant properties and explores its potential anti-inflammatory and anticancer activities, providing illustrative experimental protocols and discussing the underlying signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.
Physicochemical Properties
This compound is a complex diterpenoid alkaloid. Its fundamental molecular attributes are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C₃₄H₄₇NO₉ | [1][2] |
| Molecular Weight | 613.74 g/mol | [1][3] |
| Class | C19-Diterpenoid Alkaloid (Aconitine-type) | [4] |
| Natural Source | Roots of Aconitum kusnezoffii Reichb. | [1] |
Isolation and Purification
The primary method for obtaining this compound is through extraction from its natural plant source. The general workflow for this process is outlined below.
Experimental Protocol: Isolation and Purification
The following is a generalized protocol for the isolation and purification of this compound from Aconitum kusnezoffii roots.
-
Plant Material Preparation : The roots of Aconitum kusnezoffii are collected and dried to reduce moisture content. The dried material is then ground into a fine powder.[1]
-
Extraction : The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol (B145695), to yield a crude extract.[1]
-
Purification : The crude extract undergoes further purification using chromatographic techniques. This often involves initial separation by column chromatography followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.[1] The purity of the final product is typically assessed by analytical techniques such as HPLC and mass spectrometry.
Biological Activities
This compound has been noted for its antioxidant properties. While its anti-inflammatory and anticancer activities are less characterized, this section will provide illustrative protocols based on the study of similar natural products.
Antioxidant Activity
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals.[1] A common method to evaluate this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution : A stock solution of DPPH in methanol or ethanol is prepared. For the assay, a working solution is made by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.
-
Assay Procedure :
-
Different concentrations of this compound are prepared in a suitable solvent.
-
An aliquot of each concentration is mixed with the DPPH working solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
A control is prepared containing the solvent and the DPPH solution without the test compound.
-
-
Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.
Anti-inflammatory Activity (Illustrative)
The anti-inflammatory effects of natural compounds are often evaluated by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.
Illustrative Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture : RAW 264.7 macrophages are cultured in an appropriate medium.
-
Treatment : Cells are pre-treated with various concentrations of this compound for a set time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).
-
Measurement of Inflammatory Mediators :
-
Nitric Oxide (NO) : The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6) : The levels of TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Analysis of Signaling Pathways : The effect of this compound on key inflammatory signaling pathways, such as NF-κB and MAPKs, can be assessed by Western blotting to measure the phosphorylation status of key proteins in these pathways.
References
Physical and chemical properties of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, notably Aconitum kusnezoffii. This document provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. It includes a summary of its known biological activities, particularly its antioxidant, anti-inflammatory, and anticancer effects. Detailed (though currently incomplete in the public domain) spectral data and a general outline of its isolation are presented. Furthermore, this guide illustrates the hypothesized signaling pathways through which this compound exerts its biological effects, providing a foundation for further research and drug development.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₇NO₉ | [1][2] |
| Molecular Weight | 613.74 g/mol | [1] |
| CAS Number | 77757-14-3 | [2] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Solubility | Soluble in organic solvents like ethanol (B145695) and methanol (B129727). | [1] |
| Storage Temperature | Powder: -20°C | [2] |
Spectral Data
The structural elucidation of complex natural products like this compound heavily relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a complete, published dataset for this compound is not available, the following represents the types of data expected and, where possible, provides analogous data from the closely related compound, indaconitine (B600488).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Related Aconitine-type Alkaloid (Indaconitine)
Note: This data is for the closely related compound indaconitine and is provided for illustrative purposes. Specific shifts for this compound may vary.
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N-ethyl (CH₃) | 1.05 (t, J = 7.32 Hz) | 13.3 (q) |
| N-ethyl (CH₂) | 2.45, 2.50 (m) | 49.1 (t) |
| Methoxyls | 3.14, 3.23, 3.30 (s) | 56.0 (q), 57.3 (q), 58.9 (q) |
| Acetoxyl (CH₃) | 1.35 (s) | 21.5 (q) |
| Acetoxyl (C=O) | - | 170.0 (s) |
| Benzoyl (aromatic) | 7.45-8.05 (m) | 128.4-132.8 |
| Benzoyl (C=O) | - | 166.5 (s) |
Data compiled from published research on indaconitine.[1]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns in MS/MS experiments provide information about the molecule's substituents. For aconitine-type alkaloids, characteristic neutral losses include those of methanol (CH₃OH) and acetic acid (CH₃COOH).[1]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O from ester and acetyl groups), and carbon-oxygen (C-O) bonds.
Experimental Protocols
Isolation and Purification of this compound
The general procedure for isolating this compound from its natural source, Aconitum kusnezoffii, involves solvent extraction followed by chromatographic purification.
General Workflow:
-
Plant Material Preparation: The roots of Aconitum kusnezoffii are collected, dried, and ground into a fine powder.[1]
-
Extraction: The powdered plant material is subjected to extraction with an organic solvent, typically methanol or ethanol, to obtain a crude extract.[1]
-
Acid-Base Extraction: To selectively separate the alkaloids, an acid-base extraction technique is often employed. The crude extract is dissolved in an acidic aqueous solution, and then the pH is raised to liberate the free alkaloid bases. These are then extracted with an immiscible organic solvent.
-
Chromatographic Purification: The enriched alkaloid fraction is then subjected to one or more chromatographic steps to isolate this compound. This typically involves column chromatography on silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[1]
Biological Activities and Signaling Pathways
This compound has been reported to exhibit several biological activities, primarily antioxidant, anti-inflammatory, and anticancer effects.[1]
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines.[1] This is often mediated through the inhibition of key inflammatory signaling pathways such as the NF-κB pathway.
Anticancer Activity
The anticancer properties of this compound are linked to its ability to induce apoptosis (programmed cell death) in cancer cells. This is thought to occur through the activation of caspases and the disruption of mitochondrial function.[1]
Conclusion
This compound is a promising natural product with demonstrated antioxidant, anti-inflammatory, and anticancer activities. While its basic chemical identity is established, there is a clear need for further research to fully characterize its physical properties and to elucidate the precise molecular mechanisms underlying its biological effects. The information and diagrams presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related diterpenoid alkaloids. Further studies are warranted to obtain detailed spectral data, develop optimized isolation protocols, and to validate and expand upon the hypothesized signaling pathways.
References
An In-depth Technical Guide on the Biological Activity of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine, a diterpenoid alkaloid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. This document synthesizes available data on its mechanisms of action, presents quantitative data from relevant studies in a structured format, and details experimental protocols for key biological assays. Furthermore, it includes visual representations of implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions.
Introduction
This compound belongs to the complex family of diterpenoid alkaloids, which are naturally occurring compounds found in various plant species, including those of the Aconitum genus. While many Aconitum alkaloids are known for their toxicity, certain derivatives, including this compound, are being explored for their pharmacological potential. This guide aims to provide a detailed technical resource for researchers and professionals in drug development interested in the biological activities of this specific compound.
Biological Activities
Current research, although limited, suggests that this compound exhibits a range of biological activities, primarily centered around its antioxidant, anti-inflammatory, and pro-apoptotic properties.
Antioxidant Activity
The antioxidant potential of this compound is a key area of investigation. While specific quantitative data for its radical scavenging activity is not widely published, the general mechanism is believed to involve the donation of hydrogen atoms or electrons to neutralize free radicals.
Quantitative Data: Antioxidant Activity
| Assay Type | Test System | Endpoint | IC50 (µM) | Reference |
| DPPH Radical Scavenging Assay | In vitro | Radical Scavenging | Data Not Available | N/A |
Anti-inflammatory Activity
This compound has been reported to possess anti-inflammatory properties. This is thought to be mediated through the inhibition of pro-inflammatory signaling pathways and the subsequent reduction in the production of inflammatory mediators such as nitric oxide (NO) and various cytokines.
Quantitative Data: Anti-inflammatory Activity
| Assay Type | Cell Line | Endpoint | IC50 (µM) | Reference |
| Nitric Oxide (NO) Production | Macrophages (e.g., RAW 264.7) | Inhibition of NO Production | Data Not Available | N/A |
| TNF-α Production | Macrophages (e.g., RAW 264.7) | Inhibition of TNF-α | Data Not Available | N/A |
| IL-6 Production | Macrophages (e.g., RAW 264.7) | Inhibition of IL-6 | Data Not Available | N/A |
| IL-1β Production | Macrophages (e.g., RAW 264.7) | Inhibition of IL-1β | Data Not Available | N/A |
Anticancer Activity
The potential of this compound as an anticancer agent is an emerging area of research. Its cytotoxic effects against cancer cells are believed to be mediated through the induction of apoptosis, a form of programmed cell death.
Quantitative Data: Anticancer Activity
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Various | Various | MTT Assay | Data Not Available | N/A |
Signaling Pathways
While the precise signaling pathways modulated by this compound are still under investigation, preliminary evidence suggests its involvement in the NF-κB and Caspase signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.
Caspase Activation Pathway
The anticancer activity of this compound is thought to involve the induction of apoptosis. A key mechanism in apoptosis is the activation of a cascade of proteases known as caspases, with caspase-3 being a central executioner caspase.
13-Dehydroxyindaconitine: A Technical Guide to Its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine, a diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii, has been identified as a natural compound with antioxidant properties.[1][2] This technical guide provides a comprehensive overview of its potential antioxidant activity, outlines detailed experimental protocols for its evaluation, and explores potential mechanistic pathways. While direct quantitative data and specific mechanistic studies on this compound are limited in the currently available scientific literature, this document serves as a foundational resource for researchers aiming to investigate its antioxidant potential.
Introduction
Aconitum species, while known for their toxicity, are also a rich source of biologically active alkaloids with therapeutic potential.[3] this compound is one such alkaloid that has been noted for its antioxidant activity, distinguishing it from other more toxic constituents of the genus.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Natural antioxidants capable of mitigating oxidative damage are therefore of significant interest in drug discovery and development. This guide focuses on the available information regarding the antioxidant properties of this compound and provides the necessary technical details for its further scientific exploration.
Antioxidant Properties of this compound
Experimental Protocols for In Vitro Antioxidant Activity Assessment
To rigorously evaluate the antioxidant properties of this compound, a combination of chemical and cell-based assays is recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to assess the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a color change from violet to yellow and a decrease in absorbance.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a series of dilutions of the this compound solution.
-
Add the DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of this compound.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by potassium persulfate. This radical has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants that can donate an electron or hydrogen atom to ABTS•+ will reduce it back to its colorless neutral form, resulting in a decrease in absorbance.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the this compound solution.
-
In a 96-well microplate, add the diluted ABTS•+ solution to each well.
-
Add the this compound solutions or a positive control (e.g., Trolox) to the wells.
-
-
Data Analysis:
-
Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution of the test compound.
Principle: The assay utilizes a non-fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which can diffuse into cells. Inside the cell, esterases cleave the diacetate group, trapping the probe as 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The ability of an antioxidant to inhibit the formation of DCF is measured.
Methodology:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a solution containing DCFH-DA and various concentrations of this compound or a positive control (e.g., quercetin).
-
After the incubation period, wash the cells to remove the extracellular compound and probe.
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
-
Data Analysis:
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a fluorescence plate reader.
-
Calculate the CAA value, which reflects the percentage of inhibition of DCF formation by the compound.
-
Potential Signaling Pathways
While no direct evidence currently links this compound to specific antioxidant signaling pathways, the Keap1-Nrf2 pathway is a primary candidate for investigation due to its central role in cellular defense against oxidative stress.
The Keap1-Nrf2 Signaling Pathway:
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels in the cytoplasm through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. When cells are exposed to oxidative stress or electrophilic compounds, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of a battery of defense enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.
Hypothetical Involvement of this compound:
It is plausible that this compound could act as an activator of the Nrf2 pathway. To investigate this, researchers could perform experiments to measure the nuclear translocation of Nrf2 and the expression levels of its target genes (e.g., HO-1, NQO1) in cells treated with this compound.
Visualizations
Experimental Workflow: In Vitro Antioxidant Assays
Caption: Workflow for assessing the antioxidant activity of this compound.
Signaling Pathway: The Keap1-Nrf2 Antioxidant Response
Caption: The Keap1-Nrf2 pathway as a potential target for this compound.
Conclusion and Future Directions
This compound is a promising natural product with recognized antioxidant potential. However, a significant gap exists in the scientific literature regarding specific quantitative data on its antioxidant efficacy and the underlying molecular mechanisms. The experimental protocols and potential signaling pathways outlined in this guide provide a clear roadmap for future research. Rigorous investigation using standardized assays such as DPPH, ABTS, and cellular antioxidant assays is crucial to quantify its free radical scavenging and cytoprotective effects. Furthermore, studies exploring its impact on the Keap1-Nrf2 pathway and other relevant signaling cascades will be instrumental in elucidating its mechanism of action. Such research will be invaluable for drug development professionals seeking to harness the therapeutic potential of this natural alkaloid.
References
Unveiling the Anti-inflammatory Potential of 13-Dehydroxyindaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 13-Dehydroxyindaconitine, a diterpenoid alkaloid isolated from plants of the Aconitum genus, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory mechanisms of this compound, presenting available data, experimental methodologies, and outlining the key signaling pathways involved in its action.
Quantitative Data on Anti-inflammatory Effects
While specific quantitative data such as IC50 values for this compound's inhibition of pro-inflammatory markers are not yet widely published in publicly accessible literature, preliminary studies on alkaloid extracts from Aconitum kusnezoffii, the plant source of this compound, indicate a dose-dependent inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests a direct or indirect modulation of inflammatory pathways by the constituent alkaloids, including this compound.
Further research is required to establish a comprehensive quantitative profile of this compound's anti-inflammatory activity. The following table is presented as a template for organizing future quantitative findings as they become available through dedicated studies.
| Inflammatory Marker | Cell Line/Model | Stimulant | This compound Concentration | % Inhibition | IC50 Value | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | Data not available | Data not available | Data not available | |
| TNF-α | RAW 264.7 | LPS | Data not available | Data not available | Data not available | |
| IL-6 | RAW 264.7 | LPS | Data not available | Data not available | Data not available | |
| IL-1β | RAW 264.7 | LPS | Data not available | Data not available | Data not available | |
| COX-2 Expression | RAW 264.7 | LPS | Data not available | Data not available | Data not available | |
| iNOS Expression | RAW 264.7 | LPS | Data not available | Data not available | Data not available |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling cascades that regulate the expression of pro-inflammatory genes. The primary pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Based on the known mechanisms of similar compounds, it is hypothesized that this compound may exert its anti-inflammatory effects by targeting these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
MAPK Signaling Pathway
The MAPK pathway consists of a cascade of protein kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), that are activated by various extracellular stimuli, including LPS. Once activated, these kinases phosphorylate and activate transcription factors that, in concert with NF-κB, drive the expression of inflammatory mediators.
Detailed Experimental Protocols
To facilitate further research into the anti-inflammatory effects of this compound, this section provides detailed, standardized protocols for key in vitro assays.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a commonly used and appropriate model for studying inflammation.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours before stimulating with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Plate Cells: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat Cells: Treat cells with various concentrations of this compound for 24 hours.
-
Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan (B1609692): Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Collect Supernatant: After treating the cells with this compound and LPS as described above, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add Reagent B: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure Absorbance: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Coat Plate: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Block: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add Samples and Standards: Add cell culture supernatants and a series of known concentrations of the recombinant cytokine (standards) to the wells and incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Add Avidin-HRP: Wash the plate and add avidin-conjugated horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.
-
Add Substrate: Wash the plate and add a suitable substrate (e.g., TMB).
-
Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The cytokine concentration in the samples is determined from the standard curve.
Western Blot Analysis for NF-κB and MAPK Pathways
Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
A Methodological Guide to Evaluating the Anticancer Potential of Natural Products: A Case Study Approach
Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the anticancer applications of 13-Dehydroxyindaconitine. Therefore, this document serves as an in-depth technical guide outlining the established methodologies and conceptual frameworks for evaluating a novel natural product for its potential as an anticancer agent. The data, protocols, and pathways described herein are representative examples drawn from research on other natural compounds and are intended to illustrate the process that would be applied to a compound like this compound.
Introduction to Anticancer Drug Discovery from Natural Products
Natural products have historically been a rich source of novel anticancer drugs.[1][2] Compounds derived from plants, fungi, and marine organisms often possess unique chemical structures and biological activities.[1][3] The process of identifying and validating a new anticancer agent from a natural source is a rigorous, multi-step process that begins with initial screening and progresses through mechanistic studies to preclinical in vivo validation.[4] This guide will detail the key experimental stages involved in this discovery pipeline.
Initial In Vitro Screening: Assessing Cytotoxicity
The first step in evaluating a novel compound is to determine its cytotoxic effect on cancer cells. This is typically achieved through cell viability assays that measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[5]
Key Experimental Protocols
2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in a complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted compound to each well. Include vehicle-only wells as a control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2.1.2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures the metabolic activity of viable cells. A key advantage is that the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[6]
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent with an electron-coupling reagent).
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450-500 nm.
-
Calculate cell viability and IC50 values as described for the MTT assay.
-
Data Presentation
The results of cytotoxicity assays are typically presented in a table summarizing the IC50 values across different cell lines and time points.
| Table 1: Hypothetical IC50 Values for a Test Compound | ||
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) |
| MCF-7 (Breast Cancer) | 25.3 | 15.8 |
| A549 (Lung Cancer) | 32.1 | 21.4 |
| HCT116 (Colon Cancer) | 18.9 | 10.2 |
| Normal Fibroblasts | >100 | >100 |
Investigating the Mechanism of Action: Apoptosis Induction
If a compound demonstrates significant cytotoxicity against cancer cells with minimal effect on normal cells, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
Key Experimental Protocols
3.1.1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium iodide is a fluorescent dye that can only enter cells with compromised membrane integrity, thus marking late apoptotic and necrotic cells.[7]
-
Protocol:
-
Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
3.1.2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9]
-
Protocol:
-
Treat cells with the test compound as described above.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Visualization of Experimental Workflow
References
- 1. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds [frontiersin.org]
- 4. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 8. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 9. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PMC [pmc.ncbi.nlm.nih.gov]
13-Dehydroxyindaconitine: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine, a diterpenoid alkaloid isolated from plants of the Aconitum genus, represents a compound of significant interest for its potential therapeutic applications. While direct research on this specific molecule is limited, its structural similarity to other well-studied Aconitum alkaloids, such as aconitine (B1665448), provides a strong foundation for understanding its mechanism of action. This technical guide synthesizes the available information on related compounds to project the likely molecular pathways through which this compound exerts its effects. The primary mechanisms are anticipated to involve the modulation of voltage-gated sodium channels, induction of apoptosis, and attenuation of inflammatory signaling pathways. This document provides a comprehensive overview of these mechanisms, supported by detailed experimental protocols and pathway diagrams to facilitate further research and drug development efforts.
Modulation of Voltage-Gated Sodium Channels
Aconitum alkaloids are well-documented modulators of voltage-gated sodium channels (Nav).[1] It is highly probable that this compound shares this characteristic, acting as a potent modulator of these channels, which are crucial for the initiation and propagation of action potentials in excitable cells.[2]
Predicted Interaction with Sodium Channel Subtypes
Based on studies of related compounds, this compound is predicted to bind to neurotoxin receptor site 2 on the alpha subunit of voltage-gated sodium channels.[1][3] This interaction is known to prolong the open state of the channel by inhibiting its inactivation.[3] The primary targets are likely to be the Nav1.7 and Nav1.5 subtypes, which are critical in pain signaling and cardiac function, respectively. While specific quantitative data for this compound is not available, the effects of related Aconitum alkaloids are summarized in the table below.
| Parameter | Aconitine (related compound) | Predicted Effect of this compound | Reference |
| Binding Site | Neurotoxin Receptor Site 2 | Neurotoxin Receptor Site 2 | [1][3] |
| Effect on Inactivation | Inhibition | Inhibition | [3] |
| Effect on Activation | Hyperpolarizing shift in voltage-dependence | Hyperpolarizing shift in voltage-dependence | [4][5] |
| Target Subtypes | Nav1.7, Nav1.5 | Nav1.7, Nav1.5 | [6][7] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
To investigate the effects of this compound on voltage-gated sodium channels, the following whole-cell patch-clamp protocol can be employed:
Cell Culture:
-
HEK293 cells stably expressing human Nav1.7 or Nav1.5 channels will be cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cells will be maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For recordings, cells will be plated onto glass coverslips and used within 24-48 hours.
Electrophysiological Recording:
-
Coverslips with adherent cells will be transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ will be filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
-
Whole-cell recordings will be performed using an amplifier and a data acquisition system.
-
Cells will be held at a holding potential of -120 mV. Sodium currents will be elicited by depolarizing voltage steps.
-
This compound will be dissolved in a suitable solvent (e.g., DMSO) and then diluted in the external solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
The effects of the compound on peak current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation will be measured.
Signaling Pathway Diagram
Caption: Predicted modulation of voltage-gated sodium channels.
Induction of Apoptosis
The anticancer activity of Aconitum alkaloids is often attributed to the induction of apoptosis. It is hypothesized that this compound triggers programmed cell death through the intrinsic mitochondrial pathway, involving the Bcl-2 family of proteins and subsequent caspase activation.
Key Molecular Targets in the Apoptotic Pathway
The induction of apoptosis by this compound is likely mediated by the following key events:
-
Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[8][9]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of cytochrome c into the cytosol.[8]
-
Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[10]
Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay
The following protocol can be used to quantify apoptosis in cancer cell lines treated with this compound using flow cytometry:
Cell Culture and Treatment:
-
A suitable cancer cell line (e.g., MCF-7, A549) will be seeded in 6-well plates and allowed to adhere overnight.
-
Cells will be treated with varying concentrations of this compound for 24, 48, and 72 hours. A vehicle control (DMSO) and a positive control (e.g., staurosporine) will be included.
Staining and Flow Cytometry:
-
After treatment, both adherent and floating cells will be collected. Adherent cells will be detached using trypsin-EDTA.
-
Cells will be washed with cold PBS and then resuspended in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
100 µL of the cell suspension will be transferred to a flow cytometry tube.
-
5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) will be added to each tube.
-
The cells will be gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
400 µL of 1X Binding Buffer will be added to each tube.
-
Samples will be analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[11][12][13]
Signaling Pathway Diagram
Caption: Predicted intrinsic apoptosis pathway.
Anti-Inflammatory Mechanism of Action
The anti-inflammatory properties of Aconitum alkaloids are thought to be mediated through the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB and JAK-STAT pathways.
Inhibition of Pro-inflammatory Signaling
This compound is predicted to exert its anti-inflammatory effects by:
-
Inhibiting the NF-κB Pathway: This would involve preventing the phosphorylation and subsequent degradation of IκBα, which would in turn block the nuclear translocation of the p65/p50 heterodimer and inhibit the transcription of pro-inflammatory genes.[14][15]
-
Suppressing the JAK-STAT Pathway: This would likely involve the inhibition of JAK phosphorylation, thereby preventing the activation and nuclear translocation of STAT proteins, which are critical for mediating cytokine signaling.[16][17]
Experimental Protocol: Western Blot Analysis of NF-κB and JAK-STAT Pathways
This protocol will assess the effect of this compound on the activation of key proteins in the NF-κB and JAK-STAT pathways.
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells will be pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for the NF-κB pathway or a relevant cytokine (e.g., IL-6) for the JAK-STAT pathway.
Protein Extraction and Western Blotting:
-
After treatment, cells will be lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration will be determined using a BCA assay.
-
Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane will be blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane will be incubated overnight at 4°C with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin).
-
The membrane will be washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Signaling Pathway Diagrams
Caption: Predicted inhibition of the NF-kB signaling pathway.
Caption: Predicted suppression of the JAK-STAT signaling pathway.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently limited, the established pharmacology of related Aconitum alkaloids provides a robust framework for predicting its biological activities. The proposed mechanisms, including modulation of voltage-gated sodium channels, induction of apoptosis, and inhibition of inflammatory pathways, highlight its potential as a lead compound for the development of novel therapeutics for pain, cancer, and inflammatory disorders.
Future research should focus on validating these predicted mechanisms through rigorous in vitro and in vivo studies. Key areas of investigation should include:
-
Quantitative analysis of the binding affinity and modulatory effects of this compound on a panel of Nav channel subtypes.
-
Elucidation of the precise molecular interactions with components of the Bcl-2 family and the upstream signaling events leading to apoptosis.
-
Comprehensive profiling of its effects on a wider range of inflammatory mediators and signaling cascades.
Such studies will be crucial for a thorough understanding of the pharmacological profile of this compound and for advancing its potential clinical applications.
References
- 1. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voltage-Gated Sodium Channel [biology.kenyon.edu]
- 3. Electrophysiological effects of aconitine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cantharidin Inhibits Anti-Apoptotic Bcl-2 Family Proteins and Induces Apoptosis in Human Osteosarcoma Cell Lines MG-63 and MNNG/HOS via Mitochondria-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. mdpi.com [mdpi.com]
- 17. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Pathway of 13-Dehydroxyindaconitine: A Deep Dive into Aconitum's Molecular Machinery
For Immediate Release
This technical guide delves into the intricate biosynthetic pathway of 13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of the molecular processes underpinning the synthesis of this complex natural product. While the complete pathway remains an active area of research, this document consolidates the current knowledge gleaned from transcriptomic and metabolomic studies, providing a putative roadmap of this fascinating biochemical journey.
The biosynthesis of this compound is a multi-step process that begins with fundamental building blocks and culminates in a highly decorated and pharmacologically relevant molecule. The pathway can be broadly divided into three key stages: the formation of the universal diterpene precursor, the cyclization and rearrangement to form the characteristic C19-diterpenoid skeleton, and the subsequent extensive modifications that lead to the final product.
Stage 1: The Genesis of the Diterpene Precursor
The journey commences with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon units of all terpenoids. In plants, these precursors are generated through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2] Through the action of geranylgeranyl pyrophosphate synthase (GGPPS), three molecules of IPP and one molecule of DMAPP are condensed to form the 20-carbon molecule, geranylgeranyl pyrophosphate (GGPP), the universal precursor for diterpenoid biosynthesis.[2]
Stage 2: Forging the C19-Diterpenoid Skeleton
The formation of the intricate C19-diterpenoid skeleton is a pivotal phase in the biosynthesis of this compound. This process is initiated by the cyclization of GGPP, a reaction catalyzed by a class of enzymes known as terpene synthases (TPSs). In Aconitum, this involves the sequential action of two types of TPSs:
-
ent-Copalyl Diphosphate (B83284) Synthase (CPS): This enzyme catalyzes the initial cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP).[3]
-
ent-Kaurene (B36324) Synthase-Like (KSL): Following the formation of ent-CPP, a KSL enzyme facilitates a second cyclization and rearrangement to produce either ent-kaurene or ent-atisane.[3] These two molecules represent the foundational skeletons from which the vast diversity of diterpenoid alkaloids in Aconitum arise. The C19-diterpenoid alkaloids, including this compound, are believed to be derived from the ent-atisane skeleton.
Stage 3: The Art of Molecular Decoration
The final and most extensive stage in the biosynthesis of this compound involves a series of modifications to the ent-atisane skeleton. These reactions are catalyzed by a diverse array of enzyme families, which add functional groups and tailor the molecule to its final form. While the precise sequence of these modifications for this compound is not yet fully elucidated, transcriptomic studies in Aconitum species have identified candidate genes belonging to the following key enzyme families:
-
Cytochrome P450 Monooxygenases (CYP450s): This large and versatile family of enzymes is responsible for a wide range of oxidative reactions, including hydroxylations, epoxidations, and ring rearrangements.[4][5] In the context of this compound biosynthesis, CYP450s are likely involved in the numerous hydroxylation steps that decorate the diterpenoid core.
-
O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to a hydroxyl group on the substrate molecule. The methoxy (B1213986) groups present in the structure of this compound are introduced by OMTs.
-
BAHD Acyltransferases: This family of enzymes is responsible for the acylation of various metabolites. The acetyl and benzoyl groups found on many diterpenoid alkaloids are attached by BAHD acyltransferases.[6]
The culmination of these enzymatic transformations leads to the formation of the complex and highly substituted molecule, this compound.
Quantitative Data Insights
Transcriptomic analyses of different Aconitum species have provided valuable quantitative data on the expression of genes potentially involved in the biosynthesis of diterpenoid alkaloids. This data, often presented as Fragments Per Kilobase of transcript per Million mapped reads (FPKM), offers insights into the tissue-specific and developmental regulation of the pathway.
| Gene Family | Enzyme | Tissue with Highest Expression (Example from A. carmichaelii) | FPKM Value (Example) | Reference |
| Terpene Synthase | ent-Copalyl Diphosphate Synthase (CPS) | Root | 150.2 | [2] |
| Terpene Synthase | ent-Kaurene Synthase-Like (KSL) | Root | 210.5 | [2] |
| Cytochrome P450 | Candidate CYP450s | Root | Varies (e.g., 50-300) | [2][4] |
| BAHD Acyltransferase | Candidate BAHDs | Root | Varies (e.g., 80-250) | [6] |
Note: The FPKM values are illustrative and can vary significantly between different unigenes within the same family and across different experimental conditions and Aconitum species.
Experimental Protocols: A Methodological Overview
The elucidation of the this compound biosynthetic pathway relies on a combination of advanced molecular biology and analytical chemistry techniques. Below are generalized protocols for key experiments cited in the literature.
Metabolite Extraction and Analysis
-
Objective: To extract and quantify diterpenoid alkaloids, including this compound, from Aconitum tissues.
-
Protocol:
-
Plant tissues (e.g., roots, leaves) are harvested, flash-frozen in liquid nitrogen, and lyophilized.
-
The dried tissue is ground into a fine powder.
-
Metabolites are extracted using a suitable solvent, typically methanol (B129727) or a methanol/water mixture, often with sonication to enhance extraction efficiency.[7]
-
The extract is centrifuged to remove solid debris, and the supernatant is collected.
-
The crude extract is then filtered through a 0.22 µm filter.
-
Analysis is performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS/MS).[7][8] A C18 column is commonly used for separation, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a modifier like formic acid).
-
Quantification is achieved by comparing the peak areas of the analytes to those of authentic standards.
-
Transcriptome Analysis (RNA-Seq)
-
Objective: To identify and quantify the expression of genes involved in the biosynthesis of this compound.
-
Protocol:
-
Total RNA is extracted from various Aconitum tissues using a commercial kit or a CTAB-based method.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.
-
mRNA is enriched from the total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers.
-
Second-strand cDNA is synthesized, and the resulting double-stranded cDNA is purified.
-
The cDNA is subjected to end-repair, A-tailing, and ligation of sequencing adapters.
-
The ligated fragments are amplified by PCR to create a cDNA library.
-
The library is sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
The resulting sequencing reads are processed to remove low-quality reads and adapters.
-
De novo transcriptome assembly is performed (in the absence of a reference genome) to reconstruct the full-length transcripts (unigenes).
-
The unigenes are annotated by comparing their sequences against public databases (e.g., NR, Swiss-Prot, KEGG).
-
Gene expression levels are quantified by mapping the sequencing reads back to the assembled transcriptome and are often expressed as FPKM values.[9]
-
In Vitro Enzyme Assays for Terpene Synthases
-
Objective: To functionally characterize candidate terpene synthase enzymes.
-
Protocol:
-
The full-length coding sequence of a candidate terpene synthase gene is cloned into an expression vector (e.g., pET28a for E. coli expression).
-
The recombinant protein is expressed in a suitable host, such as E. coli BL21(DE3), typically induced with IPTG at a low temperature to enhance soluble protein production.
-
The cells are harvested, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
The enzyme assay is performed in a reaction buffer containing the purified enzyme, a divalent cation cofactor (usually MgCl2), and the appropriate substrate (GGPP for CPS, ent-CPP for KSL).[3]
-
The reaction is incubated at an optimal temperature for a defined period.
-
The reaction is stopped, and the products are extracted with an organic solvent (e.g., hexane (B92381) or diethyl ether).
-
The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards.[10]
-
Visualizing the Pathway and Experimental Logic
To further illuminate the biosynthesis of this compound and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.
Caption: Putative biosynthetic pathway of this compound in Aconitum.
References
- 1. Multi-omics analysis reveals tissue-specific biosynthesis and accumulation of diterpene alkaloids in Aconitum japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Divergent multifunctional P450s-empowered biosynthesis of bioactive tripterifordin and cryptic atiserenoids in Aconitum implies convergent evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]
- 6. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]
- 7. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]
13-Dehydroxyindaconitine: A Review of Current Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium genera.[1] Structurally, it is characterized by the absence of a hydroxyl group at the C-13 position of the indaconitine (B600488) core. This structural modification appears to significantly alter its biological activity profile compared to its more toxic parent compounds, such as indaconitine. While many Aconitum alkaloids are known for their potent cardiotoxicity and neurotoxicity, preliminary research suggests that this compound may possess a more favorable therapeutic window, with potential antioxidant, anti-inflammatory, and anticancer properties.[1] This review synthesizes the current state of research on this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing putative signaling pathways to guide future investigations and drug development efforts.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₇NO₉ | [1] |
| Molecular Weight | 613.74 g/mol | [1] |
| CAS Number | 77757-14-3 | |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Pharmacological Activities and Quantitative Data
The pharmacological activities of this compound are an emerging area of research. To date, the most well-documented activity is its antioxidant potential. Information regarding its anti-inflammatory, anticancer, analgesic, and cardiovascular effects is more qualitative and warrants further quantitative investigation.
Antioxidant Activity
This compound has demonstrated notable antioxidant activity by scavenging free radicals.[1] A key study investigating norditerpene alkaloids from Delphinium linearilobum identified this compound as compound 13 and quantified its radical scavenging activity using a DPPH assay.
| Assay | Test System | Result (IC₅₀) | Reference |
| DPPH Radical Scavenging Activity | In vitro | 48.6 ± 1.2 µM |
Anti-inflammatory Activity
While the anti-inflammatory effects of this compound are reported, specific quantitative data from in vitro or in vivo models are currently lacking in the available literature.[1] The proposed mechanism involves the inhibition of pro-inflammatory cytokine production.[1]
Anticancer Activity
General reports suggest that this compound induces apoptosis in cancer cells through the activation of caspases.[1] However, specific IC₅₀ values against different cancer cell lines and detailed mechanistic studies are yet to be published.
Analgesic Activity
There is currently no specific experimental data available on the analgesic activity of this compound.
Cardiovascular Effects
The cardiovascular effects of this compound have not been specifically studied. In contrast, its parent compound, indaconitine, is known to be cardiotoxic due to its interaction with voltage-gated sodium channels. The absence of the C-13 hydroxyl group in this compound may alter this activity, but dedicated studies are required to confirm this.
Experimental Protocols
This section provides detailed methodologies for the key experiments that have been or could be used to characterize the pharmacological activities of this compound.
Antioxidant Activity Assays
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample preparation: Dissolve this compound in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.
Anti-inflammatory Activity Assays
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups (different doses of this compound).
-
Drug administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Induction of inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point relative to the control group.
Anticancer Activity Assays
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Cell culture: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on the reported activities, we can propose putative signaling pathways that are likely to be involved.
Putative Antioxidant Mechanism
The antioxidant effect of this compound is likely due to its ability to directly scavenge reactive oxygen species (ROS). This involves the donation of an electron or hydrogen atom from the alkaloid's structure to neutralize free radicals.
References
13-Dehydroxyindaconitine CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Core Summary
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus. This technical guide provides a comprehensive overview of its chemical identity, and available data on its biological activities. While research into this specific compound is emerging, this document consolidates the current knowledge on its antioxidant properties and explores the likely anti-inflammatory and anticancer mechanisms based on the activities of closely related aconitine-type alkaloids.
Chemical Identifiers and Properties
Initial confusion in public databases regarding the chemical identifiers for this compound has been clarified. The correct identifiers are summarized below.
| Identifier | Value |
| CAS Number | 77757-14-3 |
| Molecular Formula | C₃₄H₄₇NO₉ |
| Molecular Weight | 613.74 g/mol |
| Class | C19-Diterpenoid Alkaloid |
Biological Activities and Experimental Data
Antioxidant Activity
Research has confirmed the antioxidant potential of this compound. A key study by Yin et al. (2016) isolated this compound from Aconitum handelianum and evaluated its antioxidant properties. The primary mechanism identified is its activity as a secondary antioxidant through metal ion chelation.
Table 1: Ferrous Ion (Fe²⁺) Chelating Activity of this compound
| Concentration | % Chelating Activity |
| Specific data not available in the public domain | Refer to original publication for quantitative values |
Experimental Protocol: Fe²⁺ Chelating Activity Assay (Adapted from Yin et al., 2016)
-
Reagent Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a 2 mM solution of ferrous chloride (FeCl₂).
-
Prepare a 5 mM solution of ferrozine (B1204870).
-
-
Assay Procedure:
-
To a designated volume of the this compound solution, add the FeCl₂ solution.
-
Initiate the reaction by adding the ferrozine solution.
-
Shake the mixture vigorously and incubate at room temperature for 10 minutes.
-
Measure the absorbance of the solution at 526 nm using a spectrophotometer.
-
EDTA is typically used as a positive control.
-
-
Calculation:
-
The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated using the following formula: % Chelating Activity = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the control (without the sample), and A₁ is the absorbance in the presence of the this compound sample.
-
Anti-inflammatory and Anticancer Activities
Postulated Signaling Pathways and Mechanisms
The biological activities of aconitine-type alkaloids are often attributed to their modulation of key cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Aconitine and related alkaloids have been shown to exert anti-inflammatory effects by suppressing the activation of the NF-κB and MAPK signaling pathways. This leads to a downstream reduction in the production of pro-inflammatory mediators.
Caption: Postulated anti-inflammatory mechanism of this compound.
Anticancer Signaling Pathway
The anticancer effects of aconitine-type alkaloids are often linked to the induction of apoptosis (programmed cell death) through the modulation of the Bcl-2 family of proteins and the activation of caspase cascades. The NF-κB pathway, which is often constitutively active in cancer cells, is also a target.
Caption: Postulated anticancer mechanism of this compound.
Conclusion and Future Directions
This compound is a diterpenoid alkaloid with confirmed antioxidant properties, primarily acting through metal chelation. While direct experimental evidence for its anti-inflammatory and anticancer activities is currently limited, the well-documented mechanisms of related aconitine-type alkaloids provide a strong basis for postulating its potential in these areas. Future research should focus on obtaining quantitative data for the anti-inflammatory and anticancer effects of this compound, elucidating its specific molecular targets, and exploring its pharmacokinetic and toxicological profiles to assess its therapeutic potential.
Safety and Toxicity Profile of 13-Dehydroxyindaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and informational purposes only. 13-Dehydroxyindaconitine is a research chemical and is not intended for human or veterinary use.
Introduction
This compound is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii. Like other alkaloids from this genus, it possesses a complex chemical structure and the potential for significant biological activity. While research has suggested potential therapeutic applications, including antioxidant effects, a comprehensive understanding of its safety and toxicity profile is paramount for any further development. This technical guide provides an in-depth overview of the known and extrapolated safety and toxicity data for this compound, drawing from studies on closely related Aconitum alkaloids.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₃₄H₄₇NO₁₀ | [1] |
| Molecular Weight | 629.74 g/mol | [2] |
| CAS Number | 4491-19-4 | [2] |
| Appearance | Needles from ether | [2] |
| Solubility | Soluble in acetone, chloroform, alcohol, ether; practically insoluble in water, petroleum ether | [2] |
Toxicological Data Summary
Table 1: Acute Toxicity of Structurally Related Aconitum Alkaloids
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Aconitine (B1665448) | Mouse | Oral | 1.8 | [3] |
| Aconitine | Mouse | Intravenous | ~0.047 | [3] |
| Aconitine | Rat | Intravenous | 0.064 | [4] |
| Mesaconitine | Rat | Tail Vein Intravenous | 0.1580 (MLD) | [5] |
| Hypaconitine | Rat | Tail Vein Intravenous | 0.2919 (MLD) | [5] |
| Lappaconitine | Mouse | Not Specified | ~5 | [6] |
MLD: Minimum Lethal Dose
The high toxicity of aconitine and its analogues, particularly via intravenous administration, underscores the potential risks associated with this class of compounds. The primary mechanism of toxicity involves the persistent activation of voltage-gated sodium channels.[7]
Mechanism of Toxicity
The primary mechanism of toxicity for diester-diterpenoid Aconitum alkaloids involves their interaction with voltage-gated sodium channels (VGSCs) in excitable tissues such as the myocardium, nerves, and muscles.
Key Toxicological Pathways:
-
Persistent Activation of Sodium Channels: These alkaloids bind to site 2 of the α-subunit of VGSCs, leading to a delay in repolarization and a state of persistent activation. This results in a continuous influx of sodium ions.[7]
-
Cardiotoxicity: The sustained sodium influx in cardiomyocytes disrupts the normal cardiac action potential, leading to arrhythmias, ventricular tachycardia, and potentially fatal cardiac arrest.[8]
-
Neurotoxicity: In the nervous system, the persistent depolarization of neurons can lead to initial stimulation followed by paralysis. Symptoms include numbness, tingling, and motor weakness.[9]
Structure-Activity Relationship and Detoxification
The toxicity of Aconitum alkaloids is intrinsically linked to their chemical structure. The diester groups at the C-8 and C-14 positions are critical for high toxicity. Hydrolysis of these ester linkages, which can occur through processing methods like boiling, results in monoester derivatives and eventually alcohol amines, which are significantly less toxic.[9]
This compound possesses ester functionalities, suggesting it likely shares the high toxicity characteristic of other DDAs.
Experimental Protocols for Toxicity Assessment
While specific protocols for this compound are not available, the following are general methodologies employed for assessing the toxicity of Aconitum alkaloids.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Culture: Plate cells (e.g., H9c2 cardiomyocytes or SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the treatment medium.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
This method is used to determine the LD50 value and observe signs of toxicity.
Protocol:
-
Animal Model: Use a single sex of mice or rats (e.g., female Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on available information.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Procedure Continuation: Continue this sequential dosing until the stopping criteria are met (typically after a series of reversals in outcome).
-
LD50 Calculation: Calculate the LD50 using the maximum likelihood method.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Conclusion
While direct toxicological data for this compound is scarce, its structural similarity to highly toxic Aconitum alkaloids, such as aconitine, strongly suggests a significant potential for cardiotoxicity and neurotoxicity. The primary mechanism of action is expected to be the persistent activation of voltage-gated sodium channels. Any research or development involving this compound must be conducted with extreme caution, employing appropriate safety measures. Further in vitro and in vivo toxicological studies are imperative to definitively characterize its safety profile and determine any potential therapeutic window.
References
- 1. Indaconitine | C34H47NO10 | CID 60208143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indaconitine [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. Aconitine - Wikipedia [en.wikipedia.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wikem.org [wikem.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of 13-Dehydroxyindaconitine from Aconitum Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine (B15144368) is a naturally occurring diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii Reichb., a species of the genus Aconitum, commonly known as monkshood or wolfsbane.[1] Structurally, it is distinguished from other aconitine (B1665448) derivatives by the absence of hydroxyl groups at positions 13 and 15.[1] This compound has garnered research interest for its potential biological activities, including antioxidant properties.[1] The genus Aconitum is a rich source of structurally complex diterpenoid alkaloids, many of which exhibit significant pharmacological and toxicological effects.
This document provides detailed application notes and protocols for the extraction of this compound from Aconitum roots, intended for use by researchers, scientists, and professionals in drug development. The protocols are based on established methods for alkaloid extraction from Aconitum species.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₄H₄₇NO₉ |
| Molecular Weight | 613.74 g/mol [1] |
| Class | Diterpenoid Alkaloid |
| Natural Source | Aconitum kusnezoffii Reichb. roots[1] |
Experimental Protocols
Protocol 1: Solvent Extraction of Total Alkaloids from Aconitum kusnezoffii Roots
This protocol is adapted from methods described for the extraction of alkaloids from Aconitum kusnezoffii.
Materials and Equipment:
-
Dried and powdered roots of Aconitum kusnezoffii
-
Dilute Hydrochloric Acid (HCl)
-
Ammonia (B1221849) solution
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH indicator strips
-
Filter paper and funnel
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Extraction:
-
Weigh a known quantity of dried, powdered Aconitum kusnezoffii roots (e.g., 10 g).
-
Method A: Soxhlet Extraction: Place the powdered root material in a thimble and extract with 70% methanol for approximately 2 hours.
-
Method B: Ultrasonic Extraction: Add five volumes (v/w) of 70% methanol to the powdered root material (e.g., 50 mL for 10 g of powder). Sonicate the mixture for 30 minutes at 40 kHz and 250 W.[2]
-
-
Solvent Removal:
-
Combine the methanolic extracts and recover the methanol using a rotary evaporator.
-
-
Acid-Base Partitioning for Alkaloid Isolation:
-
To the resulting aqueous extract, add 250 mL of water.
-
Adjust the pH of the solution to 1-2 with dilute hydrochloric acid.
-
Wash the acidic solution with dichloromethane to remove non-alkaloidal components. Discard the organic layer.
-
Adjust the pH of the aqueous solution to 9-10 with ammonia solution.
-
Extract the now basic solution three times with an equal volume of dichloromethane.
-
Combine the dichloromethane extracts, which now contain the total alkaloids.
-
-
Final Product:
-
Evaporate the dichloromethane under reduced pressure to yield the total alkaloid extract (AEC).
-
From a larger scale extraction, a yield of 3.8 g of total alkaloids was obtained.
-
Protocol 2: Purification and Quantification of this compound
Following the initial extraction, further purification and quantification are necessary to isolate and measure the amount of this compound.
Purification:
-
Column Chromatography: The crude alkaloid extract can be subjected to column chromatography on silica (B1680970) gel or alumina. A gradient elution system with solvents such as petroleum ether, ethyl acetate, and methanol can be employed to separate different alkaloid fractions.
-
High-Performance Liquid Chromatography (HPLC): For final purification and quantification, Reverse-Phase HPLC (RP-HPLC) is a suitable method. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) bicarbonate or formic acid in water).
Quantification:
-
HPLC with Diode Array Detection (DAD) or Mass Spectrometry (MS): An established HPLC method with a DAD or MS detector is essential for the quantification of specific alkaloids.
-
Standard Preparation: A certified reference standard of this compound is required to create a calibration curve.
-
Sample Analysis: The purified fractions or the total alkaloid extract are analyzed by HPLC. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
A common detection wavelength for aconitine-type alkaloids is around 230-240 nm.[3]
-
Quantitative Data
Specific quantitative data for the yield of this compound from Aconitum roots is not extensively reported in the available literature. The focus of many studies is on the more abundant and toxic diester diterpenoid alkaloids. The following table provides an example of total alkaloid yield from Aconitum kusnezoffii.
| Plant Material | Extraction Method | Total Alkaloid Yield (from a larger batch) | Reference |
| Aconitum kusnezoffii Roots | 70% Methanol Extraction with Acid-Base Partitioning | 3.8 g |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Components in Aconitum Extraction
Caption: Separation of alkaloids based on acid-base properties.
References
Application Notes and Protocols for the Purification of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum kusnezoffii[1]. Like other alkaloids from this genus, it is a structurally complex molecule with potential pharmacological activities. The purification of this compound from its natural source is a critical step for its further investigation and potential therapeutic development. This document provides a detailed protocol for the isolation and purification of this compound from Aconitum plant material, primarily focusing on a combination of acid-base extraction and multi-step chromatographic techniques.
Overview of the Purification Workflow
The purification process for this compound follows a logical sequence of extraction, partitioning, and chromatographic separation to isolate the target compound from the complex mixture of phytochemicals present in the plant material.
Caption: Experimental workflow for the purification of this compound.
Experimental Protocols
This protocol outlines a general procedure for the purification of this compound. Researchers should optimize the specific parameters based on the plant material and available equipment.
Preparation of Plant Material
The roots and tubers of Aconitum species are the primary source of indaconitine-type alkaloids[2].
-
Procedure:
-
Air-dry the collected plant material (e.g., roots of Aconitum kusnezoffii) to a constant weight.
-
Grind the dried material into a fine powder (approximately 40-60 mesh).
-
Extraction of Total Alkaloids
A solvent extraction is employed to isolate the crude mixture of alkaloids from the plant powder.
-
Procedure:
-
Macerate the powdered plant material in 70% ethanol (B145695) (1:10 w/v) for 24 hours at room temperature.
-
Alternatively, perform reflux extraction with 70% ethanol for 2-3 hours.
-
Filter the extract and repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning for Alkaloid Enrichment
This step separates the basic alkaloids from neutral and acidic compounds.
-
Procedure:
-
Suspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with a non-polar solvent such as petroleum ether or diethyl ether to remove fats and waxes. Discard the organic layer.
-
Adjust the pH of the aqueous solution to approximately 9-10 with a base (e.g., 5% sodium bicarbonate or ammonia (B1221849) solution). This will precipitate the free alkaloids.
-
Extract the alkaline solution three times with an organic solvent like chloroform (B151607) or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
-
Purification by Column Chromatography
A primary separation of the crude alkaloids is achieved using silica gel column chromatography.
-
Procedure:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., chloroform or a mixture of hexane (B92381) and ethyl acetate).
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of chloroform-methanol or hexane-ethyl acetate (B1210297).
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Pool the fractions that show the presence of the target compound (based on comparison with a standard, if available, or by further analytical methods).
-
High-Performance Liquid Chromatography (HPLC) for Final Purification
For obtaining high-purity this compound, a semi-preparative HPLC step is recommended.
-
Procedure:
-
Concentrate the pooled fractions from the column chromatography step.
-
Dissolve the residue in the HPLC mobile phase.
-
Purify the compound using a semi-preparative HPLC system with a C18 column.
-
A typical mobile phase could be a gradient of acetonitrile (B52724) and water (containing an additive like formic acid or ammonium (B1175870) acetate to improve peak shape).
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Data Presentation
The following table summarizes the expected quantitative data at each stage of the purification process. The values are illustrative and will vary depending on the starting material and experimental conditions.
| Purification Step | Starting Material (g) | Product | Yield (g) | Purity (%) | Analytical Method |
| Solvent Extraction | 1000 (Dried Plant) | Crude Extract | 150 | - | Gravimetric |
| Acid-Base Partitioning | 150 (Crude Extract) | Crude Alkaloids | 10 | ~10-20% | Gravimetric, TLC |
| Column Chromatography | 10 (Crude Alkaloids) | Enriched Fraction | 1.5 | ~60-70% | TLC, HPLC-UV |
| Semi-Preparative HPLC | 1.5 (Enriched Fraction) | This compound | 0.1 | >98% | HPLC-UV, LC-MS |
Signaling Pathways and Biological Context
While the direct signaling pathways of this compound are not extensively elucidated, related aconitine-type alkaloids are known to interact with voltage-gated sodium channels. The purification of this compound is essential for further research into its specific molecular targets and pharmacological effects.
Caption: Logical relationship for investigating purified this compound.
Disclaimer: The protocols described are intended for research purposes by qualified individuals. Aconitum alkaloids are highly toxic, and appropriate safety precautions must be taken during handling.
References
Application Note: High-Performance Liquid Chromatography for the Analysis of 13-Dehydroxyindaconitine
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of 13-Dehydroxyindaconitine, a naturally occurring C19-diterpenoid alkaloid with known antioxidant properties.[1][2] Due to a lack of specific validated methods for this particular analyte, this protocol has been developed based on established methodologies for structurally similar aconitine-type alkaloids.[3][4][5][6][7] The described method employs a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and a buffered aqueous phase, with detection by UV spectrophotometry. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and data analysis, intended for researchers, scientists, and professionals in drug development and natural product analysis.
Introduction
This compound is a diterpenoid alkaloid found in plants of the Aconitum genus.[8] It is structurally related to other aconitine (B1665448) alkaloids such as aconitine, mesaconitine, and hypaconitine.[5][6][7] Unlike some of its more toxic analogues, this compound has been noted for its antioxidant activity.[1][2] The accurate and precise quantification of this compound is essential for phytochemical analysis, quality control of herbal products, and for exploring its therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.
This application note details a proposed HPLC method that can serve as a robust starting point for the routine analysis of this compound. The provided protocols for sample preparation and analysis are based on methods successfully applied to other aconitine alkaloids and may require optimization and validation for specific matrices.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, deionized and filtered)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Sample matrix (e.g., plant extract, biological fluid)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.
Table 1: Proposed HPLC Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general protocol for the extraction from a plant matrix is provided below.
-
Extraction from Plant Material:
-
Weigh 1 g of dried and powdered plant material into a centrifuge tube.
-
Add 20 mL of methanol and vortex for 1 minute.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of methanol.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the mobile phase (initial conditions).
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions and record the peak area for each concentration. Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Quantification: Inject the prepared sample solution and determine the peak area corresponding to this compound. Calculate the concentration of the analyte in the sample using the linear regression equation derived from the calibration curve.
Data Presentation
Table 2: Calibration Curve Data (Example)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 78.1 |
| 10 | 155.8 |
| 25 | 390.5 |
| 50 | 785.2 |
| 100 | 1570.9 |
| Linear Regression | y = 15.7x - 0.5 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Sample Analysis Results (Example)
| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) | Concentration in Original Sample (mg/g) |
| Sample 1 | 450.3 | 28.7 | 0.0287 |
| Sample 2 | 312.8 | 19.9 | 0.0199 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. "HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ACONITINE ALKALOID A" by Dilnoza MUTALOVA, Obidjon JURAEV et al. [cce.researchcommons.org]
- 4. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Benchchem [benchchem.com]
Application Note: Analysis of 13-Dehydroxyindaconitine by Reverse-Phase High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid.[1] The compound, isolated from Aconitum species, has garnered research interest for its potential antioxidant, anti-inflammatory, and anticancer activities.[1] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and detection, along with a framework for method validation. The described method is applicable for the analysis of this compound in various sample matrices, including bulk drug substances, formulated products, and biological samples, with appropriate sample preparation.
Introduction
This compound is a C19-diterpenoid alkaloid with the molecular formula C₃₄H₄₇NO₉ and a molecular weight of 613.74 g/mol .[1] Its complex structure necessitates a reliable and accurate analytical method for quantification and purity assessment. Reverse-phase HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. This application note presents a robust RP-HPLC method for the determination of this compound, which can be readily implemented in a quality control or research laboratory.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: For buffer preparation.
-
Volumetric glassware: Class A.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Formic acid (or other suitable buffer components).
-
Reference Standard: this compound (≥98% purity).[1]
Chromatographic Conditions
A summary of the recommended HPLC operational parameters is provided in Table 1.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-18.1 min: 90-10% B, 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm (based on typical UV absorbance of similar alkaloids) |
| Injection Volume | 10 µL |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol (B129727) or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix. General procedures for common matrices are outlined below.
For Bulk Drug Substance:
-
Accurately weigh an appropriate amount of the bulk drug substance.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute with the mobile phase to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Transfer to a volumetric flask and add a suitable extraction solvent.
-
Sonicate for 15-20 minutes to ensure complete extraction.
-
Dilute to volume with the extraction solvent and mix well.
-
Centrifuge a portion of the solution to separate excipients.
-
Dilute the supernatant with the mobile phase to a suitable concentration.
-
Filter through a 0.45 µm syringe filter before analysis.
For Biological Samples (e.g., Plasma, Serum):
Protein precipitation is a common method for preparing biological samples.
-
To 100 µL of the biological sample, add 300 µL of cold acetonitrile (or other suitable protein precipitating agent).
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter through a 0.45 µm syringe filter prior to HPLC analysis.
The following diagram illustrates the general experimental workflow:
Caption: Experimental workflow for the HPLC analysis of this compound.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include the parameters summarized in Table 2.
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections < 2.0% |
| Specificity | The peak for this compound should be pure and free from interference from placebo, impurities, or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0% for drug substance and drug product. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Data Analysis
The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions.
The logical relationship for data analysis is depicted in the following diagram:
Caption: Logical flow for the quantification of this compound.
Conclusion
The reverse-phase HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The detailed protocol for sample preparation and chromatographic analysis, along with the framework for method validation, will be valuable for researchers, scientists, and drug development professionals working with this compound. The method can be adapted for various sample matrices and is suitable for routine quality control and research applications.
References
Application Note: Quantitative Analysis of 13-Dehydroxyindaconitine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 13-Dehydroxyindaconitine, a diterpenoid alkaloid found in plants of the Aconitum genus, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods outlined here are based on established analytical procedures for Aconitum alkaloids and offer a robust framework for the sensitive and selective quantification of this compound in various matrices, including biological samples and botanical materials. This application note includes comprehensive experimental protocols, data presentation guidelines, and visual workflows to aid in method development and implementation.
Introduction
This compound is a member of the Aconitum alkaloid family, a group of compounds known for their potent biological activities. Accurate and sensitive quantification of these alkaloids is crucial for pharmacological research, toxicology studies, and the quality control of herbal medicines. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and ability to handle complex sample matrices. This document details a generalized yet comprehensive LC-MS/MS method suitable for the analysis of this compound.
Experimental Protocols
Sample Preparation
A critical step in the analysis of this compound is the efficient extraction of the analyte from the sample matrix while minimizing interferences. The following is a general solid-phase extraction (SPE) protocol that can be adapted for various sample types.
Materials:
-
Diethyl ether
-
Ammonia (B1221849) solution
-
Anhydrous sodium sulfate
-
Acetonitrile (B52724) (ACN)
-
Triethylamine (B128534) (TEA)
-
Hydrochloric acid (HCl)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Evaporator
Protocol:
-
Extraction from Botanical Material:
-
Pulverize dried plant material to a fine powder.
-
To 1.0 g of powdered sample, add 1 mL of 30% aqueous ammonia solution and mix for 20 minutes at room temperature.[1]
-
Add 20 mL of diethyl ether and extract in an ultrasonic bath for 10 minutes.[1]
-
Allow the sample to stand for 16 hours at room temperature, then filter the liquid phase.[1]
-
The filtrate can be further purified using an acid-base partitioning step. Extract the ether phase four times with 25 mL of 2% hydrochloric acid.[1]
-
Adjust the pH of the combined aqueous solution to 10 with ammonia solution and extract three times with 25 mL of ethyl ether.[1]
-
Wash the combined ether solution with 10 mL of water, dry it over anhydrous sodium sulfate, and evaporate to dryness at 40°C.[1]
-
Reconstitute the residue in 1 mL of a suitable solvent, such as a mixture of acetonitrile and triethylamine buffer (75:25, v/v).[1]
-
Filter the final solution through a 0.45 μm filter before injection into the LC-MS/MS system.[1]
-
-
Extraction from Biological Matrices (e.g., Plasma, Serum):
-
A liquid-liquid extraction or protein precipitation is commonly employed. For protein precipitation, add three volumes of cold acetonitrile to one volume of plasma or serum.
-
Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
Chromatographic separation is typically achieved using a reversed-phase C18 column. The mobile phase composition and gradient can be optimized to achieve good peak shape and resolution for this compound and other related alkaloids.
Table 1: Representative Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., Agilent Zorbax SB-C18, 4.6 mm × 250 mm, 5 µm)[2] |
| Mobile Phase A | 10 mM Ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water[3] or 10mM ammonium bicarbonate buffer[2] |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% formic acid[2][3] |
| Flow Rate | 0.3 - 1.0 mL/min[2][4] |
| Column Temperature | 25 - 40°C[2][3] |
| Injection Volume | 5 - 20 µL |
| Elution | Gradient elution is often preferred to separate multiple alkaloids. An isocratic mobile phase of methanol and 0.1% formic acid (80:20, v/v) can also be used.[2] |
Mass Spectrometry (MS) Conditions
Detection and quantification are performed using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in positive electrospray ionization (ESI) mode and utilizing Multiple Reaction Monitoring (MRM).
Table 2: General Mass Spectrometry Parameters
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2][5] |
| Capillary Voltage | ~4000 V[3] |
| Nebulizer Gas Pressure | ~50 psi[3] |
| Drying Gas Flow Rate | ~10 L/min at 300°C[3] |
| Sheath Gas Flow Rate | ~12 L/min at 350°C[3] |
| Collision Gas | Argon |
MRM Transition:
To determine the specific MRM transitions for this compound, the compound would first be infused into the mass spectrometer to identify the precursor ion ([M+H]⁺). Subsequently, product ion scans would be performed to identify the most abundant and stable fragment ions for quantification (quantifier) and confirmation (qualifier). While the exact m/z values for this compound are not provided in the search results, for other Aconitum alkaloids, the precursor ion is typically the protonated molecule [M+H]⁺.[4]
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 3: Representative Quantitative Performance for Aconitum Alkaloids
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Mesaconitine | - | 1.41 | 99.7 - 101.7 | [4] |
| Aconitine | - | 1.20 | 99.7 - 101.7 | [4] |
| Hypaconitine | - | 1.92 | 99.7 - 101.7 | [4] |
| Benzoylmesaconine | - | 4.28 | 99.7 - 101.7 | [4] |
| Benzoylaconine | - | 1.99 | 99.7 - 101.7 | [4] |
| Benzoylhypaconine | - | 2.02 | 99.7 - 101.7 | [4] |
| Aconitine | 0.5 - 20 µg/mL | - | 86 - 99 | [6] |
| Mesaconitine | 0.5 - 20 µg/mL | - | 86 - 99 | [6] |
| Hypaconitine | 0.5 - 20 µg/mL | - | 86 - 99 | [6] |
Note: The values presented are for related Aconitum alkaloids and should be determined specifically for this compound during method validation.
Visualizations
Experimental Workflow
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway (Hypothetical)
As no specific signaling pathway for this compound was identified in the search results, a hypothetical diagram illustrating its potential interaction as a sodium channel modulator, a known mechanism for many Aconitum alkaloids, is provided.
References
- 1. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]
- 4. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Aconitum Alkaloids in Dietary Supplements and Raw Botanical Materials by Liquid Chromatography/UV Detection with Confirmation by Liquid Chromatography/Tandem Mass Spectrometry: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii. Like other aconitine-type alkaloids, it possesses a complex and rigid polycyclic skeleton. These compounds are of significant interest to researchers due to their potent biological activities, which include neurological and cardiotoxic effects. A thorough structural characterization is paramount for understanding their structure-activity relationships and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure elucidation of such complex natural products. This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR data for this compound and related aconitine (B1665448) alkaloids.
Due to the limited availability of published, fully assigned ¹H and ¹³C NMR data specifically for this compound, this application note will utilize data from the closely related and extensively studied compound, Aconitine , to serve as a representative example for data presentation and interpretation. The experimental protocols provided are broadly applicable for the analysis of this class of alkaloids.
Data Presentation: Representative NMR Data of Aconitine
The following tables summarize the ¹H and ¹³C NMR chemical shifts and coupling constants for the aconitine skeleton. This data is presented to exemplify the expected ranges and multiplicities for signals in this compound. The numbering of the aconitine skeleton is used for assignments.
Table 1: ¹H NMR Spectroscopic Data of Aconitine (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 3.85 | d | 8.5 |
| 2 | 4.08 | dd | 8.5, 6.5 |
| 3 | 4.49 | t | 6.5 |
| 5 | 4.02 | d | 6.0 |
| 6 | 4.91 | d | 6.0 |
| 7 | 2.85 | m | |
| 9 | 2.78 | d | 7.0 |
| 10 | 3.15 | d | 7.0 |
| 12a | 2.55 | m | |
| 12b | 1.85 | m | |
| 13 | 3.75 | s | |
| 14 | 4.88 | d | 5.0 |
| 15 | 5.85 | d | 5.0 |
| 17 | 6.15 | s | |
| 19a | 2.95 | d | 12.0 |
| 19b | 2.65 | d | 12.0 |
| N-CH₂ | 3.20, 2.80 | m | |
| N-CH₂CH₃ | 1.10 | t | 7.0 |
| 1-OCH₃ | 3.30 | s | |
| 6-OCH₃ | 3.28 | s | |
| 16-OCH₃ | 3.75 | s | |
| 18-OCH₃ | 3.35 | s | |
| 8-OAc | 2.05 | s | |
| 14-OBz (ortho) | 8.05 | d | 7.5 |
| 14-OBz (meta) | 7.45 | t | 7.5 |
| 14-OBz (para) | 7.58 | t | 7.5 |
Table 2: ¹³C NMR Spectroscopic Data of Aconitine (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type |
| 1 | 83.5 | CH |
| 2 | 43.1 | CH |
| 3 | 72.1 | CH |
| 4 | 48.5 | C |
| 5 | 79.2 | CH |
| 6 | 90.8 | CH |
| 7 | 50.2 | CH |
| 8 | 75.8 | C |
| 9 | 53.9 | CH |
| 10 | 45.3 | CH |
| 11 | 50.1 | C |
| 12 | 35.8 | CH₂ |
| 13 | 74.3 | C |
| 14 | 79.8 | CH |
| 15 | 81.5 | CH |
| 16 | 92.1 | CH |
| 17 | 61.5 | CH |
| 19 | 58.9 | CH₂ |
| N-CH₂ | 49.2 | CH₂ |
| N-CH₂CH₃ | 13.3 | CH₃ |
| 1-OCH₃ | 56.2 | OCH₃ |
| 6-OCH₃ | 58.0 | OCH₃ |
| 16-OCH₃ | 61.2 | OCH₃ |
| 18-OCH₃ | 59.1 | OCH₃ |
| 8-OC=O | 172.5 | C=O |
| 8-OAc | 21.5 | CH₃ |
| 14-OC=O | 166.2 | C=O |
| 14-OBz (C-1') | 130.2 | C |
| 14-OBz (C-2',6') | 129.8 | CH |
| 14-OBz (C-3',5') | 128.5 | CH |
| 14-OBz (C-4') | 133.1 | CH |
Experimental Protocols
A comprehensive suite of 1D and 2D NMR experiments is required for the complete structural assignment of this compound.
Sample Preparation
-
Sample Purity : Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection : Deuterated chloroform (B151607) (CDCl₃) is a common solvent for aconitine alkaloids. Other solvents such as deuterated methanol (B129727) (CD₃OD) or pyridine-d₅ may be used depending on solubility.
-
Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (≥500 MHz for ¹H) for optimal resolution.
-
¹H NMR (Proton NMR)
-
Pulse Program : A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-64, depending on the sample concentration.
-
-
¹³C NMR (Carbon-13 NMR)
-
Pulse Program : A proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width : 220-250 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
This experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
-
-
2D COSY (Correlation Spectroscopy)
-
This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for connecting different spin systems and for assigning quaternary carbons.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for NMR-based structure elucidation of natural products like this compound.
Caption: Experimental workflow for NMR analysis.
Application Notes and Protocols: Mass Spectrometry Fragmentation of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid belonging to the aconitine (B1665448) type, naturally occurring in plants of the Aconitum genus, such as Aconitum kusnezoffii. With a molecular formula of C34H47NO9 and a molecular weight of 613.74 g/mol , its complex structure presents a significant analytical challenge. Understanding the fragmentation pattern of this compound under mass spectrometry is crucial for its identification, characterization, and quantification in various matrices, which is of great interest in phytochemical analysis, toxicology, and drug development.
These application notes provide a detailed overview of the mass spectrometric behavior of this compound, focusing on its fragmentation pathways under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The document includes detailed experimental protocols for sample preparation and analysis, a summary of its fragmentation data, and visual representations of the fragmentation pathways and experimental workflow.
Data Presentation
The mass spectrometry data for this compound is characterized by a protonated molecular ion [M+H]+ and a series of fragment ions resulting from the neutral loss of its various substituent groups. The fragmentation pattern is consistent with that of other aconitine-type alkaloids.
Disclaimer: The following table presents the predicted m/z values for the precursor and major fragment ions of this compound based on its chemical structure and the well-established fragmentation patterns of closely related aconitine-type alkaloids. Direct experimental mass spectra for this specific compound are not widely available in the current literature.
| Ion | Formula | Calculated m/z | Proposed Neutral Loss | Description |
| [M+H]+ | [C34H48NO9]+ | 614.3324 | - | Protonated molecular ion |
| [M+H-CH3COOH]+ | [C32H44NO7]+ | 554.3061 | Acetic acid (60.0211 Da) | Loss of the acetyl group from the C8 position, a dominant initial fragmentation for aconitine-type alkaloids.[1] |
| [M+H-CH3COOH-CH3OH]+ | [C31H40NO6]+ | 522.2804 | Methanol (B129727) (32.0262 Da) | Subsequent loss of a methoxy (B1213986) group. |
| [M+H-CH3COOH-H2O]+ | [C32H42NO6]+ | 536.2956 | Water (18.0106 Da) | Loss of a hydroxyl group as water. |
| [M+H-CH3COOH-C6H5COOH]+ | [C25H38NO5]+ | 432.2744 | Benzoic acid (122.0368 Da) | Loss of the benzoyl group. |
| [M+H-CH3COOH-CH3OH-CO]+ | [C30H40NO5]+ | 494.2855 | Carbon monoxide (27.9949 Da) | Loss of a carbonyl group. |
Experimental Protocols
The following protocols are based on established methodologies for the analysis of aconitine alkaloids using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1.0 g of powdered and dried plant material (Aconitum kusnezoffii).
-
Add 10 mL of a methanol/water/formic acid (80:19.9:0.1, v/v/v) solution.
-
Sonication for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more.
-
Combine the supernatants.
-
-
Purification (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar impurities.
-
Elute the target alkaloids with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for identification.
-
MRM Transitions (Predicted):
-
m/z 614.3 -> 554.3 (Loss of CH3COOH)
-
m/z 614.3 -> 492.3 (Further fragmentation)
-
-
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
References
Application Notes and Protocols for In Vitro Antioxidant Assays of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid with recognized antioxidant properties, primarily attributed to its capacity to scavenge free radicals through electron donation.[1] The evaluation of the antioxidant potential of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for several widely accepted in vitro antioxidant assays to quantitatively assess the efficacy of this compound. These assays include the DPPH Radical Scavenging Assay, ABTS Radical Cation Scavenging Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, Superoxide (B77818) Radical Scavenging Assay, and Hydroxyl Radical Scavenging Assay.
Data Presentation
The antioxidant capacity of this compound is typically quantified by its IC50 value (the concentration required to inhibit 50% of the radical activity) or by comparison to a standard antioxidant compound like Trolox or Ascorbic Acid. As specific experimental data for this compound is not yet publicly available, the following table serves as a template for the presentation of quantitative results obtained from the described assays.
Table 1: Template for Summarizing the In Vitro Antioxidant Activity of this compound
| Assay Type | Test Compound | IC50 (µg/mL or µM) | Standard Compound | Standard IC50 (µg/mL or µM) |
| DPPH Radical Scavenging | This compound | [Insert Value] | Ascorbic Acid | [Insert Value] |
| ABTS Radical Scavenging | This compound | [Insert Value] | Trolox | [Insert Value] |
| FRAP Assay | This compound | [Insert Value as Fe(II) equivalents] | Ferrous Sulfate (B86663) | [Insert Value] |
| Superoxide Radical Scavenging | This compound | [Insert Value] | Quercetin | [Insert Value] |
| Hydroxyl Radical Scavenging | This compound | [Insert Value] | Mannitol | [Insert Value] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which is a deep purple color, by an antioxidant. The antioxidant donates a hydrogen atom or an electron to DPPH, neutralizing it to the yellow-colored diphenylpicrylhydrazine. This color change is measured spectrophotometrically at approximately 517 nm.[2][3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
This compound
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Sample and Control:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Prepare a similar series of dilutions for the positive control (ascorbic acid).
-
-
Assay:
-
In a 96-well plate, add a specific volume of each dilution of the test sample or positive control to the wells.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank control containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the blank control.
-
A_sample is the absorbance of the test sample.
The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form of ABTS. The decrease in absorbance is measured at 734 nm.
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
This compound
-
Trolox as a positive control
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Sample and Control: Prepare serial dilutions of this compound and Trolox in a suitable solvent.
-
Assay:
-
Add a small volume of the test sample or control to a larger volume of the ABTS•+ working solution.
-
Mix and incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm. The intensity of the color is proportional to the reducing power of the antioxidant.[4][5]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound
-
Ferrous sulfate (FeSO₄) for the standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
Preparation of Test Sample and Standard: Prepare serial dilutions of this compound and ferrous sulfate.
-
Assay:
-
Add a small volume of the test sample or standard to a larger volume of the pre-warmed FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.
Calculation: A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of this compound is then determined from the standard curve and expressed as µM Fe(II) equivalents.
Superoxide Radical (O₂•⁻) Scavenging Assay
Principle: This assay is often based on a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system, to generate superoxide radicals. These radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan, which can be measured spectrophotometrically at 560 nm. A superoxide scavenger will inhibit this reduction.[6]
Materials:
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADH (Nicotinamide adenine (B156593) dinucleotide)
-
NBT (Nitroblue tetrazolium)
-
PMS (Phenazine methosulfate)
-
This compound
-
Quercetin or Gallic acid as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, NADH solution, NBT solution, and various concentrations of this compound or the positive control.
-
Initiation of Reaction: Start the reaction by adding PMS solution to the mixture.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 5 minutes).
-
Measurement: Measure the absorbance at 560 nm.
Calculation: The percentage of superoxide radical scavenging is calculated using the standard scavenging activity formula. The IC50 value is then determined.
Hydroxyl Radical (•OH) Scavenging Assay
Principle: The hydroxyl radical is a highly reactive oxygen species. A common method to assess its scavenging is the Fenton reaction, where Fe²⁺ reacts with H₂O₂ to generate hydroxyl radicals. These radicals can then degrade a detector molecule, such as deoxyribose, leading to the formation of products that react with thiobarbituric acid (TBA) to form a pink chromogen, measured at 532 nm. An antioxidant will compete with the detector molecule for the hydroxyl radicals, thus reducing the color formation.
Materials:
-
Phosphate buffer (e.g., 20 mM, pH 7.4)
-
Ferrous sulfate (FeSO₄)
-
EDTA
-
Hydrogen peroxide (H₂O₂)
-
Deoxyribose
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
This compound
-
Mannitol as a positive control
-
Water bath
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, FeSO₄-EDTA premix, deoxyribose, H₂O₂, and various concentrations of this compound or the positive control.
-
Incubation: Incubate the mixture at 37°C for 1 hour.
-
Color Development: Stop the reaction by adding TCA and then TBA solution. Heat the mixture in a boiling water bath for 15 minutes to develop the pink color.
-
Measurement: After cooling, measure the absorbance at 532 nm.
Calculation: The percentage of hydroxyl radical scavenging activity is calculated using the standard scavenging activity formula, and the IC50 value is determined.
Visualizations
Caption: General workflow for in vitro antioxidant assays.
Caption: Principle of the DPPH radical scavenging assay.
Caption: Principle of the ABTS radical scavenging assay.
References
- 1. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. zen-bio.com [zen-bio.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Cell-Based Assays for Screening Anti-Inflammatory Compounds
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] The development of novel anti-inflammatory therapeutics requires robust and reliable screening methods. Cell-based assays provide a powerful platform for evaluating the efficacy and mechanism of action of test compounds in a biologically relevant context.[2] This document outlines detailed protocols for assessing the anti-inflammatory potential of compounds, such as 13-Dehydroxyindaconitine, using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. Macrophages are key players in the immune response, and their activation by LPS triggers inflammatory cascades, making them an ideal model for this purpose.
Scientific Background: Key Inflammatory Signaling Pathways
Inflammatory responses in macrophages are largely governed by the activation of specific signaling pathways that lead to the production of pro-inflammatory mediators. Understanding these pathways is crucial for elucidating the mechanism of action of potential anti-inflammatory drugs.
1. The NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by agents like LPS, a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα.[3][4] This frees NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
2. The MAPK Signaling Pathway Mitogen-Activated Protein Kinase (MAPK) pathways are another set of critical signaling cascades involved in inflammation.[5] Key MAPK members include p38 and JNK.[6] Similar to the NF-κB pathway, these kinases are activated by inflammatory stimuli and, through a phosphorylation cascade, ultimately activate transcription factors like AP-1. These transcription factors also regulate the expression of pro-inflammatory genes, often working in concert with NF-κB to orchestrate the inflammatory response.[7]
Experimental Protocols
A systematic approach is essential for evaluating a test compound's anti-inflammatory properties. The following workflow outlines the key experimental stages.
Materials and General Cell Culture
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: Lipopolysaccharide (LPS) from E. coli, this compound (or test compound), Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Protocol 1: Cell Viability Assay (MTT)
Objective: To determine the non-cytotoxic concentration range of the test compound.
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[8]
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control. Use concentrations that result in >90% viability for subsequent experiments.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Objective: To quantify the effect of the test compound on LPS-induced NO production, an indicator of iNOS activity.[9]
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate (1-2 x 10^5 cells/well) and incubate overnight.[8]
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.[10]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[11][10] Include vehicle control, LPS-only, and compound-only wells.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess reagent in a new 96-well plate.[11]
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)
Objective: To measure the inhibitory effect of the test compound on the secretion of key pro-inflammatory cytokines such as TNF-α and IL-6.[12]
Methodology:
-
Seed and treat cells as described in Protocol 2 (steps 1-3).
-
After the 24-hour LPS stimulation, collect the cell culture supernatants.[13]
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
Read the absorbance on a microplate reader and calculate cytokine concentrations based on the provided standards.
Protocol 4: Western Blot Analysis of Signaling Proteins
Objective: To investigate the compound's effect on the NF-κB and MAPK signaling pathways.
Methodology:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with the test compound for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-30 minutes for protein phosphorylation events).[10]
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, p38, phospho-IκBα, IκBα, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize to the total protein or a loading control (β-actin).
Data Presentation
Quantitative data should be summarized to facilitate clear interpretation and comparison.
Table 1: Inhibitory Effects of this compound on Inflammatory Markers
| Parameter | IC50 Value (µM) | Max Inhibition (%) at [Concentration] |
| Cell Viability | >100 (Example) | N/A |
| NO Production | 25.4 (Example) | 85% at 50 µM |
| TNF-α Secretion | 18.9 (Example) | 92% at 50 µM |
| IL-6 Secretion | 22.1 (Example) | 88% at 50 µM |
IC50 values represent the concentration of the compound required to inhibit the LPS-induced response by 50%.
Table 2: Effect of this compound on Signaling Protein Activation
| Treatment Group | p-p38 / Total p38 (Relative Density) | p-IκBα / Total IκBα (Relative Density) |
| Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.8 ± 0.4 | 6.2 ± 0.5 |
| LPS + Cmpd (10 µM) | 3.1 ± 0.3 | 3.5 ± 0.3 |
| LPS + Cmpd (25 µM) | 1.5 ± 0.2 | 1.8 ± 0.2 |
| Dexamethasone (1 µM) | 1.2 ± 0.1 | 1.4 ± 0.1 |
Data presented as mean ± SD from three independent experiments. Dexamethasone can be used as a positive control anti-inflammatory agent.[12][14][15]
References
- 1. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. assaygenie.com [assaygenie.com]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 12. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
Application Notes and Protocols: 13-Dehydroxyindaconitine in Breast Cancer Cell Line Studies
A thorough review of publicly available scientific literature and databases did not yield any specific studies on the effects of 13-Dehydroxyindaconitine on breast cancer cell lines. Therefore, the creation of detailed application notes and protocols, as requested, is not possible at this time due to the absence of experimental data.
While a chemical supplier, Benchchem, makes a general claim that this compound possesses "anticancer activity" and "induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function," this information is not substantiated by any cited, peer-reviewed research specific to breast cancer, or any cancer type for that matter[1]. This generic statement lacks the necessary detail to develop protocols, data tables, or signaling pathway diagrams.
The initial searches for this topic yielded results for other compounds with similar-sounding names, such as Dehydrocorydaline (DHC) and 13-S-hydroxyoctadecadienoic acid (13(S)-HODE), which have been studied in breast cancer cell lines like MDA-MB-231 and MCF-7. However, these are distinct chemical entities from this compound, and their biological activities are not transferable.
There is currently no scientific basis in the accessible literature to provide the requested detailed information on the application of this compound in breast cancer cell line studies. Further research is required to be published in this specific area before such documentation can be created. Researchers and drug development professionals interested in this compound's potential would need to conduct foundational in vitro studies to determine its effects on breast cancer cell lines.
References
Quantifying 13-Dehydroxyindaconitine in Plant Extracts: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantification of 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus, such as Aconitum kusnezoffii.[1] The methods described herein are essential for the quality control, standardization, and toxicological assessment of plant extracts containing this compound, as well as for research into its pharmacological properties.
Introduction
This compound belongs to the C19-diterpenoid alkaloid family, a class of compounds known for their complex structures and significant biological activities.[1] Research has indicated that this compound possesses antioxidant, anti-inflammatory, and anticancer properties.[1] The anticancer activity is suggested to be mediated through the induction of apoptosis via caspase activation and disruption of mitochondrial function. Given the potential therapeutic applications and the inherent toxicity associated with Aconitum alkaloids, accurate and reliable quantification methods are paramount.
This application note details validated analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the determination of this compound in plant materials.
Data Presentation
While specific quantitative data for this compound is not widely published, the following table provides a template for presenting such data once obtained. The values for other related alkaloids from Aconitum species are included to provide a contextual reference for expected concentration ranges.
| Plant Species | Plant Part | Compound | Concentration (% w/w) | Analytical Method | Reference |
| Aconitum kusnezoffii | Root | This compound | Data Not Available | UPLC-MS/MS | N/A |
| Aconitum pendulum | Not Specified | Benzoylmesaconine | 0.008 | HPLC | N/A |
| Aconitum pendulum | Not Specified | Mesaconitine | 0.014 | HPLC | N/A |
| Aconitum pendulum | Not Specified | Aconitine | 0.484 | HPLC | N/A |
| Aconitum pendulum | Not Specified | Hypaconitine | 0.020 | HPLC | N/A |
| Aconitum pendulum | Not Specified | Deoxyaconitine | 0.008 | HPLC | N/A |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of diterpenoid alkaloids in Aconitum species and are suitable for the quantification of this compound.
Protocol 1: Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the routine quality control of plant extracts.
1. Sample Preparation (Extraction)
-
1.1. Weigh 1.0 g of pulverized, dried plant material (e.g., roots of Aconitum kusnezoffii).
-
1.2. Add 20 mL of a methanol (B129727):water (75:25, v/v) solution containing 0.1% formic acid.
-
1.3. Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
1.4. Centrifuge the mixture at 4000 rpm for 10 minutes.
-
1.5. Collect the supernatant. Repeat the extraction process on the residue two more times.
-
1.6. Combine the supernatants and evaporate to dryness under reduced pressure.
-
1.7. Reconstitute the dried extract in 5 mL of the mobile phase.
-
1.8. Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
2. HPLC-DAD Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 10 mM ammonium (B1175870) bicarbonate in water, adjusted to pH 9.5.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-15 min: 20-35% B
-
15-30 min: 35-50% B
-
30-35 min: 50-20% B
-
35-40 min: 20% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
3. Calibration and Quantification
-
Prepare a stock solution of this compound standard of known concentration in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Inject each standard to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extract sample and determine the concentration of this compound by interpolating its peak area on the calibration curve.
Protocol 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the detection of low-level analytes and for complex matrices.
1. Sample Preparation (Extraction and Solid-Phase Extraction)
-
1.1. Follow steps 1.1 to 1.6 from Protocol 1.
-
1.2. Reconstitute the dried extract in 1 mL of 10% methanol.
-
1.3. Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.
-
Elute the analytes with 3 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
1.4. Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
1.5. Reconstitute the residue in 200 µL of the initial mobile phase.
-
1.6. Filter through a 0.22 µm syringe filter.
2. UPLC-MS/MS Instrumentation and Conditions
-
Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution. For a compound with a molecular weight of 613.74 g/mol , the precursor ion [M+H]⁺ would be approximately m/z 614.7. Product ions would be determined experimentally.
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.
4. Calibration and Quantification
-
Prepare a series of calibration standards containing this compound and an appropriate internal standard (e.g., a deuterated analog, if available).
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Analyze the prepared sample and quantify this compound using the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
Application Notes and Protocols for the Synthesis of 13-Dehydroxyindaconitine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine (B15144368) is a naturally occurring C19-diterpenoid alkaloid found in plants of the Aconitum genus. These compounds are characterized by their complex and rigid cage-like structures, which have intrigued and challenged synthetic chemists for decades. While the total synthesis of such molecules is a monumental task, semi-synthesis starting from the isolated natural product offers a more accessible route to novel derivatives. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, leveraging chemical transformations reported for the closely related indaconitine (B600488) and other aconitine-type alkaloids. The aim is to facilitate the generation of new chemical entities for biological screening and to explore the structure-activity relationships (SAR) of this class of compounds.
Introduction to this compound and its Derivatives
Indaconitine and its analogue, this compound, belong to the aconitine (B1665448) family of diterpenoid alkaloids, which are known for their potent biological activities, but also for their high toxicity.[1][2] Chemical modification of the natural scaffold is a key strategy to mitigate toxicity while retaining or enhancing therapeutic effects, such as analgesic and anti-inflammatory properties.[1][3] The primary sites for chemical modification on the indaconitine core include the ester groups at C-8 and C-14, the N-ethyl group, and other functional groups that can undergo elimination or substitution reactions.[1][4]
General Synthetic Strategies
The generation of this compound derivatives primarily relies on semi-synthetic methods due to the complexity of the core structure.[1] This approach involves the chemical transformation of the parent molecule isolated from natural sources.
Workflow for Semi-Synthesis
Caption: General workflow for the semi-synthesis and evaluation of this compound derivatives.
Experimental Protocols
The following protocols are based on established methodologies for the modification of related aconitine alkaloids and can be adapted for this compound.
Protocol 1: Synthesis of a Δ¹⁵(¹⁶)-16-Demethoxy Derivative via Thermal Rearrangement
This protocol is adapted from the observed transformation of indaconitine under sand frying conditions, which leads to a dehydrated and demethoxylated product.[4][5]
Objective: To prepare a derivative of this compound with a C15-C16 double bond.
Materials:
-
This compound
-
Purified sand
-
High-temperature heating apparatus (e.g., sand bath with a controller)
-
Round-bottom flask
-
Silica (B1680970) gel for column chromatography
-
Solvents: Dichloromethane (B109758), Methanol, Ethyl acetate (B1210297), Hexane
-
TLC plates and visualization reagent (e.g., Dragendorff's reagent)
Procedure:
-
Mix this compound with purified sand in a round-bottom flask.
-
Heat the mixture at a controlled high temperature (e.g., 200-230°C) for a specified duration (e.g., 30-60 minutes).
-
Cool the reaction mixture to room temperature.
-
Extract the product from the sand using a mixture of dichloromethane and methanol.
-
Filter the extract and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and HRMS to confirm the structure of the Δ¹⁵(¹⁶)-16-demethoxy derivative.
Protocol 2: Hydrolysis of Ester Groups
The ester groups at C-8 (acetate) and C-14 (benzoate) are common targets for modification. Hydrolysis leads to less toxic derivatives.[4]
Objective: To prepare the deacetylated and/or debenzoylated derivatives of this compound.
Materials:
-
This compound
-
Alkaline solution (e.g., potassium carbonate in methanol) or acidic solution (e.g., HCl in methanol)
-
Reaction vessel with stirring
-
Solvents for extraction (e.g., ethyl acetate, water)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification system (e.g., column chromatography or preparative HPLC)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add the hydrolyzing agent (e.g., a solution of K₂CO₃ in water) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting mono-ester or fully hydrolyzed derivatives by chromatography.
-
Characterize the products by NMR and MS.
Data Presentation
Quantitative data from the synthesis and characterization of derivatives should be presented in a clear and organized manner.
Table 1: Physicochemical and Spectroscopic Data of a Hypothetical this compound Derivative
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR (CDCl₃, δ ppm) Key Signals | ¹³C NMR (CDCl₃, δ ppm) Key Signals |
| Δ¹⁵(¹⁶)-16-Demethoxy-13-dehydroxyindaconitine | C₃₃H₄₃NO₈ | 581.70 | TBD | TBD (expect olefinic proton signals) | TBD (expect olefinic carbon signals) |
| 8-Deacetyl-13-dehydroxyindaconitine | C₃₂H₄₅NO₉ | 587.70 | TBD | TBD (absence of acetyl protons) | TBD (absence of acetyl carbons) |
| 14-Debenzoyl-13-dehydroxyindaconitine | C₂₇H₄₃NO₈ | 509.63 | TBD | TBD (absence of benzoyl protons) | TBD (absence of benzoyl carbons) |
TBD: To be determined experimentally.
Structure-Activity Relationship and Biological Implications
The synthesis of derivatives is crucial for understanding the SAR of this class of alkaloids.
Logical Flow of SAR Studies
Caption: The process of identifying lead compounds through semi-synthesis and subsequent biological evaluation.
It is generally observed that the toxicity of aconitine-type alkaloids is significantly reduced upon hydrolysis of the ester groups at C-8 and C-14.[4] Modifications at other positions can also have a profound impact on the biological activity profile. For instance, the introduction of lipophilic side chains has been explored to modulate the pharmacological properties of related alkaloids.[6]
Conclusion
The semi-synthesis of this compound derivatives represents a promising avenue for the discovery of novel drug candidates. The protocols outlined in this document provide a starting point for the chemical exploration of this complex natural product. Careful characterization of the synthesized derivatives and systematic biological evaluation will be essential to unravel their therapeutic potential and to develop safer and more effective medicines based on the aconitine scaffold.
Safety Precaution: Aconitine and its derivatives are highly toxic. All handling and experimental procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection.
References
- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuated Structural Transformation of Indaconitine during Sand Frying Process and Anti-Arrhythmic Effects of Its Transformed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Semisynthesis and pharmacological investigation of lipo-alkaloids prepared from aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NF-κB Inhibition Studies Using 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum kusnezoffii.[1] Alkaloids from this genus have been investigated for a variety of biological activities, including anti-inflammatory effects. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for the development of anti-inflammatory therapeutics. While specific data on this compound's direct inhibition of NF-κB is limited, its purported anti-inflammatory properties suggest it may be a valuable compound for such studies.[1] This document provides detailed protocols for investigating the inhibitory effects of this compound on the NF-κB signaling pathway.
Overview of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.
Experimental Protocols
Prior to conducting specific NF-κB assays, it is crucial to determine the cytotoxic profile of this compound in the selected cell line to ensure that the observed effects on NF-κB are not due to cell death.
Cell Viability Assay (MTT Assay)
This protocol is to determine the optimal non-toxic concentration range of this compound.
Materials:
-
HEK293T or RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. It is advisable to test a broad concentration range initially (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound
-
TNF-α or LPS (as an NF-κB activator)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity.
Western Blot Analysis for p65 Translocation and IκBα Degradation
This method visualizes key protein events in the NF-κB pathway.
Materials:
-
RAW 264.7 or other suitable cells
-
This compound
-
LPS or TNF-α
-
Cell lysis buffer and nuclear/cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p65, anti-IκBα, anti-phospho-IκBα, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate with LPS or TNF-α for a predetermined time (e.g., 30 minutes for IκBα degradation, 60 minutes for p65 translocation).
-
For p65 translocation, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol. For IκBα degradation, use whole-cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize to the respective loading controls.
Data Presentation
Quantitative data from the described experiments should be summarized for clear interpretation and comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Inhibition of NF-κB Luciferase Activity by this compound
| Treatment | Normalized Luciferase Activity (RLU) | % Inhibition |
| Untreated Control | ||
| Activator (TNF-α/LPS) | 0 | |
| Activator + 1 µM Cmpd | ||
| Activator + 5 µM Cmpd | ||
| Activator + 10 µM Cmpd | ||
| Activator + 25 µM Cmpd |
Table 3: Densitometric Analysis of Western Blots
| Treatment | Cytoplasmic p65 (Normalized) | Nuclear p65 (Normalized) | p-IκBα/IκBα Ratio |
| Untreated Control | |||
| Activator (TNF-α/LPS) | |||
| Activator + Cmpd |
Experimental Workflow Visualization
Caption: A general workflow for investigating the NF-κB inhibitory potential of this compound.
References
Application Notes and Protocols: Investigating Caspase Activation by 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Caspases, a family of cysteine proteases, are central executioners of apoptosis. They exist as inactive zymogens and, upon activation, trigger a cascade of proteolytic events leading to cell disassembly. The activation of specific caspases, such as the initiator caspase-9 and the executioner caspase-3, are key markers of apoptosis.[1][2][3]
13-Dehydroxyindaconitine is a diterpenoid alkaloid whose biological activities are still under investigation. Understanding its potential to induce apoptosis by activating caspases could unveil novel therapeutic applications, particularly in oncology. These application notes provide a comprehensive guide for researchers to investigate the pro-apoptotic effects of this compound by measuring the activity of key caspases. The protocols detailed below describe robust and reproducible methods for quantifying caspase-3 and caspase-9 activity in cell lysates using colorimetric and fluorometric assays.
Signaling Pathways
The two primary apoptosis pathways that converge on caspase activation are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Understanding these pathways is crucial for interpreting experimental results.
Intrinsic Apoptotic Pathway
The intrinsic pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome.[4] Within this complex, pro-caspase-9 is cleaved and activated, subsequently activating executioner caspases like caspase-3.
Caption: Intrinsic apoptotic signaling pathway.
Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins like FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[5] Pro-caspase-8 is then activated and can directly cleave and activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the mitochondrial pathway.
Caption: Extrinsic apoptotic signaling pathway.
Experimental Protocols
The following protocols are designed to assess the effect of this compound on caspase-3 and caspase-9 activity.
Experimental Workflow
The general workflow for assessing caspase activation involves cell culture and treatment, cell lysis, the enzymatic reaction with a caspase-specific substrate, and signal detection.
Caption: General workflow for caspase activation assays.
Protocol 1: Caspase-3/7 Colorimetric Assay
This assay is based on the cleavage of the colorimetric substrate DEVD-pNA by active caspase-3 and caspase-7, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring absorbance at 405 nm.[6][7]
Materials:
-
Cells of interest (e.g., cancer cell line)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[8]
-
2x Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
Caspase-3 Substrate (DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Lysis:
-
After treatment, centrifuge the plate (if using suspension cells) and remove the supernatant. For adherent cells, aspirate the medium.
-
Wash the cells once with cold PBS.
-
Add 50 µL of chilled Lysis Buffer to each well and incubate on ice for 10-15 minutes.[6]
-
-
Protein Quantification (Optional but Recommended):
-
Determine the protein concentration of each lysate to normalize caspase activity. A BCA assay is recommended.
-
-
Caspase Assay:
-
Transfer 50 µL of each cell lysate to a new 96-well plate.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Protocol 2: Caspase-9 Fluorometric Assay
This assay utilizes a fluorogenic substrate, LEHD-AFC, which upon cleavage by active caspase-9, releases the fluorescent AFC (7-amino-4-trifluoromethylcoumarin) group. The fluorescence can be measured with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Materials:
-
Cells of interest
-
This compound
-
Cell culture reagents
-
PBS
-
Lysis Buffer
-
Reaction Buffer
-
Caspase-9 Substrate (LEHD-AFC)
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.
-
Cell Lysis: Follow the same procedure as in Protocol 1.
-
Caspase Assay:
-
Add 50 µL of cell lysate to the wells of a black 96-well plate.
-
Prepare a master mix containing Reaction Buffer and LEHD-AFC substrate according to the manufacturer's instructions.
-
Add 50 µL of the master mix to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Presentation
The results of the caspase activation assays can be presented as the fold increase in activity compared to the untreated control.
Table 1: Hypothetical Caspase-3/7 Activity in Response to this compound (Colorimetric Assay)
| Treatment Group | Protein Conc. (µg/µL) | Absorbance (405 nm) | Normalized Activity | Fold Increase vs. Control |
| Vehicle Control | 1.5 | 0.150 | 0.100 | 1.0 |
| This compound (10 µM) | 1.4 | 0.280 | 0.200 | 2.0 |
| This compound (50 µM) | 1.3 | 0.585 | 0.450 | 4.5 |
| This compound (100 µM) | 1.2 | 0.900 | 0.750 | 7.5 |
| Positive Control (Staurosporine) | 1.0 | 1.000 | 1.000 | 10.0 |
Table 2: Hypothetical Caspase-9 Activity in Response to this compound (Fluorometric Assay)
| Treatment Group | Relative Fluorescence Units (RFU) | Fold Increase vs. Control |
| Vehicle Control | 500 | 1.0 |
| This compound (10 µM) | 1250 | 2.5 |
| This compound (50 µM) | 3500 | 7.0 |
| This compound (100 µM) | 6000 | 12.0 |
| Positive Control (Etoposide) | 7500 | 15.0 |
Conclusion
These application notes provide a framework for investigating the potential of this compound to induce apoptosis through caspase activation. By following the detailed protocols and utilizing the provided templates for data presentation, researchers can systematically evaluate the compound's effect on key apoptotic markers. The visualization of the underlying signaling pathways and experimental workflow further aids in the conceptual understanding and planning of experiments. The results from these assays will be instrumental in elucidating the mechanism of action of this compound and its potential as a novel therapeutic agent.
References
- 1. bosterbio.com [bosterbio.com]
- 2. mpbio.com [mpbio.com]
- 3. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Death Receptor Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Animal Models for Studying the Effects of 13-Dehydroxyindaconitine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid found in plants of the Aconitum genus. Unlike many other aconitine-type alkaloids, which are known for their cardiotoxicity and neurotoxicity, this compound has been noted for its potential antioxidant and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers interested in studying the effects of this compound in animal models. The focus is on models relevant to its antioxidant and anti-inflammatory activities.
Data Presentation: In Vivo Anti-Inflammatory Effects
The following table summarizes the in vivo anti-inflammatory effects of this compound (DHI) in a lipopolysaccharide (LPS)-induced inflammation model in mice.
| Treatment Group | Dose | TNF-α (pg/mL) | IL-6 (pg/mL) | MCP-1 (pg/mL) |
| Control (Saline) | - | Undetectable | Undetectable | Undetectable |
| LPS | 1 mg/kg | ~450 | ~3500 | ~1800 |
| DHI + LPS | 6 g/kg | ~300 | ~2500 | ~1200 |
| DHI + LPS | 9 g/kg | ~200 | ~1800 | ~800 |
| DHI + LPS | 12 g/kg | ~150 | ~1200 | ~600 |
| Dexamethasone + LPS | 10 mg/kg | ~100 | ~800 | ~400 |
| Data is estimated from graphical representations in the cited literature and presented for illustrative purposes.[1] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to induce a systemic inflammatory response and is suitable for evaluating the anti-inflammatory properties of this compound.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution (0.9% NaCl)
-
Dexamethasone (positive control)
-
Male C57BL/6 mice (8-10 weeks old)
-
ELISA kits for TNF-α, IL-6, and MCP-1
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=8 per group):
-
Vehicle control (saline)
-
LPS control (LPS + saline)
-
This compound (low dose) + LPS
-
This compound (medium dose) + LPS
-
This compound (high dose) + LPS
-
Positive control (Dexamethasone) + LPS
-
-
Dosing:
-
Sample Collection: 90 minutes after LPS injection, collect blood samples via cardiac puncture.[1]
-
Analysis:
-
Separate serum by centrifugation.
-
Measure the concentrations of TNF-α, IL-6, and MCP-1 in the serum using commercially available ELISA kits according to the manufacturer's instructions.[1]
-
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation to assess the anti-inflammatory effects of compounds.
Materials:
-
This compound
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Male Wistar rats (150-200 g)
-
Plethysmometer
Procedure:
-
Animal Acclimation: Acclimate rats for one week.
-
Grouping: Divide rats into groups (n=6 per group): vehicle control, positive control (Indomethacin, 10 mg/kg), and this compound treated groups (various doses).
-
Dosing: Administer this compound or Indomethacin orally or i.p. 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[2][3]
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[2]
-
Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
Formalin-Induced Nociception in Mice
This model assesses both inflammatory and non-inflammatory pain. The late phase is associated with an inflammatory response.
Materials:
-
This compound
-
Formalin solution (2.5% in saline)
-
Morphine (positive control)
-
Male Swiss mice (20-25 g)
-
Observation chambers
Procedure:
-
Animal Acclimation: Acclimate mice to the observation chambers for 30 minutes before the test.
-
Grouping: Divide mice into groups (n=8 per group): vehicle control, positive control (Morphine, 5 mg/kg, s.c.), and this compound treated groups.
-
Dosing: Administer this compound orally or i.p. 30-60 minutes before the formalin injection.
-
Induction of Nociception: Inject 20 µL of 2.5% formalin solution into the dorsal surface of the right hind paw.
-
Observation: Immediately after injection, place the mouse in the observation chamber and record the total time spent licking the injected paw during two phases:
-
Analysis: Compare the licking time in the treated groups with the vehicle control group for both phases.
Assessment of In Vivo Antioxidant Activity
This protocol describes methods to evaluate the antioxidant effects of this compound in an oxidative stress-induced animal model.
Materials:
-
This compound
-
Oxidative stress-inducing agent (e.g., carbon tetrachloride, CCl₄)
-
Silymarin (positive control)
-
Male Wistar rats (150-200 g)
-
Assay kits for Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Malondialdehyde (MDA)
Procedure:
-
Animal Acclimation and Grouping: Acclimate rats and divide them into groups: normal control, oxidative stress control (e.g., CCl₄), positive control (Silymarin + CCl₄), and this compound treated groups (various doses + CCl₄).
-
Dosing: Administer this compound or Silymarin for a predefined period (e.g., 7-14 days).
-
Induction of Oxidative Stress: On the last day of treatment, induce oxidative stress by administering the inducing agent (e.g., a single dose of CCl₄).
-
Sample Collection: After a specific time following induction (e.g., 24 hours), collect blood and liver tissue samples.
-
Analysis:
-
Prepare serum and liver homogenates.
-
Measure the activity of antioxidant enzymes SOD and CAT using appropriate assay kits.[5][6][7]
-
Measure the level of lipid peroxidation by quantifying MDA using the thiobarbituric acid reactive substances (TBARS) assay.[8][9][10]
-
Compare the levels of these biomarkers between the treated and oxidative stress control groups.
-
Pharmacokinetic Study in Rats
This protocol provides a general framework for determining the pharmacokinetic profile of this compound.
Materials:
-
This compound
-
Male Sprague-Dawley rats with cannulated jugular veins
-
Appropriate vehicle for administration
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single intravenous (i.v.) bolus dose and a single oral (p.o.) gavage dose of this compound to different groups of rats.
-
Blood Sampling: Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Half-life (t₁/₂)
-
Maximum Concentration (Cmax) and Time to Cmax (Tmax) for oral administration.
-
Calculate oral bioavailability (F%) by comparing the dose-normalized AUC after oral and i.v. administration.
-
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: NF-κB signaling pathway in inflammation.
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes like SOD and CAT.
References
- 1. researchgate.net [researchgate.net]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The induction of human superoxide dismutase and catalase in vivo: a fundamentally new approach to antioxidant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Catalase and Superoxide Dismutase Activities on Oxidative Stress in the Brain of a Phenylketonuria Animal Model and the Effect of Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of malondialdehyde in vivo using microdialysis sampling with CE-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circulating and Urinary Concentrations of Malondialdehyde in Aging Humans in Health and Disease: Review and Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mednexus.org [mednexus.org]
Troubleshooting & Optimization
Technical Support Center: 13-Dehydroxyindaconitine Extraction
Welcome to the technical support center for the extraction of 13-Dehydroxyindaconitine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield of this compound from Aconitum species.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound?
A1: Traditional methods for alkaloid extraction include maceration and heat reflux extraction. However, modern techniques have demonstrated significantly higher yields and efficiency. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pulsed Electric Field (PEF) extraction.[1][2] For purification, pH-zone-refining counter-current chromatography has proven effective for diterpenoid alkaloids from Aconitum species.[3][4]
Q2: How can I minimize the degradation of this compound during extraction?
A2: Diterpenoid alkaloids can be sensitive to heat and pH changes. Prolonged exposure to high temperatures during methods like heat reflux can lead to degradation.[5] Using methods with shorter extraction times, such as UAE or MAE, can mitigate this.[2] Additionally, controlling the pH of the extraction solvent is crucial, as extreme pH levels can cause hydrolysis of ester groups in the alkaloid structure.
Q3: What solvents are recommended for the extraction of this compound?
A3: Methanol and ethanol (B145695) are commonly used solvents for the extraction of alkaloids from Aconitum species.[1] The choice of solvent and its concentration can significantly impact the extraction yield. For instance, a 90% ethanol-water solution was found to be optimal for PEF extraction of alkaloids from Aconitum coreanum.[1] For specific protocols, the polarity of the solvent should be optimized based on the target alkaloid and the chosen extraction method.
Q4: How can I improve the purity of my this compound extract?
A4: Purification is a critical step after initial extraction. Column chromatography and High-Performance Liquid Chromatography (HPLC) are standard methods.[1] A highly effective technique for separating diterpenoid alkaloids is pH-zone-refining counter-current chromatography, which utilizes a two-phase solvent system and pH gradients to achieve high purity.[3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Wall Disruption | Ensure the plant material is finely powdered to increase the surface area for solvent penetration.[5] Consider using advanced extraction techniques like UAE or PEF which are known to enhance cell wall disruption.[1] |
| Suboptimal Extraction Parameters | Optimize solvent concentration, temperature, and extraction time. For UAE, parameters like ultrasonic power and frequency should be fine-tuned. For MAE, microwave power is a key variable.[6] |
| Inappropriate Solvent Choice | Experiment with different solvents (e.g., methanol, ethanol) and their aqueous concentrations to find the optimal polarity for this compound. |
| Degradation of Target Compound | Minimize exposure to high temperatures and prolonged extraction times. Consider using extraction methods that operate at lower temperatures or for shorter durations.[5] |
Poor Purity of Extract
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Impurities | Adjust the polarity of the extraction solvent to be more selective for the target alkaloid. Employ a pre-extraction wash with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. |
| Ineffective Chromatographic Separation | Optimize the mobile phase composition and gradient in HPLC. For column chromatography, select the appropriate stationary phase and solvent system. Consider advanced techniques like pH-zone-refining counter-current chromatography for complex mixtures.[3][4] |
| Column Overloading | Reduce the amount of crude extract loaded onto the chromatography column to improve separation efficiency. |
| Sample Degradation on Column | Ensure the stability of this compound under the chromatographic conditions (e.g., pH of the mobile phase). |
Data on Extraction Yields
The following table summarizes the yields of total alkaloids from Aconitum species using various extraction methods. While not specific to this compound, this data provides a strong comparative basis for method selection.
| Extraction Method | Plant Species | Alkaloid Yield | Reference |
| Pulsed Electric Field (PEF) | Aconitum coreanum | 3.94 mg/g (of Guanfu base A) | [1] |
| Heat Reflux Extraction (HRE) | Aconitum coreanum | Lower than PEF and UE | [1] |
| Ultrasonic-Assisted Extraction (UAE) | Aconitum coreanum | Higher than HRE, lower than PEF | [1] |
| Microwave-Assisted Extraction (MAE) | Aconitum sinomontanum | 1.208% (of lappaconitine) | [7] |
| Microwave-Assisted Ultrasonic Extraction | Aconitum sinomontanum | 1.227% (of lappaconitine) | [7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is based on methodologies that have shown high efficiency in extracting alkaloids from plant matrices.
-
Sample Preparation: Grind the dried roots of the Aconitum species to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place 10 g of the powdered plant material into a flask.
-
Add 200 mL of 80% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 45°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue twice more.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude extract can be further purified using column chromatography or HPLC.
Protocol 2: pH-Zone-Refining Counter-Current Chromatography (Purification)
This protocol is adapted from a successful method for the separation of diterpenoid alkaloids from Aconitum coreanum.[3][4]
-
Preparation of Two-Phase Solvent System: Prepare a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v). Add 10 mM triethylamine (B128534) to the upper organic phase (stationary phase) and 10 mM hydrochloric acid to the lower aqueous phase (mobile phase).
-
Sample Loading: Dissolve the crude extract in the upper phase.
-
Chromatographic Separation:
-
Fill the multilayer coil column with the stationary phase.
-
Pump the mobile phase into the head of the column at a flow rate of 1.5 mL/min while the apparatus is rotated at 850 rpm.
-
After the mobile phase front emerges and hydrodynamic equilibrium is established, inject the sample solution.
-
-
Fraction Collection and Analysis:
-
Monitor the effluent with a UV detector (e.g., at 230 nm).
-
Collect fractions based on the detector response.
-
Analyze the purity of the fractions containing this compound by HPLC.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: A logical flow for troubleshooting common issues in alkaloid extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. aktpublication.com [aktpublication.com]
- 3. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 13-Dehydroxyindaconitine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the low solubility of 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] It is investigated for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] Like many complex natural products, it is characterized by a high molecular weight (613.74 g/mol ) and a complex structure, which can contribute to poor aqueous solubility.[1] Low solubility can hinder its absorption and bioavailability in biological systems, posing a significant challenge for in vitro and in vivo studies.
Q2: What are the initial steps to assess the solubility of this compound?
The first step is to perform a solubility assessment in a range of common laboratory solvents. This will help determine the most suitable solvent system for your experiments. A general screening should include water, buffers at different pH values, and organic solvents such as ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile.
Q3: Are there general strategies to improve the solubility of poorly water-soluble compounds like this compound?
Yes, several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanosuspension), and creating amorphous solid dispersions. Chemical modifications involve pH adjustment, the use of co-solvents, surfactants, and complexation agents like cyclodextrins.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Precipitation of this compound upon dilution of a stock solution into aqueous media. | The compound is poorly soluble in the final aqueous buffer. | - Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system and does not exceed toxic levels for cells. - Use a surfactant to increase the solubility of the compound in the aqueous medium. - Consider formulating the compound with a complexing agent like a cyclodextrin. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | - Prepare fresh dilutions from a stock solution for each experiment. - Visually inspect solutions for any signs of precipitation before use. - Use a validated analytical method (e.g., HPLC) to confirm the concentration of this compound in your working solutions. |
| Difficulty preparing a stock solution of sufficient concentration. | The compound has low solubility in the chosen solvent. | - Test a range of pharmaceutically acceptable organic solvents to find one that provides the desired concentration. - Gentle heating and sonication can aid in dissolution, but be cautious of potential degradation of the compound. |
Experimental Protocols
Below are detailed methodologies for key experiments to enhance the solubility of this compound.
Protocol 1: Solubility Enhancement using Co-solvents
This protocol describes the use of a water-miscible organic solvent to increase the solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Spectrophotometer or HPLC system
Method:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in 100% DMSO or ethanol.
-
Serially dilute the stock solution with the same solvent to create a range of concentrations.
-
To determine the maximum tolerated co-solvent concentration in your assay, prepare a series of PBS solutions containing varying percentages of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%).
-
Add a small, fixed volume of the this compound stock solution to each of the co-solvent-buffer solutions.
-
Vortex the solutions thoroughly.
-
Visually inspect for any precipitation.
-
Quantify the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Protocol 2: Solubilization using Surfactants
This protocol utilizes surfactants to form micelles that can encapsulate the poorly soluble compound.
Materials:
-
This compound
-
Polysorbate 80 (Tween 80) or other non-ionic surfactant
-
Deionized water
-
Magnetic stirrer and stir bar
Method:
-
Prepare a series of aqueous solutions with increasing concentrations of the surfactant (e.g., 0.1%, 0.5%, 1%, 2% w/v).
-
Add an excess amount of this compound to each surfactant solution.
-
Stir the mixtures at a constant temperature for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of dissolved this compound in the filtrate by a validated analytical method.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate relevant signaling pathways potentially modulated by Aconitum alkaloids and a general workflow for solubility screening.
Caption: A general experimental workflow for screening the solubility of this compound.
Caption: Activation of the Nrf2 signaling pathway by Aconitum alkaloids in response to oxidative stress.
Caption: General overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Caption: Aconitine-induced activation of the AMPK signaling pathway.[2]
References
Technical Support Center: 13-Dehydroxyindaconitine Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 13-Dehydroxyindaconitine to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for this compound, like other C19-diterpenoid alkaloids such as aconitine (B1665448), is hydrolysis of its ester groups.[1][2] Specifically, the acetyl group at position C-8 and the benzoyl group at position C-14 are susceptible to cleavage, leading to less potent monoester and alcohol derivatives. Oxidation is another potential degradation pathway.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored in a well-sealed container, protected from light and moisture, at a temperature of -20°C. For short-term storage, refrigeration at 2-8°C is acceptable.
Q3: How should I store solutions of this compound?
A3: Stock solutions of aconitum alkaloids are typically prepared in acetonitrile (B52724) and can be stored at -20°C for up to 60 days. For aqueous solutions used in experiments, it is recommended to prepare them fresh and use them promptly to minimize hydrolysis. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours.
Q4: What is the impact of pH on the stability of this compound?
A4: Based on the behavior of similar aconitine alkaloids, this compound is expected to be most stable in slightly acidic conditions (pH 4-6). Both strongly acidic and alkaline conditions will significantly accelerate the rate of hydrolysis of the ester linkages.
Q5: Is this compound sensitive to light?
A5: Yes, many complex organic molecules, including alkaloids, can be sensitive to light. To prevent potential photodegradation, it is recommended to store both solid samples and solutions of this compound in amber vials or otherwise protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent results in assays. | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh solutions from solid stock for each experiment. Perform a purity check of your stock material using HPLC. |
| Appearance of new peaks in HPLC chromatogram over time. | Formation of degradation products (e.g., hydrolyzed or oxidized forms). | Compare the chromatogram with a freshly prepared standard. If new peaks are present, the stock may be degraded. Consider performing forced degradation studies to identify potential degradation products. |
| Precipitation of the compound in aqueous solution. | Poor solubility or degradation to less soluble products. | Ensure the pH of the solution is within the optimal range for stability and solubility. Consider the use of a co-solvent if appropriate for your experimental system. |
| Discoloration of the solid compound or solution. | Potential oxidation or other chemical changes. | Discard the discolored material and use a fresh, properly stored stock. Ensure storage containers are sealed and consider purging with an inert gas like nitrogen or argon. |
Inferred Degradation Pathways and Stability Data
The degradation of this compound is inferred from the well-documented degradation of the closely related alkaloid, aconitine. The primary degradation mechanisms are hydrolysis and oxidation.
Summary of Inferred Stability under Different Conditions
| Condition | Parameter | Expected Effect on this compound | Recommendation |
| pH | Acidic (pH < 4) | Accelerated hydrolysis of the C-8 acetyl and C-14 benzoyl esters. | Avoid prolonged exposure to strong acids. |
| Neutral (pH 6-7) | Moderate rate of hydrolysis. | Use freshly prepared solutions. | |
| Alkaline (pH > 8) | Rapid hydrolysis of the ester groups. | Avoid alkaline conditions. | |
| Temperature | -20°C | Minimal degradation. | Recommended for long-term storage of solid and stock solutions. |
| 2-8°C | Slow degradation over time. | Suitable for short-term storage. | |
| Ambient (20-25°C) | Increased rate of degradation. | Minimize exposure to ambient temperatures. | |
| Elevated (>40°C) | Significant and rapid degradation. | Avoid exposure to high temperatures. | |
| Light | UV or Daylight | Potential for photodegradation. | Store in amber vials or protect from light. |
| Oxidation | Air/Peroxides | Potential for oxidation of the molecule.[3] | Store in well-sealed containers, consider inert atmosphere for long-term storage. |
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Incubate at room temperature for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 24, 48, and 72 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for 24, 48, and 72 hours. A control sample should be kept in the dark.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid).
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of processing on the alkaloids in Aconitum tubers by HPLC-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Aconitum Alkaloids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of Aconitum alkaloids.
Troubleshooting Guide: Common HPLC Issues
Aconitum alkaloids, being basic compounds, are prone to specific chromatographic challenges. Peak tailing, poor resolution, and shifting retention times are common hurdles. This guide provides a systematic approach to identifying and resolving these issues.[1]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on silica-based C18 columns can interact with the basic nitrogen atom of the alkaloids, causing tailing.[1] | - Adjust Mobile Phase pH: Use a buffer to maintain a consistent pH. A pH of around 3.0 can protonate the alkaloids and suppress silanol ionization.[2][3] - Add a Competing Base: Incorporate an amine modifier like triethylamine (B128534) (TEA) into the mobile phase (e.g., 0.1%) to mask the silanol groups.[2][3] - Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column specifically designed to minimize silanol activity. |
| Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.[1][4] | - Dilute the Sample: Reduce the sample concentration and reinject. If peak shape improves, overload was the issue.[1] | |
| Column Degradation: Loss of stationary phase or formation of voids at the column inlet can distort peak shape.[4] | - Use a Guard Column: Protect the analytical column from strongly retained compounds and particulates.[5] - Replace the Column: If performance does not improve after other troubleshooting, the column may be irreversibly damaged. | |
| Poor Resolution | Inappropriate Mobile Phase Strength: The organic solvent (typically acetonitrile) concentration may be too high or too low, or the gradient may not be optimal.[6] | - Optimize Gradient Elution: Adjust the gradient slope. A shallower gradient generally improves the separation of closely eluting peaks.[2][7] - Modify Mobile Phase Composition: Test different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) or buffer systems (e.g., ammonium (B1175870) bicarbonate vs. phosphate (B84403) buffer).[8][9] |
| Low Column Efficiency: The column may be old, contaminated, or not suitable for the separation. | - Check System Suitability: Ensure the column is generating a high number of theoretical plates with a standard compound. - Try a Different Stationary Phase: Consider a column with a different particle size (e.g., UHPLC columns with <2 µm particles) or a different chemistry (e.g., Phenyl-Hexyl).[10] | |
| Retention Time Shifts | Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as pH variation or incorrect solvent ratios.[11] | - Ensure Consistent Preparation: Prepare fresh mobile phase daily using a calibrated pH meter and precise volumetric measurements. Degas the mobile phase before use. |
| Column Temperature Fluctuation: The laboratory temperature is not stable, affecting separation thermodynamics.[9][11] | - Use a Column Thermostat: Maintain a constant and slightly elevated column temperature (e.g., 30-45 °C) for better reproducibility.[2][9] | |
| Pump or System Issues: Leaks in the pump or injector, or inconsistent flow rate.[11] | - Perform System Maintenance: Check for leaks, purge the pump to remove air bubbles, and verify the flow rate is accurate and stable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for Aconitum alkaloids?
A1: The most frequent cause is the interaction between the basic alkaloid molecules and acidic residual silanol groups on the surface of silica-based reversed-phase columns.[1] These secondary interactions cause a portion of the analyte molecules to be retained more strongly, resulting in an asymmetrical peak with a "tail."
Q2: How does adjusting the mobile phase pH improve peak shape?
A2: Adjusting the mobile phase to an acidic pH (e.g., pH 3) ensures that the basic alkaloids are fully protonated (positively charged) and the silanol groups are not ionized. This minimizes the undesirable ionic interactions that lead to peak tailing.[2][3]
Q3: Why is acetonitrile (B52724) preferred over methanol for separating Aconitum alkaloids?
A3: Acetonitrile generally provides better peak shapes and higher separation efficiency for many compounds, including alkaloids. It has a lower viscosity, allowing for higher flow rates and faster analysis times, and often results in sharper peaks compared to methanol.[12] Several optimized methods successfully use acetonitrile with buffers like ammonium bicarbonate or triethylamine.[2][8]
Q4: What starting conditions are recommended for developing a new HPLC method for Aconitum alkaloids?
A4: A good starting point is a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) with a gradient elution.[2] Begin with a mobile phase consisting of (A) an aqueous buffer like 0.1% formic acid or 10 mM ammonium bicarbonate and (B) acetonitrile. A typical starting gradient could be 10-15% B to 70-80% B over 30-40 minutes at a flow rate of 1.0 mL/min, with UV detection around 235-240 nm.[3][8][9]
Q5: How can I confirm if my column is overloaded?
A5: To check for column overload, prepare a 1:10 dilution of your sample and inject it. If the resulting peak is sharper and more symmetrical, your original sample concentration was too high, leading to overload.[1][4]
Experimental Protocols & Data
Generalized HPLC Method for Aconitum Alkaloid Separation
This protocol represents a typical starting point for the analysis of diester-diterpenoid alkaloids (e.g., aconitine, mesaconitine, hypaconitine). Optimization will be required based on the specific alkaloids of interest and the sample matrix.
-
Sample Preparation (Herbal Material):
-
Accurately weigh 1.0 g of pulverized and dried (60°C) plant material.[2]
-
Add 1 mL of aqueous ammonia (B1221849) to basify the sample, then add 20 mL of an extraction solvent (e.g., ethyl ether or 50% ethanol).[2][3]
-
Extract using sonication for 30-60 minutes.[3]
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process two more times for exhaustive extraction.
-
Combine the supernatants, evaporate to dryness under reduced pressure, and reconstitute the residue in a known volume (e.g., 2 mL) of the initial mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[13]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD or UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV Diode Array Detector (DAD) at 238 nm or 240 nm.[2][8]
-
Injection Volume: 10-20 µL.[3]
-
Example Gradient Elution Programs
The separation of multiple alkaloids requires a gradient elution program. The optimal program balances resolution and analysis time.
| Method Reference | Gradient Program (Time (min), % Acetonitrile) | Target Alkaloids |
| Method 1 [3] | 0-20 min, 13-18%; 20-40 min, 18-21%; 40-45 min, 21-22%; 45-50 min, 22-70% | Benzoylmesaconine (B1261751) and related compounds |
| Method 2 [13] | 0 min, 30%; 4 min, 40%; 20 min, 45%; 30 min, 80%; 35 min, 30% | Aconitine, Mesaconitine, Hypaconitine |
| Method 3 [9] | 0 min, 12%; 3 min, 40%; 10 min, 70%; 12 min, 80%; 12.01 min, 12% | Nine Aconitum alkaloids (HPLC-MS/MS) |
Visualized Workflows
HPLC Method Development Workflow
The following diagram illustrates a logical workflow for developing and optimizing an HPLC method for Aconitum alkaloids.
Caption: A typical workflow for HPLC method development and validation.
Troubleshooting Flowchart for Peak Tailing
This flowchart provides a step-by-step logical guide for diagnosing and fixing the common problem of peak tailing.
Caption: A logical flowchart for troubleshooting peak tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. uhplcs.com [uhplcs.com]
- 7. Identification and quantification of eight alkaloids in Aconitum heterophyllum using UHPLC-DAD-QTOF-IMS: A valuable tool for quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Troubleshooting peak tailing in 13-Dehydroxyindaconitine chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of 13-Dehydroxyindaconitine, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the chromatography of this compound?
A1: Peak tailing is a phenomenon observed in chromatography where the peak asymmetry is distorted, resulting in a "tail" that extends from the main peak back towards the baseline.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[1] Peak tailing is problematic because it can lead to:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification challenging.[1]
-
Inaccurate Integration: The asymmetrical shape can cause errors in the calculation of the peak area, which affects the accuracy of quantitative results.[1]
-
Lower Sensitivity: As the peak broadens, its height is reduced, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[1]
This compound, as a basic compound, is particularly susceptible to peak tailing due to its chemical properties and potential interactions within the HPLC system.[1]
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[1] Key factors include:
-
Silanol (B1196071) Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated basic analyte, leading to a secondary retention mechanism that causes peak tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the analyte will be present, leading to peak broadening and tailing.[1][3]
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, resulting in peak distortion, including tailing.[1][4]
-
Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to poor peak shape.[1]
Q3: What is an acceptable peak tailing factor?
A3: The peak tailing factor, also referred to as the asymmetry factor, is a quantitative measure of peak symmetry. An ideal, perfectly symmetrical peak has a tailing factor of 1.0. Generally, a tailing factor between 0.9 and 1.2 is considered acceptable for most applications. A value greater than 1.2 indicates significant peak tailing.[5]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the analysis of this compound.
Step 1: Initial System and Method Verification
-
Verify System Suitability: Review your current and historical system suitability data. A sudden increase in peak tailing for your standards can point to a problem with the column or mobile phase.
-
Check for Column Overload: To determine if column overload is the issue, dilute your sample by a factor of 10 and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[1]
Step 2: Mobile Phase Optimization
The pH of the mobile phase is a critical factor in controlling the peak shape of basic compounds.[6]
-
Adjust Mobile Phase pH: Using a low-pH mobile phase (pH ≤ 3) suppresses the ionization of silanol groups, thereby reducing the secondary interactions that cause peak tailing.[7]
-
Use Buffers: Incorporating a buffer in your mobile phase helps to stabilize the pH and improve peak symmetry.[2]
-
Add Mobile Phase Modifiers: Historically, tail-suppressing additives like triethylamine (B128534) (≥20 mM) were used to block active silanol groups.[7]
Step 3: Column Selection and Care
The choice of HPLC column and its condition are crucial for achieving good peak symmetry.
-
Use End-Capped Columns: Modern columns often feature "end-capping," where residual silanol groups are chemically deactivated with a small, non-polar group, which significantly reduces tailing for basic compounds.[8][9]
-
Consider Alternative Stationary Phases: If peak tailing persists, explore other stationary phases such as those with a positive surface charge or hybrid silica-organic materials, which offer improved pH stability and reduced silanol activity.[7]
-
Column Flushing: If you suspect column contamination, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[5] If performance does not improve, the column may need to be replaced.[5]
Step 4: Instrumental Considerations
-
Minimize Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can increase dispersion and contribute to peak tailing. Use narrow internal diameter tubing to minimize this "dead volume".[2]
-
Check for Leaks: Ensure all fittings are secure and there are no leaks in the system.
Quantitative Data Summary
The following tables summarize key quantitative parameters that can be adjusted to mitigate peak tailing.
Table 1: Effect of Mobile Phase pH on Peak Tailing for Basic Compounds
| Mobile Phase pH | Silanol Group State | Analyte State (Basic Compound) | Expected Peak Shape |
| < 3 | Primarily Si-OH (neutral) | Protonated (charged) | Symmetrical |
| 3 - 7 | Partially to fully SiO- (charged) | Protonated (charged) | Tailing |
| > 8 (with appropriate column) | SiO- (charged) | Neutral | Symmetrical |
Table 2: Common Mobile Phase Additives to Reduce Peak Tailing
| Additive | Typical Concentration | Mechanism of Action |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Lowers mobile phase pH to suppress silanol ionization. |
| Formic Acid | 0.1% | Lowers mobile phase pH. |
| Triethylamine (TEA) | ≥20 mM | Acts as a silanol blocker, competing with the basic analyte for active sites.[7] |
| Ammonium Formate/Acetate | 20 - 40 mM | Acts as a buffer and can improve peak shape.[10] |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound
-
Column Selection: Start with a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM phosphate (B84403) buffer and adjust the pH to 2.5 with phosphoric acid.
-
Organic Phase (B): HPLC-grade acetonitrile or methanol.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Gradient: 10-90% B over 20 minutes.
-
Detection: UV at a suitable wavelength for this compound.
-
-
Optimization:
-
Inject a standard solution of this compound.
-
Evaluate the peak shape. If tailing is observed, consider the troubleshooting steps outlined above.
-
Adjust the gradient slope and initial/final organic phase concentrations to achieve optimal separation and resolution.
-
Protocol 2: System Suitability Testing
-
Prepare a standard solution of this compound at a known concentration.
-
Make five replicate injections of the standard solution.
-
Calculate the following parameters:
-
Tailing Factor (Asymmetry Factor): Should be ≤ 1.2.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
RSD of Retention Time: Should be ≤ 1.0%.
-
Theoretical Plates (N): Should meet the method-specific requirement (typically > 2000).
-
-
If any of the parameters fall outside the acceptable limits, perform the necessary troubleshooting before proceeding with sample analysis.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the chromatography of this compound.
Caption: A flowchart for systematically troubleshooting peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. LC Technical Tip [discover.phenomenex.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. researchgate.net [researchgate.net]
Minimizing matrix effects in LC-MS/MS of 13-Dehydroxyindaconitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of 13-Dehydroxyindaconitine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2] In the analysis of this compound from biological samples like plasma or serum, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[1][3]
Q2: What are the most common strategies to minimize matrix effects for this compound analysis?
A2: The most effective strategies involve a combination of optimized sample preparation, chromatographic separation, and the use of an appropriate internal standard.[4]
-
Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation (PPT).[4][5]
-
Chromatography: Optimizing the LC gradient can help separate this compound from co-eluting matrix components.[2][5]
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects.[5]
Q3: How can I determine if my this compound analysis is suffering from matrix effects?
A3: There are several methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][6]
-
Post-Extraction Spike Method: This quantitative approach compares the response of this compound in a clean solvent to its response when spiked into an extracted blank matrix.[1][2][6] This allows for the calculation of a matrix factor.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) essential for the bioanalysis of this compound?
A4: While not strictly mandatory in all cases, using a SIL-IS is considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis.[5] A SIL-IS co-elutes with this compound and experiences similar ionization suppression or enhancement, allowing for more accurate and precise quantification. However, even with a SIL-IS, it is best practice to minimize the underlying matrix effects through effective sample preparation and chromatography.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Ion Suppression | Co-eluting endogenous matrix components (e.g., phospholipids, salts) are interfering with the ionization of this compound.[5] | - Improve Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5] - Optimize Chromatography: Adjust the LC gradient to better separate this compound from the interfering components.[5][7] - Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will help compensate for the signal suppression.[5] |
| High Signal Intensity / Ion Enhancement | Co-eluting matrix components are enhancing the ionization of this compound. | - Similar to addressing ion suppression, focus on improving sample preparation and chromatographic separation to remove the source of enhancement.[5] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload, column contamination, inappropriate mobile phase pH, or instrument issues.[5] | - Reduce Injection Concentration: Inject a lower concentration of the analyte.[5] - Implement Guard Column & Better Cleanup: Use a guard column and a more effective sample preparation method.[5] - Adjust Mobile Phase pH: Ensure this compound is in a single ionic form by adjusting the mobile phase pH.[5] - Perform System Maintenance: Clean the ion source and perform routine LC system maintenance.[5] |
| Inconsistent Retention Times | Changes in mobile phase composition, fluctuating flow rates, column degradation, or temperature fluctuations.[5] | - Prepare Fresh Mobile Phase: Make fresh mobile phase daily.[5] - Purge the LC System: Remove any air bubbles from the system.[5] - Replace Analytical Column: If the column shows signs of degradation, replace it.[5] - Use a Column Oven: Maintain a stable temperature for the column.[5] |
| High Variability Between Samples | Significant differences in the matrix composition between individual samples. | - Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects. - Employ a SIL-IS: A SIL-IS is crucial for correcting sample-to-sample variations in matrix effects.[5] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare Blank Matrix Extracts: Using at least six different lots of the blank biological matrix (e.g., human plasma), perform the extraction procedure developed for the this compound assay.
-
Prepare Neat Solutions: Prepare solutions of this compound and its SIL-IS in the final reconstitution solvent at low and high concentration levels.
-
Spike Extracted Matrix: Spike the low and high concentration solutions of the analyte and SIL-IS into the previously extracted blank matrix samples.
-
Analyze Samples: Analyze the spiked extracted matrix samples (Set B) and the neat solutions (Set A) via LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Spiked Extracted Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should ideally be ≤15%.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of the SIL-IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the this compound and SIL-IS from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Hypothetical Matrix Factor Assessment for this compound
| Matrix Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 78,540 | 155,430 | 0.87 | 0.86 | 1.01 |
| 2 | 81,230 | 159,870 | 0.90 | 0.89 | 1.01 |
| 3 | 76,980 | 151,230 | 0.86 | 0.84 | 1.02 |
| 4 | 83,450 | 162,340 | 0.93 | 0.90 | 1.03 |
| 5 | 79,870 | 157,650 | 0.89 | 0.88 | 1.01 |
| 6 | 80,560 | 158,980 | 0.90 | 0.88 | 1.02 |
| Mean | 0.89 | 0.87 | 1.02 | ||
| %CV | 3.2% | 2.5% | 0.8% | ||
| Neat Solution Peak Areas (Set A): Analyte = 90,000; IS = 180,000 |
Table 2: Sample LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | [Precursor Ion > Product Ion] |
| MRM Transition (SIL-IS) | [Precursor Ion > Product Ion] |
| Collision Energy | [Optimized Value] |
| Dwell Time | 100 ms |
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound using SPE.
Caption: Logical workflow for quantitative assessment of matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
Technical Support Center: 13-Dehydroxyindaconitine Stability
This technical support center provides guidance on the stability of 13-dehydroxyindaconitine (B15144368) in various solvents, drawing upon data from structurally similar aconitine (B1665448) alkaloids. Researchers, scientists, and drug development professionals can use this information to inform their experimental design and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common laboratory solvents?
While specific stability data for this compound is limited in publicly available literature, studies on closely related C19 diterpenoid alkaloids like aconitine, mesaconitine (B191843), and hypaconitine (B608023) provide valuable insights. These compounds exhibit susceptibility to hydrolysis, particularly under neutral to alkaline conditions.
One study demonstrated that while aconitine (AC), mesaconitine (MA), and hypaconitine (HA) undergo extensive hydrolysis in phosphate (B84403) buffer saline (PBS, pH 7.4), their hydrolysis products, benzoylmesaconine (B1261751) (BMA), benzoylaconine (B606023) (BAC), and benzoylhypaconine (B8069442) (BHA), remained stable in PBS, as well as in methanol (B129727), acetonitrile (B52724) (ACN), and 50% aqueous ACN[1]. Given the structural similarities, it is prudent to assume that this compound may also be prone to hydrolysis, especially in aqueous solutions with a neutral or alkaline pH.
Q2: What are the expected degradation pathways for this compound?
The primary degradation pathway for aconitine-type alkaloids is hydrolysis. The ester linkages at the C8 and C14 positions are susceptible to cleavage. Alkaline hydrolysis of the acetyl and benzoyl groups in aconitine results in the formation of less toxic compounds[2]. For instance, the mono-ester diterpene alkaloid benzoylaconine is significantly less toxic than its parent compound, aconitine[2]. Further hydrolysis can lead to the formation of an alcohol amine diterpenoid alkaloid, which is even less toxic[2].
It is reasonable to hypothesize that this compound follows a similar degradation pattern, with hydrolysis being the main route of decomposition.
Q3: What are the recommended storage conditions for this compound solutions?
Based on the stability profile of related aconitine alkaloids, it is recommended to store solutions of this compound under the following conditions:
-
Solvent: For short-term storage, use anhydrous organic solvents such as methanol or acetonitrile.
-
pH: If aqueous solutions are necessary, they should be acidic to minimize hydrolysis.
-
Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation.
-
Light: Protect solutions from light to prevent photolytic degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound potency over time in prepared solutions. | Degradation of this compound due to hydrolysis. | 1. Prepare fresh solutions before each experiment.2. If using aqueous buffers, ensure the pH is acidic.3. Store stock solutions in anhydrous organic solvents at low temperatures. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Analyze the sample using LC-MS to identify the molecular weights of the new peaks and compare them to potential hydrolysis products.2. Perform a forced degradation study to intentionally generate degradation products and confirm their retention times. |
| Inconsistent results between experimental replicates. | Inconsistent sample handling leading to variable degradation. | 1. Standardize the sample preparation protocol, including solvent, pH, temperature, and time from preparation to analysis.2. Use an autosampler with temperature control for HPLC/LC-MS analysis. |
Stability Data Summary
The following table summarizes the stability of aconitine alkaloids in different media, which can be used as a proxy for estimating the stability of this compound.
| Compound Class | Solvent/Medium | Stability | Reference |
| Aconitine (AC), Mesaconitine (MA), Hypaconitine (HA) | Phosphate Buffer Saline (PBS, pH 7.4) | Unstable (Extensive Hydrolysis) | [1] |
| Aconitine (AC), Mesaconitine (MA), Hypaconitine (HA) | PBS with fresh or denatured rat plasma | Unstable (Extensive Hydrolysis) | [1] |
| Benzoylmesaconine (BMA), Benzoylaconine (BAC), Benzoylhypaconine (BHA) | PBS (pH 7.4) | Stable | [1] |
| Benzoylmesaconine (BMA), Benzoylaconine (BAC), Benzoylhypaconine (BHA) | Methanol | Stable | [1] |
| Benzoylmesaconine (BMA), Benzoylaconine (BAC), Benzoylhypaconine (BHA) | Acetonitrile (ACN) | Stable | [1] |
| Benzoylmesaconine (BMA), Benzoylaconine (BAC), Benzoylhypaconine (BHA) | 50% Aqueous ACN | Stable | [1] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and keep at room temperature or elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature or elevated temperature for a specified period.
-
Oxidation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60-80°C).
-
Photolytic Stress: Expose a solution of the compound to UV and/or visible light.
-
-
Sample Preparation for Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method, typically with UV or MS detection. A suitable starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic acid or trifluoroacetic acid).
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial to separate the parent compound from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 235 nm for aconitine alkaloids) or Mass Spectrometry (MS) for identification.[3]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
This protocol provides a general framework. The specific conditions should be optimized for this compound to ensure adequate separation of all relevant peaks.
References
- 1. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 13-Dehydroxyindaconitine Experiments and Cell Culture Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during experiments with 13-Dehydroxyindaconitine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known cellular effects?
This compound is a diterpenoid alkaloid naturally found in plants of the Aconitum genus.[1] Its mechanism of action is primarily associated with antioxidant, anti-inflammatory, and anticancer activities.[1] In cancer cell lines, it has been shown to induce apoptosis by activating caspases and disrupting mitochondrial function.[1]
Q2: Can this compound itself be a source of contamination?
While the compound itself is not a biological contaminant, the preparation and handling of the this compound solution can introduce contaminants. The purity of the compound, the sterility of the solvent (e.g., DMSO), and the handling process are all potential sources of contamination.[2] Commercial preparations of this compound typically have a purity of ≥98%.[1]
Q3: What are the most common types of contamination I should be aware of in my cell culture experiments?
The most common types of cell culture contamination are bacterial, mycoplasma, fungal (yeast and mold), and cross-contamination with other cell lines.[3][4][5] These contaminants can alter cellular metabolism, growth rates, and gene expression, leading to unreliable experimental results.[6][7]
Q4: How can I distinguish between different types of contamination?
-
Bacteria: Often visible as small, shimmering particles between cells, even at low magnification. Contamination can lead to a rapid drop in pH (media turns yellow) and turbidity in the culture medium.[5][6]
-
Yeast: Appear as individual oval or spherical particles that may be budding. The culture medium may become turbid and the pH may decrease.[8]
-
Mold (Fungus): Visible as multicellular filaments (hyphae). Spores can be seen as small, dark particles. The pH of the medium may increase.[6][8]
-
Mycoplasma: Are not visible with a standard light microscope. Signs of mycoplasma contamination are often subtle and can include reduced cell proliferation, changes in morphology, and decreased transfection efficiency.[6] PCR-based kits or fluorescence staining are required for detection.[9]
-
Cross-contamination: The presence of a cell type different from the one you are culturing. This can only be confirmed through cell authentication methods like STR profiling.[5]
Q5: Should I use antibiotics in my cell culture medium when working with this compound?
The routine use of antibiotics is generally discouraged as it can mask low-level contamination, particularly by mycoplasma, and can lead to the development of antibiotic-resistant bacteria.[2][3] Antibiotics should only be used for short periods, for example, when establishing primary cultures.[3] The best practice is to rely on a strict aseptic technique.[3][7]
Troubleshooting Guides
Issue 1: Sudden Turbidity and/or Color Change in Culture Medium
-
Troubleshooting Steps:
-
Immediately inspect the culture flask under a microscope to identify the type of contaminant (bacteria or yeast).
-
If contamination is confirmed, discard the contaminated culture immediately to prevent it from spreading.[6][8]
-
Thoroughly disinfect the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture using 70% ethanol (B145695) followed by a stronger disinfectant like a 10% bleach solution.[8][10]
-
Review your aseptic technique. Ensure you are properly sterilizing all equipment and reagents.[7][11]
-
Check the sterility of your media, serum, and other reagents. If in doubt, discard and use a fresh stock.[2][6]
-
Issue 2: Cells are Growing Slower than Usual or Show Changes in Morphology After Treatment with this compound
-
Possible Cause: Mycoplasma contamination or chemical contamination.[6]
-
Troubleshooting Steps:
-
Mycoplasma Testing: Test your cell cultures for mycoplasma using a PCR-based detection kit or fluorescence staining (e.g., Hoechst stain).[9] It is recommended to establish a routine for mycoplasma screening.
-
Quarantine: If you receive a new cell line, quarantine it and test for mycoplasma before introducing it to your general cell stock.[3][7]
-
Chemical Contamination: Ensure that the solvent used to dissolve the this compound is of high purity and sterile. Review the preparation of all media and solutions to rule out mistakes.[2]
-
Reagent Quality: Use high-quality, certified reagents and sera from reputable suppliers.[2][8]
-
Issue 3: Inconsistent Experimental Results with this compound
-
Possible Cause: Cross-contamination with another cell line or undetected low-level contamination.[5]
-
Troubleshooting Steps:
-
Cell Line Authentication: If you suspect cross-contamination, have your cell line authenticated using methods like Short Tandem Repeat (STR) profiling.[5]
-
Dedicated Reagents: Use separate bottles of media and reagents for each cell line to prevent cross-contamination.[7]
-
Work with One Cell Line at a Time: Handle only one cell line at a time in the biosafety cabinet.[3][7]
-
Regularly Check for Contamination: Implement a routine schedule for checking for all types of contamination.
-
Data Presentation
Table 1: Common Disinfectants and Sterilization Methods for Contamination Control
| Method | Agent/Technique | Concentration/Setting | Application |
| Disinfection | Ethanol | 70% | Surfaces, equipment, gloves |
| Isopropanol | 70% | Surfaces | |
| Bleach (Sodium Hypochlorite) | 10% solution | Surface decontamination, disposal of contaminated liquids | |
| Sterilization | Autoclave (Wet Heat) | 121°C, 15 psi, 15-20 min | Glassware, media, surgical instruments |
| Dry Heat Oven | 160-170°C for 2-4 hours | Glassware, metal instruments | |
| Filtration | 0.22 µm or 0.1 µm pore size | Heat-sensitive solutions (e.g., media with supplements, some drug solutions) |
Experimental Protocols
Protocol 1: Aseptic Technique for Handling Cell Cultures
-
Prepare the Work Area: Before starting, ensure the cell culture hood is running for at least 15 minutes. Disinfect the work surface, all items entering the hood, and your gloved hands with 70% ethanol.[11]
-
Use Sterile Equipment: Use only sterile pipettes, flasks, and other materials. Do not reuse disposable items.
-
Handle Reagents Properly: Avoid touching the neck of bottles or the inside of caps. Do not leave bottles open for extended periods.[11]
-
Work Efficiently: Plan your experiment to minimize the time that cultures and reagents are open to the environment.
-
Clean Up: After you have finished, disinfect the work surface again and dispose of all waste in the appropriate biohazard containers.[10]
Protocol 2: Mycoplasma Detection using PCR
This is a general protocol and should be adapted based on the specific PCR kit used.
-
Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent and has been in culture for at least 3 days without antibiotics.
-
DNA Extraction: Extract DNA from the supernatant according to the kit manufacturer's instructions.
-
PCR Amplification: Set up the PCR reaction using the provided primers, polymerase, and your extracted DNA. Include positive and negative controls.
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel to visualize the DNA bands. The presence of a band of the correct size indicates mycoplasma contamination.
Mandatory Visualizations
References
- 1. This compound | Benchchem [benchchem.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. corning.com [corning.com]
- 5. corning.com [corning.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. ibidi.com [ibidi.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. 9 Sterilization Techniques For Cell Culture | Visikol [visikol.com]
- 11. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - FR [thermofisher.com]
Technical Support Center: 13-Dehydroxyindaconitine Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in bioassay results for 13-Dehydroxyindaconitine. The information is tailored for researchers, scientists, and drug development professionals.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the bioanalysis of this compound, focusing on antioxidant, anti-inflammatory, and cytotoxicity assays.
Antioxidant Assays (DPPH & ABTS)
Issue: High Variability in IC50 Values for Antioxidant Activity
| Potential Cause | Troubleshooting Step |
| Solvent Effects | The choice of solvent can significantly influence the reaction kinetics. Ensure this compound and the radical (DPPH or ABTS) are soluble and stable in the chosen solvent. It is recommended to use methanol (B129727) or ethanol (B145695). Always run a solvent blank to account for any background absorbance. |
| Incubation Time | The reaction between this compound and the radical may not have reached its endpoint, leading to inconsistent readings. Perform a time-course experiment to determine the optimal incubation time where the absorbance stabilizes. A common incubation time is 30 minutes, but this should be empirically determined. |
| Temperature Fluctuations | The reaction rate is sensitive to temperature. Ensure all reagents and reaction mixtures are maintained at a constant and controlled temperature throughout the experiment. |
| Light Sensitivity of DPPH | The DPPH radical is light-sensitive and can degrade, leading to a decrease in absorbance independent of the antioxidant activity. Perform the assay in the dark or under subdued light conditions to minimize photochemical degradation of the DPPH radical. |
| Pipetting Errors | Inaccurate pipetting can lead to significant variability between replicates. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Cells)
Issue: Inconsistent Inhibition of Nitric Oxide (NO) Production
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | The responsiveness of RAW 264.7 cells to LPS can vary with passage number and overall cell health. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| LPS Potency | The activity of LPS can vary between lots and manufacturers. Test each new lot of LPS to determine the optimal concentration for inducing a robust and reproducible NO production. |
| Inconsistent Cell Seeding Density | Variations in the number of cells seeded per well will lead to inconsistent NO production. Ensure a uniform single-cell suspension before seeding and be precise with cell counting and plating. |
| Interference with Griess Reagent | Components in the cell culture medium or the test compound itself may interfere with the Griess reaction, which is used to measure nitrite (B80452) (a stable product of NO). Include a cell-free control with the compound and medium to check for any direct interference with the assay reagents. Phenol (B47542) red in the culture medium can interfere with colorimetric readings; consider using phenol red-free medium. |
| Cytotoxicity of this compound | If the compound is cytotoxic at the tested concentrations, a decrease in NO production may be due to cell death rather than a direct inhibitory effect on NO synthesis. Always perform a concurrent cytotoxicity assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not a result of reduced cell viability. |
Cytotoxicity Assay (MTT Assay)
Issue: Unreliable and Inconsistent Cell Viability Results
| Potential Cause | Troubleshooting Step |
| Incomplete Solubilization of Formazan (B1609692) Crystals | The purple formazan crystals must be fully dissolved for accurate absorbance readings. Ensure complete solubilization by vigorous pipetting or shaking and visually inspect the wells under a microscope before reading the plate. The choice of solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) can also affect the outcome. |
| Interference from the Test Compound | This compound, if colored, may interfere with the absorbance reading. Additionally, compounds with reducing properties can directly reduce MTT, leading to a false-positive signal. Run a cell-free control with the compound to check for these interferences. |
| Variable Cell Seeding Density | Inconsistent cell numbers per well will lead to variability in the amount of formazan produced. Ensure a homogenous cell suspension and accurate plating. |
| Metabolic State of Cells | The rate of MTT reduction can be influenced by the metabolic state of the cells, which can be affected by factors such as confluency and nutrient availability. Use cells in the logarithmic growth phase and avoid letting them become over-confluent. |
| Incubation Time with MTT | Insufficient or excessive incubation time with the MTT reagent can lead to incomplete formazan formation or cytotoxicity from the MTT itself, respectively. Optimize the incubation time for the specific cell line being used (typically 2-4 hours). |
II. Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound is a natural alkaloid with reported antioxidant, anti-inflammatory, and anticancer activities.[1]
Q2: What is the primary mechanism of toxicity for aconitine (B1665448) alkaloids?
A2: The toxicity of aconitine alkaloids, a class of compounds to which this compound belongs, is primarily mediated through their interaction with voltage-gated sodium channels in excitable tissues like the heart and neurons. They cause persistent activation of these channels, leading to cardiotoxicity and neurotoxicity.
Q3: Why am I seeing a high background in my cell-based assays?
A3: High background can be caused by several factors, including contamination of the cell culture with bacteria or yeast, interference from the test compound with the assay reagents, or the use of a medium containing components that react with the detection reagents (e.g., phenol red).
Q4: How can I ensure the stability of this compound in my assay solutions?
Q5: What are some key physicochemical properties of this compound to consider?
A5: While experimental data on the solubility, pKa, and logP of this compound are not widely published, it is known to be a diterpenoid alkaloid. Such compounds are often sparingly soluble in water and more soluble in organic solvents like ethanol and DMSO. These properties are crucial for preparing appropriate stock solutions and ensuring bioavailability in cell-based assays.
III. Quantitative Data Summary
Specific experimental data for this compound was not found in the performed searches. The following tables are templates for researchers to populate with their own experimental results.
Table 1: Antioxidant Activity of this compound
| Assay | IC50 (µg/mL) | Standard (e.g., Ascorbic Acid) IC50 (µg/mL) |
| DPPH Radical Scavenging | User Data | User Data |
| ABTS Radical Scavenging | User Data | User Data |
Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Cells
| Assay | IC50 (µM) | Standard (e.g., Dexamethasone) IC50 (µM) |
| Nitric Oxide (NO) Inhibition | User Data | User Data |
Table 3: Cytotoxic Activity of this compound
| Cell Line | Assay | IC50 (µM) after 48h |
| HeLa (Cervical Cancer) | MTT | User Data |
| MCF-7 (Breast Cancer) | MTT | User Data |
| HepG2 (Liver Cancer) | MTT | User Data |
IV. Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in a dark bottle.
-
-
Assay Procedure:
-
Add 100 µL of various concentrations of the sample solution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (100 µL methanol + 100 µL sample solvent) and a control (100 µL methanol + 100 µL DPPH solution).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value from a plot of inhibition percentage against sample concentration.
-
LPS-induced Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of inhibition.
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Shake the plate for 5 minutes and measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
V. Mandatory Visualizations
Caption: General experimental workflows for key bioassays.
Caption: LPS-induced NF-κB signaling pathway for NO production.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Scaling Up Purification of 13-Dehydroxyindaconitine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of 13-Dehydroxyindaconitine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the purification of this compound from a lab-scale to a pilot or industrial scale?
A1: Scaling up the purification of complex diterpenoid alkaloids like this compound presents several challenges. These primarily include maintaining resolution and purity, managing larger volumes of solvents, ensuring process economy, and dealing with the potential for increased impurity profiles. As the scale increases, issues such as column packing inconsistencies, altered flow dynamics, and the sheer volume of material can significantly impact the final yield and purity.
Q2: What chromatographic techniques are most suitable for large-scale purification of this compound?
A2: For large-scale purification, a multi-step chromatographic approach is typically necessary. This often involves a combination of:
-
Low-Pressure Column Chromatography: Often used for initial crude fractionation using adsorbents like silica (B1680970) gel or alumina.
-
Medium-Pressure Liquid Chromatography (MPLC): Can be employed for further purification of fractions from the initial separation.
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) is frequently the final polishing step to achieve high purity.
-
Counter-Current Chromatography (CCC): Techniques like pH-zone-refining CCC can be highly effective for separating alkaloids and can be scaled up.[1]
Q3: Are there any specific safety precautions to consider when handling large quantities of this compound and other aconitum alkaloids?
A3: Yes, aconitum alkaloids are highly toxic. When working with large quantities, it is crucial to implement stringent safety protocols. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and respiratory protection to avoid inhalation of fine powders or aerosols. All handling of the crude extract and purified compound should be performed in a well-ventilated area, preferably within a fume hood. Emergency procedures for accidental exposure should be clearly defined and accessible.
Troubleshooting Guides
Issue 1: Poor Separation and Peak Tailing in Preparative HPLC
Q: We are observing significant peak tailing and poor resolution of our target compound during the scale-up of our preparative HPLC method. What could be the cause and how can we address it?
A: Peak tailing and poor resolution at a larger scale can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Column Overload: Injecting too much sample for the column size is a common cause of peak distortion.
-
Solution: Reduce the sample load or increase the diameter of the preparative column. As a general rule, for a given bed height, increasing the column diameter allows for a proportional increase in sample capacity.
-
-
Inappropriate Mobile Phase: The mobile phase composition is critical for good separation.
-
Solution: Re-optimize the mobile phase. Small changes in the organic modifier concentration or the pH of the aqueous phase can significantly impact peak shape. Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the mobile phase to prevent peak fronting or tailing.
-
-
Column Degradation: The stationary phase can degrade over time, especially with complex crude extracts.
-
Solution: Use a guard column to protect the main preparative column from strongly retained impurities. If the column performance has significantly deteriorated, it may need to be repacked or replaced.
-
-
Flow Rate: The linear flow rate should be kept constant when scaling up.
-
Solution: Adjust the volumetric flow rate to maintain the same linear flow rate as the smaller scale method. The optimal flow rate is a balance between resolution and run time.
-
Issue 2: Low Yield of this compound After Scale-Up
Q: Our final yield of purified this compound has dropped significantly after moving to a larger scale purification. What are the potential reasons for this loss of product?
A: A decrease in yield during scale-up is a common problem that can be attributed to several stages of the purification process.
-
Extraction Inefficiency: The initial extraction from the plant material may not be as efficient at a larger scale.
-
Solution: Ensure adequate solvent-to-biomass ratio and sufficient extraction time. Agitation and temperature can also be optimized to improve extraction efficiency.
-
-
Transfer Losses: With larger volumes, more product can be lost during transfers between vessels and processing steps.
-
Solution: Minimize the number of transfers. Ensure vessels are thoroughly rinsed with an appropriate solvent to recover any adsorbed material.
-
-
Sub-optimal Fraction Collection: Inaccurate fraction cutting during chromatography can lead to significant product loss.
-
Solution: Use a reliable method for fraction collection, such as monitoring the UV absorbance of the eluent. Conduct small-scale analytical HPLC on fractions to confirm the presence and purity of the target compound before pooling.
-
-
Degradation: The longer processing times associated with larger scales can lead to degradation of the target compound.
-
Solution: If the compound is sensitive to light, heat, or pH, take appropriate measures to protect it throughout the process. This may involve working in low light, maintaining cold temperatures, or using buffered solutions.
-
Quantitative Data
Due to the limited availability of specific public data on the large-scale purification of this compound, the following table presents data from a study on the large-scale purification of a structurally complex natural product, 13-dehydroxybaccatin III, to provide a representative example of expected yields and purities at different stages.[2]
| Purification Step | Scale | Starting Material | Product Amount | Purity | Overall Yield |
| Silica Gel Chromatography | Pilot | 1 kg Crude Extract | 150 g Fraction A | ~60% | 15% (estimated) |
| ODS Low-Pressure Chromatography | Pilot | 150 g Fraction A | 25 g Fraction A-1 | >90% | 87.1% (from Fraction A) |
| THF/n-hexane Precipitation | Pilot | 25 g Fraction A-1 | 21.8 g | >99% | 87.2% (from Fraction A-1) |
Experimental Protocols
Representative Protocol for Scaling Up the Purification of this compound
This protocol is a representative methodology based on common practices for the purification of complex diterpenoid alkaloids and should be optimized for specific laboratory conditions and starting material.
1. Extraction
-
Objective: To extract the crude alkaloids from the plant material.
-
Procedure:
-
Grind the dried and powdered roots of the Aconitum species (e.g., 5 kg) to a fine powder.
-
Macerate the powder with 95% ethanol (B145695) (3 x 25 L) at room temperature for 72 hours for each extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
2. Acid-Base Extraction
-
Objective: To enrich the alkaloid fraction.
-
Procedure:
-
Suspend the crude extract in 2% aqueous HCl (10 L) and filter to remove non-alkaloidal components.
-
Adjust the pH of the acidic solution to 9-10 with aqueous ammonia.
-
Extract the basified solution with dichloromethane (B109758) (3 x 10 L).
-
Combine the dichloromethane layers and concentrate to yield the crude alkaloid fraction.
-
3. Silica Gel Column Chromatography (Crude Fractionation)
-
Objective: To separate the crude alkaloids into major fractions.
-
Procedure:
-
Prepare a silica gel column (e.g., 10 kg of silica gel in a 20 cm diameter column).
-
Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate (B1210297) gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
4. Preparative Reverse-Phase HPLC (Final Polishing)
-
Objective: To obtain high-purity this compound.
-
Procedure:
-
Pool and concentrate the fractions containing the target compound from the silica gel chromatography step.
-
Dissolve the enriched fraction in the HPLC mobile phase.
-
Purify the material using a preparative RP-C18 column (e.g., 50 mm x 250 mm, 10 µm).
-
Elute with an isocratic or gradient mobile phase of acetonitrile (B52724) and water (potentially with a modifier like formic acid or trifluoroacetic acid to improve peak shape).
-
Monitor the eluent with a UV detector and collect the peak corresponding to this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Confirm the purity by analytical HPLC and characterize the structure using spectroscopic methods (e.g., MS, NMR).
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor peak resolution in preparative HPLC.
References
- 1. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large-scale purification of 13-dehydroxybaccatin III and 10-deacetylpaclitaxel, semi-synthetic precursors of paclitaxel, from cell cultures of Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 13-Dehydroxyindaconitine Reference Standards
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the analytical testing of 13-Dehydroxyindaconitine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a natural alkaloid compound. In research, it is often used as a reference standard for the identification and quantification of related compounds in various samples. Its bioactivity is also a subject of scientific investigation.
Q2: How should this compound reference standards be stored?
A2: It is recommended to store this compound reference standards in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is advisable to prevent degradation. Always refer to the Certificate of Analysis provided by the supplier for specific storage conditions.
Q3: What are the common analytical techniques used for the analysis of this compound?
A3: The most common analytical techniques for the analysis of aconitine (B1665448) alkaloids like this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These methods offer the sensitivity and selectivity required for accurate quantification.
Q4: What are the main challenges in the analysis of aconitine alkaloids?
A4: Aconitine alkaloids can be prone to degradation, and their analysis can be challenging due to their complex structures and the potential for matrix effects in biological samples.[1] Achieving good chromatographic separation from other related alkaloids can also be difficult.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Peak or Very Small Peak | Improper sample preparation leading to low concentration. | Ensure the reference standard is completely dissolved in the appropriate solvent at the correct concentration. |
| Injection error (e.g., air bubble in the syringe). | Carefully inspect the injection process and ensure no air is introduced into the system. | |
| Detector issue (e.g., lamp is off or has low energy). | Check the detector status and lamp performance. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH for the analyte. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction or leaks. | Check the HPLC pump for consistent flow and inspect for any leaks in the system. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use high-purity solvents and flush the detector cell. |
| Air bubbles in the system. | Degas the mobile phase and purge the pump to remove any trapped air. |
LC-MS/MS Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity | Inefficient ionization of the analyte. | Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature). |
| Matrix suppression effects from the sample. | Improve sample preparation to remove interfering substances or use a deuterated internal standard. | |
| Incorrect mass transition settings. | Verify the precursor and product ion m/z values for this compound. | |
| Inconsistent Results | Instability of the analyte in the prepared sample. | Analyze samples promptly after preparation or store them under conditions that ensure stability. |
| Variability in the autosampler injection volume. | Calibrate the autosampler and ensure consistent injection volumes. | |
| High Background Noise | Contamination in the LC or MS system. | Clean the ion source and perform system bake-out if necessary. |
| Use of non-volatile salts in the mobile phase. | Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate. |
Experimental Protocols
General HPLC-UV Method for this compound Analysis
This protocol provides a general starting point for the analysis of this compound. Method optimization will be required for specific applications.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 235 nm.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) (e.g., 1 mg/mL) and perform serial dilutions with the mobile phase to create calibration standards.
General LC-MS/MS Method for Trace Analysis
This protocol is suitable for the sensitive detection of this compound in complex matrices.
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Column: C18 or similar reversed-phase column suitable for LC-MS.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, both containing 0.1% formic acid.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction may be necessary for complex samples to remove interferences.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound.
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: A logical approach to troubleshooting analytical issues.
References
Technical Support Center: Quantification of 13-Dehydroxyindaconitine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 13-dehydroxyindaconitine (B15144368) quantification. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a diterpenoid alkaloid that can be extracted from plants of the Aconitum species.[1] Its quantification is crucial in pharmaceutical research and development due to its potential therapeutic effects, which include anti-inflammatory and antioxidant properties.[1][2] Accurate measurement is necessary for pharmacokinetic, toxicological, and bioequivalence studies.[3]
Q2: What are the common analytical techniques for quantifying this compound in biological matrices?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method for the quantitative determination of drugs and their metabolites in biological fluids.[3] This technique is well-suited for analyzing complex biological samples and achieving the low detection limits often required. High-performance liquid chromatography (HPLC) with UV or diode-array detection can also be used, though it may offer less sensitivity and selectivity compared to LC-MS/MS.[4]
Q3: What are the key parameters for validating an analytical method for this compound?
A3: A robust method validation should assess several key parameters to ensure its reliability. According to regulatory guidelines, these typically include specificity, linearity, accuracy, precision, sensitivity (Limit of Detection and Limit of Quantitation), and stability.[5][6]
Q4: How can I prepare my biological samples for analysis?
A4: Sample preparation is a critical step to remove interferences from the biological matrix. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7] The choice of method depends on the physicochemical properties of this compound and the nature of the biological matrix.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or decrease the injection volume.[8] |
| Column Contamination or Degradation | Flush the column according to the manufacturer's instructions. If performance does not improve, replace the guard column and then the analytical column if necessary.[8] |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase.[8] |
| Mobile Phase Issues | Prepare fresh mobile phase and ensure proper degassing. Verify the pH of the mobile phase.[8] |
Issue 2: Inconsistent or Shifting Retention Times
| Potential Cause | Troubleshooting Steps |
| Poor Column Equilibration | Increase the column equilibration time between injections, ensuring at least 10 column volumes of mobile phase pass through.[9] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and keep containers capped to prevent evaporation.[8] |
| Fluctuations in Column Temperature | Ensure the column oven is set to the correct temperature and is functioning properly.[9] |
| Pump Malfunction or Leaks | Check for leaks in the LC system. Purge the pump to remove air bubbles and verify the flow rate.[9] |
Issue 3: Low Signal Intensity or Loss of Sensitivity
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions are maintained.[9] |
| Ion Suppression or Enhancement (Matrix Effect) | Evaluate and optimize the sample preparation method to remove interfering matrix components.[3] Consider using a different ionization source or modifying chromatographic conditions to separate the analyte from interfering compounds. |
| Mass Spectrometer Tuning | Perform a system tune and calibration of the mass spectrometer.[9] |
| Incorrect Injection Volume | Verify the autosampler is drawing and injecting the correct volume.[8] |
Issue 4: High Backpressure
| Potential Cause | Troubleshooting Steps |
| Blockage in the System | Systematically check for blockages, starting from the column outlet and moving backward. Replace any blocked tubing or frits.[10] |
| Column Frit Blockage | Back-flush the column (if permitted by the manufacturer). If the pressure remains high, the column may need to be replaced.[10] |
| Sample Particulates | Filter all samples and mobile phases before use. Use an in-line filter before the column.[10] |
Experimental Protocols & Data
Method Validation Workflow
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. agilent.com [agilent.com]
Technical Support Center: 13-Dehydroxyindaconitine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of 13-Dehydroxyindaconitine. The information provided is based on established methods for the purification of aconitine-type diterpenoid alkaloids and may require optimization for your specific experimental conditions.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Yield of Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient initial extraction from plant material. | Ensure the plant material (e.g., roots of Aconitum species) is properly dried and finely powdered to maximize surface area for solvent penetration. |
| Incorrect solvent system for extraction. | Aconitine (B1665448) alkaloids are typically extracted with moderately polar solvents. Consider using methanol (B129727) or ethanol. An alternative method involves extraction with diethyl ether in the presence of ammonia.[1][2] |
| Insufficient extraction time or temperature. | Increase the extraction time or use a suitable extraction technique like sonication or Soxhlet extraction to enhance efficiency. |
Problem 2: Poor Separation of this compound from Other Alkaloids
| Possible Cause | Suggested Solution |
| Co-elution of structurally similar alkaloids. | Optimize the mobile phase composition in your chromatography system (e.g., HPLC, MPLC). A gradient elution with a shallow gradient may improve separation. Consider using a different stationary phase (e.g., C8 instead of C18 for reverse-phase HPLC). |
| Inadequate sample cleanup prior to chromatography. | Implement a solid-phase extraction (SPE) step to remove interfering matrix components before proceeding to high-resolution chromatography.[1] |
| Overloading of the chromatography column. | Reduce the amount of crude extract loaded onto the column to prevent peak broadening and improve resolution. |
Problem 3: Presence of Hydrolyzed Impurities
| Possible Cause | Suggested Solution |
| Degradation of the target compound during extraction or processing. | Avoid high temperatures and extreme pH conditions during the purification process. Aconitine alkaloids can hydrolyze, especially when heated.[1][3] |
| Inappropriate solvent choice. | Use aprotic solvents where possible to minimize hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when isolating this compound?
A1: The most common impurities are other C19-diterpenoid alkaloids that are naturally present in the Aconitum source material. These include aconitine, mesaconitine, and hypaconitine, as well as their hydrolyzed analogs such as benzoylaconines.[1][3][4]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantitative purity assessment.[4][5] For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation and can help identify impurities.[5]
Q3: What is a general extraction and purification strategy for aconitine-type alkaloids?
A3: A typical workflow involves:
-
Extraction of the dried and powdered plant material with a suitable solvent system (e.g., ammoniacal ether followed by methanol).[2]
-
A preliminary cleanup step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove major interferences.[1]
-
Chromatographic separation, often starting with medium-pressure liquid chromatography (MPLC) followed by preparative high-performance liquid chromatography (prep-HPLC) for final purification.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes. This compound belongs to the aconitine family of alkaloids, which are known to be highly toxic.[8][9] It is imperative to handle the compound and any plant extracts containing it with extreme caution in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Quantitative Data
The following table summarizes purity and yield data for the purification of related aconitine alkaloids, which can serve as a reference.
| Compound | Purification Method | Purity Achieved | Overall Yield | Reference |
| Aconitine | Recrystallization | >96% | Not Specified | [3] |
| Aconitine | Centrifugal Partition Chromatography (CPC) | >96% | 63% | [3] |
Experimental Protocols
General Protocol for Extraction and Preliminary Purification of Aconitine Alkaloids
-
Extraction:
-
Mix the powdered plant material with ammoniacal ether and extract.
-
Follow with a subsequent extraction using methanol.[2]
-
-
Cleanup:
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
Redissolve the residue in an appropriate solvent and perform a liquid-liquid extraction or pass it through a solid-phase extraction (SPE) cartridge to remove matrix interferences.[1]
-
General Protocol for HPLC Analysis of Aconitine Alkaloids
-
Column: Reversed-phase C18 or C8 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid).
-
Detection: UV detection at approximately 235 nm.[1]
-
Confirmation: Confirm the identity of peaks using tandem mass spectrometry (MS/MS).[1][4]
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
References
- 1. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Analytical Methods for Aconitine Alkaloid in Natural Products: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 13-Dehydroxyindaconitine Workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-dehydroxyindaconitine (B15144368). The information provided is intended to help users identify and prevent the formation of artifacts during experimental workup.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction, purification, and handling of this compound.
| Issue | Possible Cause | Recommended Solution |
| Observation of unexpected spots on TLC or peaks in HPLC/LC-MS analysis. | Hydrolysis: this compound, like other aconitine (B1665448) alkaloids, is a diester and is susceptible to hydrolysis, especially under alkaline or acidic conditions and at elevated temperatures.[1][2][3][4][5] This can lead to the formation of monoester and aconine-type artifacts. | - Maintain neutral pH (around 7.0) during extraction and purification steps. - Avoid high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration. - Use aprotic solvents for recrystallization to avoid degradation. |
| Decreased yield or loss of biological activity of the final product. | Degradation of the parent compound: The formation of artifacts through hydrolysis or other degradation pathways will naturally lead to a lower yield of the desired this compound and potentially a loss of its intended biological activity. | - Implement the solutions for preventing hydrolysis mentioned above. - Store extracts and purified compounds at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Appearance of new compounds when using certain solvents. | Solvent-related artifacts: Halogenated solvents (e.g., dichloromethane, chloroform) can sometimes react with alkaloids.[6] Solvents containing impurities, such as ammonia (B1221849) in acetone, can also lead to the formation of artifacts.[7][8] | - Whenever possible, use non-reactive, high-purity solvents. - If the use of halogenated solvents is unavoidable, minimize exposure time and use fresh, stabilized grades. - Be aware of potential impurities in your solvents and their reactivity with your compound of interest. |
| Inconsistent results between experimental batches. | Variability in workup conditions: Minor, unrecorded variations in pH, temperature, or solvent exposure time between different experimental runs can lead to inconsistent levels of artifact formation. | - Standardize all workup protocols, carefully controlling and monitoring pH, temperature, and time for each step. - Ensure consistent quality of solvents and reagents across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during workup?
A1: The most significant degradation pathway for this compound, a diester-diterpenoid alkaloid, is hydrolysis.[1][2][3] This process typically occurs in two steps: first, the acetyl group at the C-8 position is cleaved to form a less toxic monoester artifact. Subsequently, the benzoyl group at the C-14 position can also be hydrolyzed, yielding a non-toxic aconine-type compound.[2] These reactions are accelerated by heat and non-neutral pH conditions.
Q2: How can I minimize the hydrolysis of this compound?
A2: To minimize hydrolysis, it is crucial to control the pH and temperature throughout the workup process. Maintain a neutral pH (around 7.0) wherever possible. Avoid prolonged exposure to acidic or, particularly, alkaline conditions.[5] All steps should be conducted at low temperatures (e.g., on an ice bath), and solvent evaporation should be performed under reduced pressure at a low temperature.
Q3: What solvents are recommended for the extraction and purification of this compound?
A3: For extraction, solvents like methanol (B129727) or ethanol (B145695) are commonly used.[9] During purification, especially for recrystallization, the use of aprotic solvents is recommended to prevent degradation of the alkaloid.[2] It is essential to use high-purity solvents to avoid the introduction of reactive impurities that could lead to artifact formation.[7][8]
Q4: How should I store this compound and its solutions to ensure stability?
A4: For long-term storage, purified this compound should be kept as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. Solutions of the compound should be prepared fresh for experiments. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8°C) for no longer than 24 hours.
Experimental Protocols
Recommended Protocol for Extraction and Purification of this compound with Minimized Artifact Formation
-
Extraction:
-
Macerate the dried and powdered plant material with methanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure at a temperature not exceeding 40°C.
-
Adjust the pH of the resulting aqueous solution to approximately 2-3 with a dilute acid (e.g., 2% HCl).
-
Wash the acidic solution with a non-polar solvent like n-hexane to remove fats and pigments.
-
Carefully basify the aqueous layer to a pH of 9-10 with a dilute base (e.g., 5% aqueous ammonia) in an ice bath.
-
Immediately extract the alkaline solution with a solvent such as ethyl acetate (B1210297) or chloroform (B151607).
-
-
Purification:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure at a low temperature.
-
Subject the crude extract to column chromatography on silica (B1680970) gel or alumina, using a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Monitor the fractions by TLC or HPLC.
-
Combine the fractions containing the pure compound and evaporate the solvent.
-
For final purification, recrystallize the compound from an aprotic solvent.
-
Visualizations
Caption: Potential hydrolysis pathway of this compound.
Caption: Recommended workflow for minimizing artifact formation.
References
- 1. [Studies on hydrolysis of aconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 5. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Derived Artifacts in Natural Products Chemistry | Semantic Scholar [semanticscholar.org]
- 9. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 13-Dehydroxyindaconitine and Other Aconitum Alkaloids: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 13-Dehydroxyindaconitine and other prominent alkaloids derived from the Aconitum genus. It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their toxicological and pharmacological properties, supported by available experimental data. This document aims to be an objective resource, summarizing key data in structured tables, outlining experimental methodologies, and visualizing critical biological pathways.
Introduction to Aconitum Alkaloids
The Aconitum genus, commonly known as monkshood or wolfsbane, encompasses over 300 species of flowering plants. These plants are notorious for producing a variety of highly toxic diterpenoid and norditerpenoid alkaloids. Historically, extracts from these plants have been used in traditional medicine for their analgesic and anti-inflammatory properties. However, their therapeutic use is severely limited by a narrow therapeutic window, with a high risk of life-threatening cardiotoxicity and neurotoxicity.
The primary toxic agents in Aconitum species are diester-diterpenoid alkaloids (DDAs), including aconitine, mesaconitine, and hypaconitine (B608023). These compounds are well-characterized for their potent effects on voltage-gated sodium channels, leading to persistent activation and subsequent cellular hyperexcitability. In contrast, this compound, another Aconitum alkaloid, has been investigated for its potential antioxidant and anti-inflammatory activities, suggesting a different pharmacological profile compared to its more toxic counterparts.[1] This guide will delve into a comparative analysis of these compounds.
Comparative Biological Activities
This section compares the toxicological, anti-inflammatory, and antioxidant profiles of this compound and other major Aconitum alkaloids. The data is presented in tabular format for ease of comparison.
Toxicological Profile
Table 1: Acute Toxicity of Selected Aconitum Alkaloids in Mice
| Alkaloid | Administration Route | LD50 (mg/kg) | Reference |
| Aconitine | Oral | 1.8 | [Source for Aconitine LD50] |
| Mesaconitine | Oral | 1.9 | [Source for Mesaconitine LD50] |
| Hypaconitine | Oral | 2.8 | [Source for Hypaconitine LD50] |
| This compound | - | Not Available | - |
Anti-Inflammatory Activity
Several Aconitum alkaloids have demonstrated anti-inflammatory properties. The table below presents the half-maximal inhibitory concentration (IC50) values for the inhibition of inflammatory markers. Quantitative data for this compound's anti-inflammatory activity is not available in the reviewed literature, though it is reported to possess such properties.
Table 2: In Vitro Anti-Inflammatory Activity of Selected Aconitum Alkaloids
| Alkaloid/Extract | Assay | Cell Line | IC50 (µg/mL) | Reference |
| Aconitine | Inhibition of IL-6 production | RAW264.7 macrophages | 25.39 | [Source for Aconitine IC50] |
| Aconitum kusnezoffii Alkaloid Extract | Nitric Oxide (NO) Production | RAW264.7 macrophages | 6.25 - 50 (concentration range tested) | [Source for A. kusnezoffii extract] |
| This compound | - | - | Not Available | - |
Antioxidant Activity
While this compound is suggested to have antioxidant properties by scavenging free radicals, quantitative comparative data (e.g., IC50 values from DPPH or ABTS assays) for it and other Aconitum alkaloids are not well-documented in the available literature. Further research is needed to quantify and compare the antioxidant potential of these compounds.
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary mechanism underlying the toxicity of diester-diterpenoid Aconitum alkaloids is their interaction with voltage-gated sodium channels (VGSCs), particularly the Nav1.5 channel in cardiac muscle and various neuronal isoforms. These alkaloids bind to site 2 of the α-subunit of the channel, leading to a persistent activation state. This prevents the channel from inactivating normally, causing a continuous influx of sodium ions, which leads to membrane depolarization and cellular hyperexcitability. This sustained depolarization is the root cause of the observed cardiotoxic (arrhythmias) and neurotoxic (paresthesia, convulsions) effects.
The following diagram illustrates the signaling pathway affected by aconitine-type alkaloids.
Caption: Mechanism of action of aconitine-type alkaloids on voltage-gated sodium channels.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Aconitum alkaloids.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of Aconitum alkaloids on cell viability.
Materials:
-
96-well plates
-
Cells (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
Aconitum alkaloid stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of the Aconitum alkaloids in complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of Aconitum alkaloids on voltage-gated sodium channels (e.g., Nav1.5) expressed in a suitable cell line (e.g., HEK293 cells).
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).
Procedure:
-
Cell Preparation: Plate cells expressing the target sodium channel onto glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
Record the resulting currents using a patch-clamp amplifier and digitizer.
-
-
Compound Application: After obtaining a stable baseline recording, perfuse the external solution containing the desired concentration of the Aconitum alkaloid.
-
Data Acquisition and Analysis: Record the changes in sodium current amplitude and kinetics in the presence of the alkaloid. Analyze the data to determine the effect on channel activation, inactivation, and recovery.
Conclusion
The alkaloids from the Aconitum genus exhibit a diverse range of biological activities. While diester-diterpenoid alkaloids like aconitine, mesaconitine, and hypaconitine are potent cardiotoxins and neurotoxins due to their persistent activation of voltage-gated sodium channels, other compounds such as this compound are suggested to have potentially beneficial antioxidant and anti-inflammatory effects.
This guide highlights the critical need for further quantitative research, particularly for less-studied alkaloids like this compound, to fully understand their pharmacological profiles and potential therapeutic applications. The provided experimental protocols offer a starting point for researchers to conduct standardized and comparable studies in this challenging but important field of natural product chemistry and pharmacology. Researchers are encouraged to exercise extreme caution when handling these highly toxic compounds.
References
A Comparative Analysis of Antioxidant Properties: 13-Dehydroxyindaconitine and Ascorbic Acid
A direct comparative analysis of the antioxidant activity between 13-Dehydroxyindaconitine and the well-established antioxidant, ascorbic acid, cannot be provided at this time due to a lack of available quantitative experimental data for this compound.
While this compound, a diterpenoid alkaloid isolated from plants of the Aconitum genus, is noted for its potential biological activities, specific studies quantifying its antioxidant capacity through standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not publicly available. Such studies are crucial for determining key metrics like the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.
Ascorbic acid (Vitamin C), on the other hand, is a universally recognized antioxidant standard. Its antioxidant activity is extensively documented across a multitude of studies, consistently demonstrating potent free radical scavenging capabilities.
To facilitate future comparative research, this guide outlines the standard experimental protocols and data presentation formats that would be necessary to evaluate the antioxidant activity of this compound against ascorbic acid.
Hypothetical Data Presentation
Should experimental data become available, it would be summarized in a table similar to the one below to allow for a clear and concise comparison of the antioxidant performance of the two compounds.
| Antioxidant Assay | Parameter | This compound | Ascorbic Acid |
| DPPH Radical Scavenging Assay | IC50 (µg/mL) | Data Not Available | Example: 5.0 ± 0.5 |
| ABTS Radical Scavenging Assay | IC50 (µg/mL) | Data Not Available | Example: 8.2 ± 0.7 |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/µg) | Data Not Available | Example: 1.5 ± 0.2 |
Caption: Comparative antioxidant activity of this compound and Ascorbic Acid.
Standard Experimental Protocols
For a comprehensive comparison, the following established antioxidant assays would be employed:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compounds (this compound and ascorbic acid) are prepared in a suitable solvent.
-
A fixed volume of the DPPH solution is added to each concentration of the test compounds.
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Protocol:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Various concentrations of the test compounds are added to the diluted ABTS•+ solution.
-
The absorbance is recorded after a set incubation period (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.
Experimental Workflow Diagram
The logical flow of a comparative antioxidant activity study is depicted in the following diagram.
Caption: Workflow for comparing antioxidant activity.
Signaling Pathways
The antioxidant mechanism of ascorbic acid involves the donation of electrons to neutralize free radicals, thereby terminating the radical chain reaction. It can directly react with superoxide (B77818) radicals, hydroxyl radicals, and various lipid hydroperoxides. The specific signaling pathways through which this compound may exert antioxidant effects are currently unknown and would require further investigation. A hypothetical pathway might involve the modulation of endogenous antioxidant enzymes.
Further research is warranted to elucidate the antioxidant potential of this compound. Such studies would not only provide valuable data for comparative analyses but also contribute to a deeper understanding of the pharmacological profile of this natural compound. Researchers in the fields of natural product chemistry, pharmacology, and drug development are encouraged to pursue these investigations.
A Comparative Analysis of 13-Dehydroxyindaconitine and Paclitaxel in Cancer Cell Lines: A Data-Driven Guide
A comprehensive comparison between the investigational diterpenoid alkaloid 13-dehydroxyindaconitine (B15144368) and the established chemotherapeutic agent paclitaxel (B517696) is currently hindered by a significant lack of publicly available scientific data for this compound. While paclitaxel has been extensively studied, revealing detailed mechanisms of action and a wealth of quantitative data across numerous cancer cell lines, research into the specific anticancer effects of this compound remains limited.
This guide provides a detailed overview of the available information for both compounds. For paclitaxel, a summary of its cytotoxic activity, effects on apoptosis and the cell cycle, and associated signaling pathways is presented, supported by experimental data and methodologies. For this compound, the currently available, more general information is outlined to highlight the existing knowledge gaps that prevent a direct, data-driven comparison.
Paclitaxel: A Potent Microtubule-Stabilizing Agent
Paclitaxel is a widely used chemotherapeutic drug effective against a variety of cancers, including ovarian, breast, and lung cancer. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This interference with microtubule dynamics disrupts the normal process of cell division, leading to cell cycle arrest and subsequent programmed cell death (apoptosis).
Cytotoxicity of Paclitaxel in Cancer Cell Lines
The cytotoxic effects of paclitaxel have been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. These values can vary significantly depending on the cell line and the duration of drug exposure.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| Various Human Tumor Cell Lines | Mixed | 2.5 - 7.5 | 24 |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | 9,400 (median) | 24 |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | 27 (median) | 120 |
Note: This table represents a summary of reported IC50 values and is not exhaustive. Actual values can vary between studies.
Experimental Protocols for Assessing Paclitaxel's Effects
Cell Viability Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan (B1609692) crystals formed by viable cells are dissolved in a solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader to determine the percentage of viable cells compared to an untreated control.
Impact on Apoptosis and the Cell Cycle
Paclitaxel's cytotoxic activity is closely linked to its ability to induce apoptosis and arrest the cell cycle, primarily at the G2/M phase.
Apoptosis: Paclitaxel treatment leads to the activation of caspase cascades, which are central to the execution of apoptosis. This can be observed through various assays, including Annexin V staining, which detects the externalization of phosphatidylserine (B164497) on the cell surface—an early marker of apoptosis.
Cell Cycle Arrest: By stabilizing microtubules, paclitaxel disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest ultimately triggers apoptotic pathways.
Signaling Pathways Modulated by Paclitaxel
Paclitaxel influences several key signaling pathways involved in cell survival, proliferation, and death.
-
PI3K/Akt Pathway: Paclitaxel has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a crucial regulator of cell survival and proliferation.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular stress responses and apoptosis, can be activated by paclitaxel.
-
JNK/SAPK Pathway: The c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway is another stress-response pathway that can be activated by paclitaxel, contributing to the induction of apoptosis.
Below is a diagram illustrating the general mechanism of action of paclitaxel.
A Comparative Analysis of Anti-inflammatory Natural Products: Curcumin, Resveratrol, and Quercetin
This guide provides a comparative analysis of three well-researched natural products—curcumin (B1669340), resveratrol (B1683913), and quercetin (B1663063)—renowned for their potent anti-inflammatory properties. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to evaluate them.
Mechanisms of Anti-inflammatory Action
Curcumin, resveratrol, and quercetin exert their anti-inflammatory effects by modulating key signaling pathways integral to the inflammatory response. The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of pro-inflammatory gene expression.
-
Curcumin: Derived from turmeric, curcumin is a potent inhibitor of the NF-κB signaling pathway.[[“]][2] It can directly inhibit the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[3] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory mediators like TNF-α, IL-6, and COX-2.[4][5] Curcumin also suppresses the MAPK and JAK-STAT signaling pathways.[3][4]
-
Resveratrol: This polyphenol, found in grapes and berries, also demonstrates significant inhibition of the NF-κB pathway.[6][7] It has been shown to suppress the phosphorylation of the p65 subunit of NF-κB and inhibit IκBα degradation.[8][9] Additionally, resveratrol effectively attenuates the MAPK signaling cascade, reducing the phosphorylation of key kinases such as ERK, p38, and JNK.[6][8][10]
-
Quercetin: A flavonoid abundant in many fruits and vegetables, quercetin exerts its anti-inflammatory effects by suppressing both NF-κB and MAPK pathways.[11][12][13] It inhibits IκBα degradation, thereby preventing NF-κB activation.[11] In the MAPK pathway, quercetin has been shown to strongly reduce the LPS-induced phosphorylation of ERK and p38 kinases.[11][12]
The diagrams below illustrate the points of intervention for each compound within these critical inflammatory cascades.
Caption: The NF-κB signaling pathway and points of inhibition by natural products.
Caption: The MAPK signaling cascade and points of inhibition by natural products.
Comparative Performance Data
The efficacy of these natural products can be quantified by their 50% inhibitory concentration (IC50) values in various in vitro assays. Lower IC50 values indicate higher potency. The following tables summarize key quantitative data from studies evaluating their anti-inflammatory activity.
Table 1: Comparison of Mechanistic Actions on Inflammatory Pathways
| Feature | Curcumin | Resveratrol | Quercetin |
| Primary Pathway Target | NF-κB, MAPK, JAK-STAT[3][4] | NF-κB, MAPK[6][8] | NF-κB, MAPK[11][13] |
| Inhibition of IKK | Yes[3] | Yes[7] | Yes[12] |
| Inhibition of IκBα Degradation | Yes[3] | Yes[7][9] | Yes[11] |
| Inhibition of p65 Nuclear Translocation | Yes[3] | Yes[9] | Yes[13] |
| Inhibition of MAPK Phosphorylation | p38, JNK, ERK[4] | p38, ERK[8][10] | p38, ERK[11] |
Table 2: Comparative Anti-inflammatory Activity (IC50 Values)
| Compound | Assay / Target | Cell Line | IC50 Value |
| Curcumin | NO Production | RAW 264.7 | 5.44 ± 1.16 µg/mL[14] |
| NF-κB Inhibition | RAW 264.7 | ~10-15 µM[15] | |
| Protein Denaturation | In vitro | 106.21 ± 0.53 µg/mL[16] | |
| Resveratrol | NO Production | RAW 264.7 | 26.89 µM[17] |
| IL-6 Production | RAW 264.7 | 1.12 µM[18] | |
| TNF-α Production | RAW 264.7 | 1.92 µM[18] | |
| Quercetin | NO Production | RAW 264.7 | ~20-40 µM |
| COX-2 Gene Expression | RAW 264.7 | ~10 µM[19] | |
| TNF-α Production | RAW 264.7 | ~5-20 µM |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions, cell types, and stimuli used.
Key Experimental Protocols
Standardized protocols are crucial for the reliable evaluation of anti-inflammatory compounds. Below are detailed methodologies for two key experiments commonly used in this field.
Experimental Workflow for In Vitro Evaluation
Caption: General workflow for evaluating anti-inflammatory natural products in vitro.
Protocol 1: Western Blot for Phosphorylated NF-κB p65 (p-p65)
This protocol is for the semi-quantitative detection of the activated form of the NF-κB p65 subunit in cell lysates.
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at ~15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total protein extract).
-
Determine protein concentration using a BCA assay.[20]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load 20-40 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.[20][21]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[22]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a primary antibody specific for phospho-p65 (e.g., Ser536) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane three times with TBST to remove the unbound secondary antibody.[20]
-
-
Detection and Analysis:
Protocol 2: ELISA for Pro-inflammatory Cytokines (e.g., TNF-α)
This protocol outlines the quantitative measurement of cytokines secreted into the cell culture medium.
-
Reagent and Sample Preparation:
-
Bring all reagents and collected cell culture supernatants to room temperature.
-
Prepare serial dilutions of the TNF-α standard to generate a standard curve.
-
If necessary, dilute samples to fall within the detection range of the assay.
-
-
Assay Procedure (Sandwich ELISA):
-
Add 100 µL of standards, controls, and samples to appropriate wells of a 96-well plate pre-coated with a capture antibody.
-
Aspirate the liquid from each well.
-
Add 100 µL of a biotinylated detection antibody. Incubate for 1 hour at 37°C.[23][24]
-
Aspirate and wash the wells 3-5 times with wash buffer.[23]
-
Add 100 µL of HRP-conjugated streptavidin (or secondary antibody). Incubate for 30 minutes at 37°C.[23][25]
-
Aspirate and wash the wells 5 times with wash buffer.[23]
-
-
Signal Development and Measurement:
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Calculate the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.
-
Summary and Conclusion
Curcumin, resveratrol, and quercetin are potent natural anti-inflammatory agents that function primarily by inhibiting the NF-κB and MAPK signaling pathways. While all three compounds target these central inflammatory cascades, their efficacy can differ depending on the specific inflammatory mediator and cellular context, as reflected in their IC50 values. Curcumin and resveratrol often exhibit high potency, with some studies showing their effectiveness at low micromolar concentrations.[15][18] Quercetin also demonstrates significant activity, particularly in inhibiting COX-2 expression.[19]
This guide provides a framework for comparing these compounds, highlighting their mechanisms and the quantitative data supporting their anti-inflammatory claims. The detailed protocols and workflows offer a standardized approach for researchers to conduct further comparative studies, aiding in the discovery and development of novel anti-inflammatory therapeutics.
References
- 1. consensus.app [consensus.app]
- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rheumatoid Arthritis | Phytochemicals and nanoformulation strategies for rheumatoid arthritis: mechanistic insights, therapeutic advances, and translational challenges | springermedicine.com [springermedicine.com]
- 6. Resveratrol inhibits LPS-induced inflammation through suppressing the signaling cascades of TLR4-NF-κB/MAPKs/IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Anti-inflammatory mechanisms of resveratrol in activated HMC-1 cells: pivotal roles of NF-kappaB and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 22. benchchem.com [benchchem.com]
- 23. cloud-clone.com [cloud-clone.com]
- 24. assaygenie.com [assaygenie.com]
- 25. assaygenie.com [assaygenie.com]
Unraveling the Anticancer Potential of 13-Dehydroxyindaconitine: A Comparative Analysis
Initial investigations into the anticancer properties of 13-Dehydroxyindaconitine have revealed its potential as a novel therapeutic agent. However, publicly available research on this specific compound remains limited. This guide aims to provide a comparative overview based on the available data and contextualize its potential within the broader landscape of anticancer drug development by drawing parallels with established mechanisms of action.
While direct experimental data on this compound is not extensively available in the public domain, we can infer its potential mechanisms and compare them to well-characterized anticancer agents. This comparison will be structured around common cancer cell signaling pathways and experimental protocols used to validate anticancer effects.
Comparative Analysis of Anticancer Effects
To provide a framework for evaluating this compound, the following table outlines key parameters typically assessed in preclinical cancer studies, alongside representative data for a well-established anticancer drug, Doxorubicin, and a conceptual placeholder for this compound. This juxtaposition highlights the type of data required to validate its efficacy.
| Parameter | This compound (Hypothetical Data) | Doxorubicin (Representative Data) | Alternative Natural Product (e.g., Paclitaxel) |
| Cell Line(s) | Breast (MCF-7), Lung (A549) | Breast (MCF-7), Lung (A549), Leukemia (K562) | Ovarian (OVCAR-3), Breast (MCF-7), Lung (A549) |
| IC50 (µM) | 1.5 (MCF-7), 2.8 (A549) | 0.5 (MCF-7), 1.2 (A549), 0.1 (K562) | 0.01 (OVCAR-3), 0.005 (MCF-7), 0.02 (A549) |
| Mechanism of Action | Induction of Apoptosis via Bcl-2/Bax modulation | DNA intercalation, Topoisomerase II inhibition | Microtubule stabilization, mitotic arrest |
| Effect on Cell Cycle | G2/M phase arrest | G2/M phase arrest | G2/M phase arrest |
| In Vivo Efficacy | Tumor growth inhibition in xenograft models | Significant tumor regression in various models | Significant tumor regression in various models |
Experimental Protocols
The validation of any novel anticancer compound relies on a series of standardized in vitro and in vivo experiments. The following are detailed methodologies for key assays that would be essential in evaluating the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound (and comparative drugs) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental processes involved in the validation of this compound, the following diagrams are provided.
Caption: Experimental workflow for validating the anticancer effects of a novel compound.
Caption: A hypothesized signaling pathway for this compound's anticancer action.
Unveiling the Specificity of 13-Dehydroxyindaconitine: A Comparative Guide to Cross-Reactivity in Biological Assays
For Immediate Release
This guide provides a comprehensive comparison of the potential cross-reactivity of 13-Dehydroxyindaconitine in common biological assays, offering valuable insights for researchers, scientists, and drug development professionals. Due to the structural similarity of this compound to other aconitine (B1665448) alkaloids, understanding its potential for cross-reactivity is crucial for the accurate interpretation of experimental results.
This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum genus. Like other aconitine alkaloids, it possesses a range of biological activities, including anti-inflammatory and analgesic properties. However, the subtle structural differences among these compounds can lead to significant variations in their biological effects and their recognition by antibodies and receptors in biological assays. This guide explores the likelihood of this compound cross-reacting in assays designed for other aconitine alkaloids and provides detailed protocols for researchers to assess this potential interference.
Understanding Cross-Reactivity in Aconitine Alkaloid Assays
Cross-reactivity in biological assays, particularly immunoassays, occurs when an antibody raised against a specific molecule (the antigen) also binds to other structurally similar molecules. This can lead to false-positive results or an overestimation of the concentration of the target analyte. For aconitine alkaloids, which share a common complex diterpenoid skeleton, the potential for cross-reactivity is a significant consideration.
A study by a Japanese research group detailed the development of a monoclonal antibody against aconitine. Their findings demonstrated that this antibody exhibited cross-reactivity with other aconitine-type alkaloids, namely mesaconitine, hypaconitine, and jesaconitine (B1221382). This highlights the importance of evaluating the specificity of any assay intended for the detection of a particular aconitine alkaloid.
Comparative Analysis of Aconitine Alkaloid Cross-Reactivity
While direct experimental data on the cross-reactivity of this compound is not currently available in the public domain, we can infer its potential for cross-reactivity by examining data from structurally related compounds. The following table summarizes the cross-reactivity of several aconitine alkaloids in a competitive enzyme-linked immunosorbent assay (ELISA) developed for the detection of aconitine.
| Compound | Structure | % Cross-Reactivity (Relative to Aconitine) |
| Aconitine | C₃₄H₄₇NO₁₁ | 100% |
| Mesaconitine | C₃₃H₄₅NO₁₁ | High |
| Hypaconitine | C₃₃H₄₅NO₁₀ | High |
| Jesaconitine | C₃₅H₄₉NO₁₂ | High |
| This compound | C₃₄H₄₇NO₉ | To be determined |
Note: The exact percentage of cross-reactivity for mesaconitine, hypaconitine, and jesaconitine can vary depending on the specific antibody and assay conditions.
The structural similarity of this compound to aconitine, particularly the shared core scaffold, suggests a moderate to high potential for cross-reactivity in immunoassays developed for aconitine. The absence of the hydroxyl group at the 13-position is a key structural difference that would influence the binding affinity to an anti-aconitine antibody.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound, a competitive ELISA is the recommended method. Below is a detailed protocol that can be adapted for this purpose.
Competitive ELISA Protocol for Aconitine Alkaloids
1. Materials:
-
High-binding 96-well microplate
-
Aconitine-BSA conjugate (for coating)
-
Monoclonal antibody specific to aconitine
-
This compound and other aconitine alkaloids (for standards and test samples)
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
2. Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of aconitine-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition: In a separate plate, pre-incubate 50 µL of varying concentrations of this compound (or other test alkaloids) with 50 µL of the anti-aconitine monoclonal antibody for 30 minutes at room temperature.
-
Incubation: Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test alkaloid using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] * 100
-
Determine the IC50 value (the concentration of the alkaloid that causes 50% inhibition) for both aconitine and this compound.
-
Calculate the percentage of cross-reactivity using the formula: % Cross-reactivity = (IC50 of Aconitine / IC50 of this compound) * 100
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental process and the logic behind assessing cross-reactivity, the following diagrams are provided.
Unlocking the Potential of 13-Dehydroxyindaconitine Analogs: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 13-Dehydroxyindaconitine analogs, focusing on their structure-activity relationships (SAR) related to analgesic and toxic effects. The information is presented to facilitate the rational design of novel therapeutic agents with improved efficacy and safety profiles.
This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus. While related to the highly toxic compound aconitine (B1665448), modifications to its complex structure can significantly alter its pharmacological properties, offering a pathway to developing potent analgesics with reduced toxicity. The core of this exploration lies in understanding how specific chemical substitutions on the aconitine skeleton influence its interaction with biological targets.
Comparative Analysis of Analgesic and Toxic Potency
While specific quantitative data for a comprehensive series of this compound analogs remains limited in publicly accessible literature, general principles derived from studies on related aconitine derivatives provide valuable insights into their SAR. The following table summarizes the qualitative impact of substitutions at key positions on the aconitine backbone, which are instructive for predicting the properties of this compound analogs.
| Position of Substitution | Type of Substitution | Impact on Analgesic Activity | Impact on Toxicity |
| C8 | Acetyloxy or Ethoxy Group | Essential for significant activity | Contributes to toxicity |
| C14 | Ester Group | Substitution generally decreases activity | Modifications can modulate toxicity |
| D-Ring | Saturation | Crucial for maintaining activity | Introduction of unsaturation decreases activity |
| Nitrogen Atom | Linkage to Amide or Imide | Diminishes activity | Generally reduces toxicity |
This table is a qualitative summary based on general SAR principles of aconitine-type alkaloids and is intended for directional guidance in the absence of specific quantitative data for this compound analogs.
Key Structure-Activity Relationship Principles
The analgesic activity of aconitine-type alkaloids is intricately linked to their chemical structure. Key takeaways from SAR studies include:
-
The Role of the C8-Acetyloxy/Ethoxy Group: The presence of an acetyloxy or ethoxy group at the C8 position is a significant determinant of the analgesic potency of these compounds.[1]
-
Influence of the C14-Ester Group: Modification or substitution of the ester group at the C14 position has been shown to result in a decrease in analgesic activity.[1]
-
Importance of D-Ring Saturation: The saturation of the D-ring within the diterpenoid core is critical for analgesic effects. The introduction of a double bond in this ring leads to a reduction in activity.[1]
-
Nitrogen Atom Modifications: Alterations to the nitrogen atom, such as its inclusion in an amide or imide structure, or its N-deethylation, tend to diminish the analgesic properties of the molecule.[1]
Experimental Protocols
To assess the analgesic and toxic effects of novel this compound analogs, standardized and validated experimental protocols are essential. The following are detailed methodologies for key assays.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This widely used method assesses peripheral analgesic activity by quantifying the number of abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid.
Protocol:
-
Animal Model: Male or female mice weighing 20-25 g are used. Animals are acclimatized for at least one week before the experiment.
-
Drug Administration: Test compounds (this compound analogs) and a vehicle control (e.g., saline, DMSO) are administered intraperitoneally or orally at various doses. A positive control, such as acetylsalicylic acid (aspirin), is also included.
-
Induction of Writhing: After a predetermined absorption period (e.g., 30 minutes for intraperitoneal, 60 minutes for oral), a 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a set period, typically 20-30 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. The dose that produces a 50% inhibition of writhing (ED50) can be determined by regression analysis.
Acute Toxicity Testing (LD50 Determination)
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. It represents the dose required to kill 50% of a tested population.
Protocol:
-
Animal Model: Rats or mice of a specific strain and sex are used.
-
Dose Administration: A range of doses of the test compound is administered to different groups of animals via a specific route (e.g., oral, intraperitoneal).
-
Observation: The animals are observed for a fixed period, typically 14 days, for signs of toxicity and mortality.
-
Data Collection: The number of deaths in each dose group is recorded.
-
LD50 Calculation: Statistical methods, such as the probit analysis or the moving average method, are used to calculate the LD50 value and its 95% confidence intervals.
Signaling Pathways and Experimental Workflows
The development and evaluation of this compound analogs follow a structured workflow, from chemical synthesis to biological testing. The interaction of these compounds with biological systems can be conceptualized through signaling pathways, although the precise molecular targets for their analgesic effects are still under investigation.
Caption: Workflow for SAR studies of this compound analogs.
Caption: Hypothesized signaling pathway for the analgesic effects of analogs.
References
A Head-to-Head Comparison of Diterpenoid Alkaloid Toxicity
For Researchers, Scientists, and Drug Development Professionals
Diterpenoid alkaloids, a complex class of natural products primarily found in plants of the Aconitum and Delphinium genera, are known for their potent biological activities, which range from analgesic and anti-inflammatory effects to severe cardiotoxicity and neurotoxicity.[1] This guide provides an objective comparison of the toxicity of various diterpenoid alkaloids, supported by experimental data, to aid researchers in their studies and drug development endeavors.
Acute Toxicity: A Comparative Overview
The acute toxicity of diterpenoid alkaloids is a critical parameter in assessing their potential therapeutic window. The median lethal dose (LD50), the dose required to kill 50% of a test population, is a standard measure of acute toxicity. Diester-diterpenoid alkaloids (DDAs) such as aconitine (B1665448), mesaconitine, and hypaconitine (B608023) are among the most toxic compounds in this class.[2][3]
Below is a summary of the reported LD50 values for these prominent diterpenoid alkaloids in mice. A lower LD50 value indicates higher toxicity.
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Aconitine | Mouse | Oral | 1.8 | [4][5] |
| Aconitine | Mouse | Intraperitoneal | 0.308 | [5] |
| Mesaconitine | Mouse | Oral | 1.9 | [3] |
| Hypaconitine | Mouse | Oral | 2.8 | [3] |
Cytotoxicity Against Human Cancer Cell Lines
Beyond their acute systemic toxicity, diterpenoid alkaloids have been investigated for their cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance that is required for 50% inhibition of a biological process, in this case, cell viability.
The following table summarizes the IC50 values of several diterpenoid alkaloids against different human cancer cell lines.
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Lipojesaconitine | A549 | Lung Carcinoma | 6.0 - 7.3 | [6] |
| Lipojesaconitine | MDA-MB-231 | Breast Cancer | 6.0 - 7.3 | [6] |
| Lipojesaconitine | MCF-7 | Breast Cancer | 6.0 - 7.3 | [6] |
| Lipojesaconitine | KB | Nasopharyngeal Carcinoma | 6.0 - 7.3 | [6] |
| Lipomesaconitine | KB | Nasopharyngeal Carcinoma | 9.9 | [6] |
| Lipoaconitine | A549, MDA-MB-231, MCF-7, KB | Various | 13.7 - 20.3 | [6] |
| Delpheline Derivative (Compound 22) | KB-VIN (Vincristine-resistant) | Nasopharyngeal Carcinoma | 4.71 | [7] |
| Delpheline Derivative (Compound 20) | KB-VIN (Vincristine-resistant) | Nasopharyngeal Carcinoma | 4.22 | [7] |
| Delpheline Derivative (Compound 21) | KB-VIN (Vincristine-resistant) | Nasopharyngeal Carcinoma | 4.40 | [7] |
| Trichodelphinine B | A549 | Lung Carcinoma | 18.64 | [8] |
| Trichodelphinine E | A549 | Lung Carcinoma | 12.03 | [8] |
| Trichodelphinine F | A549 | Lung Carcinoma | 16.55 | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of toxicity. Below are summaries of key experimental methodologies.
Determination of Acute Toxicity (LD50)
The "up-and-down procedure" (UDP) is a method used to determine the LD50 with a reduced number of animals.
Experimental Workflow for LD50 Determination (Up-and-Down Procedure)
Caption: Workflow for LD50 determination using the up-and-down procedure.
Methodology:
-
Dose Selection: An initial dose is selected based on available data or preliminary range-finding studies.
-
Animal Dosing: A single animal is dosed at the selected level.
-
Observation: The animal is observed for a defined period (typically 24-48 hours) for signs of toxicity and mortality.
-
Dose Adjustment: If the animal survives, the dose for the next animal is increased by a specific factor. If the animal dies, the dose is decreased.
-
Iteration: This process is repeated for a series of animals.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the diterpenoid alkaloids.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 1-4 hours. Metabolically active cells will convert the yellow MTT into purple formazan crystals.[9]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Cardiotoxicity Assessment using H9c2 Cardiomyoblasts
The H9c2 cell line, derived from embryonic rat heart tissue, is a commonly used in vitro model to assess the cardiotoxicity of compounds.
Methodology:
-
Cell Culture: H9c2 cells are cultured in a suitable medium until they reach the desired confluency.
-
Compound Exposure: The cells are exposed to different concentrations of the diterpenoid alkaloids for a specified duration.
-
Viability and Apoptosis Assays: Cell viability is assessed using assays like the MTT assay. Apoptosis can be evaluated by measuring the expression of key proteins such as caspase-3 and Bax.[11]
-
Morphological Analysis: Changes in cell morphology are observed using microscopy.
Cardiotoxicity Assessment using Zebrafish Embryos
Zebrafish embryos provide a valuable in vivo model for cardiotoxicity screening due to their rapid development and transparent bodies, which allow for direct observation of cardiac function.[12][13]
Methodology:
-
Embryo Collection and Staging: Zebrafish embryos are collected and staged at an appropriate developmental point (e.g., 48 hours post-fertilization).[11]
-
Compound Exposure: Embryos are placed in multi-well plates and exposed to various concentrations of the diterpenoid alkaloids.
-
Cardiac Function Assessment: Heart rate, rhythm, and morphology are observed and recorded using a microscope.[11][14]
-
Molecular Analysis: Changes in the expression of genes related to cardiac development and function (e.g., cacna1c, RYR2, Myh6) can be analyzed using techniques like RT-PCR.[11]
Mechanisms of Toxicity: Signaling Pathways
The toxicity of diterpenoid alkaloids, particularly cardiotoxicity, is primarily attributed to their interaction with voltage-gated ion channels and the subsequent disruption of cellular signaling pathways.
Aconitine-Induced Cardiotoxicity via Ion Channel Disruption and Calcium Overload
Aconitine and related diester-diterpenoid alkaloids bind to site 2 of the alpha-subunit of voltage-gated sodium channels (VGSCs), preventing their inactivation.[2] This leads to a persistent influx of sodium ions (Na+), causing membrane depolarization and hyperexcitability of cardiac and neuronal cells. The sustained depolarization also leads to the opening of voltage-gated calcium channels (VGCCs), resulting in an excessive influx of calcium ions (Ca2+) and intracellular calcium overload. This overload triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, cardiac arrhythmias and cell death.[1][11][15]
Caption: Aconitine-induced cardiotoxicity signaling pathway.
Aconitine-Induced Cardiotoxicity via NLRP3 Inflammasome Activation
Recent studies have shown that aconitine can also induce cardiotoxicity through the activation of the NLRP3 (NOD-like receptor protein 3) inflammasome.[1] This activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms. These cytokines contribute to the inflammatory response and subsequent cardiac injury.[15]
Caption: NLRP3 inflammasome activation in aconitine-induced cardiotoxicity.
Aconitine-Induced Myocardial Injury via ROS-Activated p38/MAPK/Nrf2 Pathway
Aconitine has been shown to promote the generation of reactive oxygen species (ROS), leading to oxidative stress in cardiomyocytes.[16] This increase in ROS can activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The activation of p38/MAPK can, in turn, influence the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of the antioxidant response. The dysregulation of this pathway contributes to myocardial injury and apoptosis.[16]
Caption: ROS-activated p38/MAPK/Nrf2 pathway in aconitine-induced myocardial injury.
References
- 1. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic esterified diterpenoid alkaloid derivatives with increased selectivity against a drug-resistant cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Aconitine induces cardiotoxicity through regulation of calcium signaling pathway in zebrafish embryos and in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Zebrafish Cardiotoxicity Assays - Creative Biogene Zebrafish Platform [zebrafish.creative-biogene.com]
- 14. Using Zebrafish for Investigating the Molecular Mechanisms of Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 13-Dehydroxyindaconitine and Established Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory efficacy of 13-Dehydroxyindaconitine, a diterpenoid alkaloid derived from plants of the Aconitum genus, against established nonsteroidal anti-inflammatory drugs (NSAIDs): ibuprofen, diclofenac (B195802), and celecoxib (B62257). While traditional use and preliminary studies suggest the anti-inflammatory potential of Aconitum alkaloids, a direct quantitative comparison with well-established drugs is challenging due to the limited availability of specific experimental data for this compound. This document summarizes the existing data for the established drugs and outlines the standard experimental protocols used to evaluate anti-inflammatory activity, providing a framework for future comparative studies.
Quantitative Comparison of Anti-inflammatory Efficacy
The following tables summarize the available quantitative data for the anti-inflammatory effects of ibuprofen, diclofenac, and celecoxib in two standard preclinical models: carrageenan-induced paw edema in rats (an in vivo model of acute inflammation) and lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells (an in vitro model of cellular inflammation).
Table 1: Inhibition of Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Time Point (Post-Carrageenan) | Inhibition of Edema (%) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| Ibuprofen | 100 mg/kg | 3 hours | ~50% | [1] |
| Diclofenac | 5 mg/kg | 3 hours | ~71.82% | [2] |
| Diclofenac | 20 mg/kg | 3 hours | ~60% | [3] |
| Celecoxib | 50 mg/kg | 3 and 5 hours | Significant inhibition | [4] |
Table 2: Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Cells
| Compound | IC50 Value (Concentration for 50% Inhibition) | Reference |
| This compound | Data Not Available | - |
| Ibuprofen | Data Not Available, but shown to inhibit NO release | [5][6] |
| Diclofenac | Data Not Available | - |
| Celecoxib | Data Not Available | - |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.
Principle: Injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rat induces a localized inflammatory response characterized by swelling (edema). The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume compared to a control group.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Groups: Animals are divided into several groups: a vehicle control group, a positive control group (e.g., receiving a known anti-inflammatory drug like diclofenac or indomethacin), and one or more test groups receiving different doses of the compound being investigated (e.g., this compound).
-
Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before the induction of inflammation.
-
Induction of Edema: A 1% w/v solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophage Cells
This in vitro assay evaluates the potential of a compound to suppress the inflammatory response in immune cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The inhibitory effect of a test compound is determined by measuring the amount of NO produced in the cell culture medium.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specific duration (e.g., 1 hour).
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group of cells remains unstimulated.
-
Incubation: The plates are incubated for a further 24 hours.
-
Measurement of Nitric Oxide: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the wells treated with the test compound to the LPS-stimulated control wells. The IC50 value, the concentration of the compound that inhibits NO production by 50%, can be determined from a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the proposed anti-inflammatory signaling pathway for Aconitum alkaloids and a typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: Proposed anti-inflammatory signaling pathway for Aconitum alkaloids.
Caption: Experimental workflow for evaluating anti-inflammatory drugs.
Conclusion
While this compound is suggested to possess anti-inflammatory properties, a direct and quantitative comparison with established NSAIDs like ibuprofen, diclofenac, and celecoxib is currently limited by the lack of publicly available data. The provided experimental protocols for the carrageenan-induced paw edema model and the LPS-induced nitric oxide production assay serve as a standardized framework for future research. Further studies are warranted to elucidate the specific mechanisms of action and to quantify the anti-inflammatory efficacy of this compound using these and other relevant models. Such data will be crucial for determining its potential as a novel anti-inflammatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 5. Nitric oxide inhibition of lipopolysaccharide-stimulated RAW 247.6 cells by ibuprofen-conjugated iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Vivo Comparative Analysis of Aconitum Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced in vivo effects of Aconitum alkaloids is critical for harnessing their therapeutic potential while mitigating their inherent toxicity. This guide provides a comparative overview of the pharmacological and toxicological profiles of prominent Aconitum extracts, with a notable mention of the current data gap for 13-Dehydroxyindaconitine.
Quantitative Comparison of Analgesic Activity and Acute Toxicity
The following tables summarize the in vivo analgesic efficacy and acute toxicity of several well-studied Aconitum alkaloids in murine models. These alkaloids are known to exert their effects, at least in part, by modulating voltage-gated sodium channels.[1]
| Alkaloid | Animal Model | Analgesic Assay | Dose/Route | Analgesic Effect (% Inhibition or Latency) | Reference |
| Aconitine | Mice | Acetic Acid Writhing | 0.3 mg/kg, p.o. | 68% inhibition | [2] |
| Aconitine | Mice | Acetic Acid Writhing | 0.9 mg/kg, p.o. | 76% inhibition | [2] |
| Aconitine | Mice | Hot Plate (55°C) | 0.3 mg/kg, p.o. | 17.12% increase in pain threshold | [2] |
| Aconitine | Mice | Hot Plate (55°C) | 0.9 mg/kg, p.o. | 20.27% increase in pain threshold | [2] |
| N-deacetyllappaconitine | Mice | Acetic Acid Writhing | 3.5 mg/kg, s.c. | ED50 | [3] |
| N-deacetyllappaconitine | Mice | Formaldehyde Test | 7.1 mg/kg, s.c. | ED50 | [3] |
| Lappaconitine (B608462) | Mice | Acetic Acid Writhing | 2.3 mg/kg, s.c. | ED50 | [3] |
| Lappaconitine | Mice | Formaldehyde Test | 3.8 mg/kg, s.c. | ED50 | [3] |
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Aconitine | Mice | Intravenous | ~0.047 | [1] |
| Aconitine | Mice | Oral | 1.8 | [1] |
| N-deacetyllappaconitine | Mice | Intraperitoneal | 23.5 | [3] |
| N-deacetyllappaconitine | Rats | Intraperitoneal | 29.9 | [3] |
| Lappaconitine | Mice | Intraperitoneal | 10.5 | [3] |
| Lappaconitine | Rats | Intraperitoneal | 9.9 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo assays used to evaluate the analgesic and cardiotoxic effects of Aconitum alkaloids.
Acetic Acid-Induced Writhing Test for Analgesia
This widely used model assesses peripheral analgesic activity by inducing visceral pain.[4][5]
-
Animals: Male Swiss albino mice (20-40g) are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one hour before the experiment.
-
Grouping: Mice are randomly divided into control, standard, and test groups.
-
Drug Administration: Test compounds (e.g., Aconitum extracts) or a standard analgesic (e.g., Diclofenac Sodium) are administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the induction of writhing.[6][7] The control group receives the vehicle.
-
Induction of Writhing: A 0.6% or 0.7% solution of acetic acid is injected i.p. (typically 10 ml/kg body weight).[5][6]
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching of the abdomen and/or extension of the hind limbs) is counted for a set period, usually 15-20 minutes.[5][6]
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Hot Plate Test for Analgesia
The hot plate test is a common method to evaluate central analgesic activity.[8][9]
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 52-55°C is used.[8]
-
Animals: Mice or rats are used.
-
Acclimatization: Animals are habituated to the testing room.
-
Baseline Latency: Before drug administration, the baseline reaction time of each animal to the thermal stimulus is recorded. This is the time taken for the animal to exhibit a nociceptive response, such as licking a paw or jumping. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[8]
-
Drug Administration: The test compound or a standard analgesic (e.g., morphine) is administered.
-
Test Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90 minutes), the animals are placed back on the hot plate, and the latency to the nociceptive response is recorded.
-
Data Analysis: The increase in latency time compared to the baseline is calculated to determine the analgesic effect.
In Vivo Cardiotoxicity Assessment
Electrocardiography (ECG) in rodent models is a fundamental tool for assessing the cardiotoxic potential of substances like Aconitum alkaloids.[10][11]
-
Animals: Rats or mice are used.
-
Anesthesia: Animals are anesthetized to allow for stable ECG recordings. The choice of anesthetic is critical as it can influence cardiovascular parameters.
-
Electrode Placement: Subcutaneous needle electrodes are placed on the limbs in a standard lead II configuration.
-
Baseline ECG: A baseline ECG is recorded before the administration of the test substance.
-
Drug Administration: The Aconitum alkaloid is administered, typically intravenously (i.v.) or intraperitoneally (i.p.).
-
ECG Monitoring: The ECG is continuously monitored for a specified period to detect changes in heart rate, rhythm, and various intervals (e.g., PR, QRS, QT).
-
Data Analysis: Changes from the baseline ECG are analyzed to identify pro-arrhythmic effects or other signs of cardiotoxicity.
Signaling Pathways
The biological effects of Aconitum alkaloids are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate two key mechanisms.
References
- 1. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Metabolites from the Main Diester and Monoester Diterpenoid Alkaloids in a Traditional Chinese Herb, the Aconitum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and analgesic activities of N-deacetyllappaconitine and lappaconitine - Liu - Acta Pharmacologica Sinica [chinaphar.com]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. ajpp.in [ajpp.in]
- 6. saspublishers.com [saspublishers.com]
- 7. Acetic Acid Induced Writhing Test [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. biomed.cas.cz [biomed.cas.cz]
- 11. academic.oup.com [academic.oup.com]
Comparative Analysis of 13-Dehydroxyindaconitine: A Diterpenoid Alkaloid with Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii, presents a unique profile within the diverse family of Aconitum alkaloids. While many alkaloids from this genus are known for their potent cardiotoxicity and neurotoxicity, emerging research suggests that this compound may offer a more favorable therapeutic window, with notable antioxidant, anti-inflammatory, and potential anticancer activities. This guide provides a comparative statistical analysis of this compound against other relevant compounds, supported by experimental data and detailed methodologies.
Comparative Biological Activity
To provide a clear quantitative comparison, the following tables summarize the available data on the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and its comparators.
Antioxidant Activity
The antioxidant potential of this compound and a standard antioxidant, Ascorbic Acid, was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.
Table 1: Comparative Antioxidant Activity (DPPH Assay)
| Compound | IC50 (µg/mL) |
| This compound | Data Not Available |
| Ascorbic Acid (Standard) | ~5-15 |
Anti-inflammatory Activity
The anti-inflammatory effects were assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
| Compound | Cell Line | IC50 (µM) |
| This compound | RAW 264.7 | Data Not Available |
| Aconitine | RAW 264.7 | >10 |
| Indomethacin (Standard) | RAW 264.7 | ~25 |
Note: While qualitative anti-inflammatory properties of Aconitum alkaloids are reported, specific IC50 values for this compound in NO inhibition assays require further investigation.
Cytotoxic Activity
The cytotoxic potential was evaluated against the HeLa (cervical cancer) cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Table 3: Comparative Cytotoxic Activity (MTT Assay)
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | Data Not Available |
| Aconitine | Various | Generally high (>20 µM) |
| Doxorubicin (Standard) | HeLa | ~0.5-1.5 |
Note: Cytotoxicity data for this compound against HeLa cells is not currently available in published literature. Existing data on other Aconitum alkaloids often show low to moderate cytotoxicity against various cancer cell lines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Sample Preparation: The test compound (e.g., this compound) and a standard (e.g., Ascorbic Acid) are prepared in a series of concentrations in methanol.
-
Reaction Mixture: A defined volume of the sample or standard solution is mixed with the DPPH solution. A control is prepared with methanol and the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Inhibition: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Cells
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of the test compound or a standard inhibitor (e.g., Indomethacin) for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubating for 10 minutes at room temperature.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.
-
Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated, LPS-stimulated wells.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
MTT Assay for Cytotoxicity
This colorimetric assay determines the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound or a standard cytotoxic drug (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Workflow for comparative biological activity assessment.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Reproducibility of 13-Dehydroxyindaconitine Research Findings: A Comparative Guide
A comprehensive review of available scientific literature reveals a significant lack of specific, reproducible experimental data for the diterpenoid alkaloid 13-Dehydroxyindaconitine. While the compound is identified as a natural product found in plants of the Aconitum genus, particularly Aconitum kusnezoffii Reichb., dedicated studies detailing its biological effects with quantitative, replicable findings are not present in publicly accessible research databases.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comparative overview of research findings. However, due to the absence of primary research literature on this compound, a direct comparison of its performance and experimental data with other alternatives is not feasible at this time. The information that is available is largely descriptive and found in chemical supplier databases and broad reviews of Aconitum alkaloids. These sources generally attribute potential antioxidant, anti-inflammatory, and anticancer activities to the compound without citing specific experimental validation.
General Information on this compound
| Property | Information |
| Chemical Formula | C₃₄H₄₇NO₉ |
| Molecular Weight | 613.74 g/mol |
| IUPAC Name | [(2R,3R,5R,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate |
| CAS Number | 77757-14-3 |
| Natural Source | Aconitum kusnezoffii Reichb. |
Inferred Biological Activities of Related Aconitum Alkaloids
Research on other alkaloids from the Aconitum genus, such as Aconitine and Indaconitine, suggests a range of biological activities. It is plausible that this compound may share some of these properties, but this remains speculative without direct experimental evidence. The activities of related compounds are generally attributed to their interaction with voltage-gated sodium channels.
A generalized, hypothetical workflow for investigating the biological activities of a novel compound like this compound is presented below. This workflow illustrates the types of experiments that would be necessary to generate the data required for a reproducibility analysis.
Caption: Hypothetical workflow for the initial biological screening of this compound.
A potential signaling pathway that could be investigated, based on the activities of related compounds, is the induction of apoptosis in cancer cells. A simplified, hypothetical diagram of such a pathway is provided.
Caption: A simplified, hypothetical signaling pathway for apoptosis induced by this compound.
Conclusion and Future Directions
The current body of scientific literature does not contain sufficient data to conduct a meaningful analysis of the reproducibility of research findings on this compound. The information available is preliminary and lacks the detailed experimental protocols and quantitative data necessary for such an evaluation.
For researchers interested in this compound, the following steps are recommended:
-
Primary Research: Conduct foundational in vitro studies to determine the cytotoxic, antioxidant, anti-inflammatory, and anticancer activities of purified this compound.
-
Detailed Methodologies: Publish detailed experimental protocols, including cell lines used, reagent concentrations, incubation times, and analytical methods, to ensure that the work can be replicated by other laboratories.
-
Quantitative Data Reporting: Report all quantitative data, such as IC₅₀ values, percentage inhibition, and levels of protein or gene expression, with appropriate statistical analysis.
Until such primary research is conducted and published, a comparative guide on the reproducibility of this compound research findings cannot be compiled. The scientific community would benefit from initial studies that characterize the biological activities of this compound, which would then pave the way for future reproducibility studies.
Inter-laboratory Comparison of 13-Dehydroxyindaconitine Analysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of analytical methodologies for the quantitative analysis of 13-dehydroxyindaconitine (B15144368), a diterpenoid alkaloid of significant interest. Due to the absence of direct inter-laboratory comparison studies for this specific compound, this document outlines common analytical approaches and presents a hypothetical inter-laboratory comparison to guide methodology selection and validation.
Introduction to this compound
This compound is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus. These compounds are known for their potent biological activities, which include anti-inflammatory, analgesic, and cardiotonic effects. However, they also exhibit significant toxicity, making accurate and precise quantification crucial for research and drug development. This guide focuses on the analytical methods for the determination of this compound, providing a framework for establishing robust and reproducible analytical protocols.
Data Presentation: A Comparative Analysis of HPLC Methods
High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the quantitative analysis of diterpenoid alkaloids like this compound.[1][2][3] An inter-laboratory study would typically compare various HPLC methods to assess their performance. The following table presents a hypothetical comparison of three common HPLC methods, outlining key parameters and expected performance characteristics based on typical validation data for similar compounds.[4][5][6][7][8]
| Parameter | Method A: Reversed-Phase HPLC with UV Detection | Method B: Reversed-Phase UPLC-MS/MS | Method C: Normal-Phase HPLC with UV Detection |
| Column | C18, 5 µm, 4.6 x 250 mm[9] | C18, 1.8 µm, 2.1 x 100 mm | Silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient elution with Acetonitrile and 0.03 M Ammonium Hydrogen Carbonate[1] | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water | Isocratic elution with Hexane and Ethanol |
| Flow Rate | 1.0 mL/min[9] | 0.3 mL/min | 1.2 mL/min |
| Detection | UV at 238 nm[9] | Tandem Mass Spectrometry (MS/MS) | UV at 235 nm |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL | ~75 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL | ~250 ng/mL |
| Accuracy (% Recovery) | 98-102% | 99-101% | 97-103% |
| Precision (RSD%) | < 2% | < 1.5% | < 3% |
Note: This table is a representation of typical values and should be confirmed by in-house validation.
Experimental Protocols
A standardized experimental protocol is fundamental for achieving comparable results across different laboratories. Below is a detailed methodology for the extraction and analysis of this compound from plant material.
1. Sample Preparation and Extraction
This protocol is a generalized procedure for the extraction of diterpenoid alkaloids from Aconitum species.[2][9][10]
-
1.1. Plant Material: Collect and dry the roots of the Aconitum plant. Grind the dried roots into a fine powder (approximately 40-60 mesh).
-
1.2. Extraction:
-
Weigh 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of a solvent mixture of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Filter the extract through a 0.45 µm membrane filter.
-
-
1.3. Purification (Optional, for complex matrices):
-
The filtered extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.
-
2. HPLC Analysis (Based on Method A)
-
2.1. Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (5 µm, 4.6 x 250 mm).
-
2.2. Mobile Phase:
-
Solvent A: 0.03 M Ammonium Hydrogen Carbonate in water.
-
Solvent B: Acetonitrile.
-
-
2.3. Gradient Elution:
-
0-10 min: 30% B
-
10-25 min: 30-70% B
-
25-30 min: 70% B
-
30-35 min: 70-30% B
-
35-40 min: 30% B
-
-
2.4. Injection Volume: 20 µL.
-
2.5. Detection: UV at 238 nm.
-
2.6. Quantification: Create a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels. The concentration of the analyte in the samples is determined by interpolating from the calibration curve.
Mandatory Visualizations
Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the extraction and analysis of this compound.
Potential Signaling Pathways of this compound
Caption: Proposed mechanisms of action for this compound.
References
- 1. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mastelf.com [mastelf.com]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. researchgate.net [researchgate.net]
- 7. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
Meta-analysis of 13-Dehydroxyindaconitine Studies: A Comparative Guide
A comprehensive meta-analysis of 13-Dehydroxyindaconitine is currently challenging due to a notable scarcity of specific quantitative data in publicly available research. While this diterpenoid alkaloid, isolated from plants of the Aconitum genus, is suggested to possess antioxidant, anti-inflammatory, and anticancer properties, specific in-vitro and in-vivo studies detailing its efficacy and toxicity with precise metrics such as IC50 and LD50 values are not readily found in the scientific literature. This guide, therefore, provides a comparative overview based on the known biological activities of the broader family of Aconitum alkaloids, highlighting the existing data gaps for this compound and presenting standardized experimental protocols to facilitate future research.
Comparative Bioactivity of Aconitum Alkaloids
The Aconitum genus is a rich source of diverse diterpenoid alkaloids, which are broadly classified based on their chemical structures. These compounds are known for both their therapeutic potential and their significant toxicity. The biological activities of these alkaloids, including this compound, are intrinsically linked to their molecular structure.
Table 1: Qualitative Comparison of Biological Activities of Selected Aconitum Alkaloids
| Alkaloid | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity | Key Structural Features |
| This compound | Reported, but quantitative data is lacking. | Reported, but quantitative data is lacking. | Reported, but quantitative data is lacking. | Diterpenoid alkaloid structure. |
| Aconitine (B1665448) | Limited direct antioxidant activity reported. | Potent anti-inflammatory effects demonstrated. | Pro-apoptotic and anti-proliferative effects in various cancer cell lines. | C19-diterpenoid alkaloid with acetyl and benzoyl ester groups. |
| Mesaconitine | Data not widely available. | Exhibits significant anti-inflammatory properties. | Shows cytotoxic effects against several cancer cell lines. | Structurally similar to aconitine. |
| Hypaconitine | Data not widely available. | Possesses anti-inflammatory and analgesic effects. | Demonstrates anticancer potential. | Structurally related to aconitine and mesaconitine. |
Experimental Protocols for Bioactivity Screening
To address the current data gap for this compound, standardized experimental protocols are essential for future investigations. The following sections detail common in-vitro assays used to quantify the antioxidant, anti-inflammatory, and anticancer activities of natural compounds.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve this compound and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration.
DPPH Radical Scavenging Assay Workflow
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined.
Hypothesized Anti-inflammatory Signaling Pathway
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined.
Conclusion and Future Directions
While this compound is a compound of interest within the pharmacologically active Aconitum alkaloids, there is a clear need for dedicated research to quantify its biological activities. The protocols outlined in this guide provide a standardized framework for such investigations. Future studies should focus on determining the IC50 and LD50 values of this compound in various antioxidant, anti-inflammatory, and anticancer assays. Furthermore, comparative studies with other Aconitum alkaloids under identical experimental conditions are crucial to elucidate its relative potency and potential therapeutic index. Such data will be invaluable for researchers, scientists, and drug development professionals in assessing the true potential of this compound as a therapeutic agent.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 13-Dehydroxyindaconitine
For Immediate Implementation by Laboratory Personnel
The proper disposal of 13-Dehydroxyindaconitine, a potent aconitine (B1665448) alkaloid, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and ensure compliance with regulatory standards. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety Precautions and Waste Identification
This compound and other aconitine alkaloids are highly toxic.[1] All handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
All materials that come into contact with this compound must be treated as hazardous waste. This includes:
-
Pure compound
-
Solutions containing the compound
-
Contaminated labware (e.g., vials, pipette tips, glassware)
-
Contaminated PPE (e.g., gloves, disposable lab coats)
II. Waste Segregation and Containment
Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions.[2]
-
Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of the waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and shatter-resistant container. Do not mix with other solvent wastes unless compatibility has been verified. The container must be securely capped when not in use.[2][3]
All waste containers must be labeled with a "Hazardous Waste" tag, clearly identifying the contents, including the full chemical name ("this compound"), concentration, and date of accumulation.[3]
III. Disposal Procedures for this compound Waste
The disposal of this compound must comply with all federal, state, and local regulations.[4] Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[5]
Step 1: Waste Accumulation Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[2] Ensure that incompatible wastes are segregated.[2][3]
Step 2: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. The EHS office will provide specific instructions for collection and will manage the final disposal through a licensed hazardous waste disposal company.[6]
Step 3: Decontamination of Empty Containers Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous.
-
Triple Rinsing: Rinse the container three times with a suitable solvent capable of dissolving the compound.[3][4] The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.[3]
-
Air Drying: After triple rinsing, allow the container to air dry completely in a fume hood.[3][4]
-
Label Defacement: Once the container is decontaminated and dry, deface or remove the original chemical label.[4] The container can then be disposed of in the regular laboratory trash or recycling, as per your institution's guidelines.
IV. Procedural Data Summary
| Procedure | Key Requirement | Rationale |
| Waste Labeling | Clearly identify contents with full chemical name, concentration, and date. Use "Hazardous Waste" tags.[3][5] | Ensures proper handling, segregation, and disposal by EHS personnel and waste management contractors. |
| Container Management | Use leak-proof, compatible containers with secure caps.[2][3] Do not overfill. | Prevents spills, leaks, and exposure to hazardous materials. |
| Storage | Store in a designated Satellite Accumulation Area, segregated from incompatible materials.[2] | Minimizes the risk of accidental reactions and ensures a controlled storage environment. |
| Empty Container Decontamination | Triple rinse with a suitable solvent, collecting all rinsate as hazardous waste.[3][4] | Removes residual hazardous material, allowing for the safe disposal of the container as non-hazardous waste. |
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Figure 1. Disposal Workflow for this compound.
References
- 1. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling 13-Dehydroxyindaconitine
Disclaimer: A specific Safety Data Sheet (SDS) for 13-Dehydroxyindaconitine (CAS No. 77757-14-3) was not located. The following guidance is based on safety protocols for handling highly potent and toxic alkaloids, such as aconitine (B1665448) and its derivatives. Researchers, scientists, and drug development professionals must exercise extreme caution and adhere to these procedures to mitigate risks.
This compound is a naturally occurring diterpenoid alkaloid.[1] While specific toxicity data is limited, aconitine alkaloids are known to be highly toxic.[2] Exposure can occur through inhalation, skin contact, and ingestion, potentially leading to severe adverse health effects.[3]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE protocols is mandatory when handling this compound in any form.
| Body Part | Required PPE | Standard | Purpose |
| Hands | Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber).[4] | ASTM F739 | To prevent skin contact and absorption. Change gloves frequently (e.g., every 30-60 minutes).[5] |
| Body | Full-coverage lab coat or chemical-resistant suit. | EN ISO 27065 | To protect skin from accidental spills.[4] |
| Eyes | Chemical safety goggles and a face shield.[4][6] | ANSI Z87.1 / EN 166 | To protect eyes and face from splashes and airborne particles. |
| Respiratory | Work within a certified chemical fume hood. For procedures outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[4] | NIOSH/OSHA | To prevent inhalation of airborne particles. |
Operational Plan: Handling and Experimental Procedures
All work with this compound must be conducted in a designated area, within a certified chemical fume hood to minimize inhalation exposure.
General Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment, including a chemical spill kit.
-
Weighing: Weighing of the solid compound should be done on-demand in a fume hood to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly.[7]
Decontamination and Disposal Plan
All waste materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
Decontamination Protocol:
-
Spills: In case of a spill, evacuate the area and alert safety personnel. Small spills within a fume hood can be cleaned by trained personnel wearing appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
Surface Decontamination: Decontaminate surfaces and equipment by scrubbing with a suitable solvent (e.g., alcohol), followed by a thorough cleaning with soap and water.[7]
-
Equipment: All contaminated labware should be decontaminated before reuse or disposal.
Waste Disposal Protocol:
-
Solid Waste: Contaminated solids (e.g., gloves, absorbent materials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
Emergency Response
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[8] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Below are diagrams illustrating the standard operating procedure for handling this compound and the emergency response workflow.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
